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Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Amino-1H-indazol-3-ol Hydrochloride in Targeted Drug Discovery

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Among its functionalized derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Among its functionalized derivatives, 4-Amino-1H-indazol-3-ol hydrochloride (CAS 1956354-41-8) emerges as a highly versatile, bifunctional building block. This technical guide explores the structural dynamics, physicochemical properties, and target engagement logic of this compound. Furthermore, we provide a self-validating experimental protocol for its regioselective functionalization, empowering researchers to leverage this intermediate in complex drug design workflows.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 4-Amino-1H-indazol-3-ol hydrochloride, researchers must first understand the causality behind its physical state and dynamic isomerism.

The free base form of this molecule () [1] features a highly electron-rich aromatic system due to the synergistic electron-donating effects of the 4-amino and 3-hydroxyl groups. This electron density makes the free base highly susceptible to rapid air oxidation, leading to degradation and batch-to-batch inconsistency.

The Causality of the Hydrochloride Salt: Supplying the compound as a hydrochloride salt () [2] is a deliberate formulation choice. Protonation of the primary amine withdraws electron density from the aromatic ring, significantly enhancing oxidative stability and shelf-life. Additionally, the salt form drastically improves aqueous solubility, a critical parameter for biological assays and polar solvent reactions.

Quantitative Property Summary

The following table consolidates the computed and experimental physicochemical parameters critical for structure-based drug design [3]:

PropertyValue
Compound Name 4-Amino-1H-indazol-3-ol hydrochloride
CAS Registry Number 1956354-41-8
Free Base CAS 89792-08-5
Molecular Formula C₇H₈ClN₃O (C₇H₇N₃O · HCl)
Molecular Weight 185.61 g/mol
Topological Polar Surface Area (TPSA) 81.0 Ų
Hydrogen Bond Donors 3 (Excluding HCl)
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Tautomerism and Reactivity

In solution, the 3-hydroxyindazole core exists in a dynamic tautomeric equilibrium with its 1H-indazol-3(2H)-one form. This tautomerization dictates the molecule's behavior as both a hydrogen bond donor and acceptor, and governs the nucleophilicity of its functional groups.

Tautomerism OH_Form 1H-indazol-3-ol (Aromatic, OH Donor) Oxo_Form 1H-indazol-3(2H)-one (Amide-like, NH Donor) OH_Form->Oxo_Form Proton Transfer (Tautomerization) React_N4 C4-Amine Vector for Acylation OH_Form->React_N4 React_O3 C3-Oxygen Vector for Alkylation OH_Form->React_O3 Oxo_Form->React_N4

Tautomeric equilibrium and primary reactive vectors of the 4-amino-1H-indazol-3-ol scaffold.

Target Engagement: The Indazole Pharmacophore

In kinase inhibitor design, the indazole ring is a classic bioisostere for the adenine ring of ATP. The logic behind selecting the 4-amino-1H-indazol-3-ol scaffold lies in its precise spatial arrangement of hydrogen-bonding vectors.

  • Bidentate Hinge Binding: The N1-H and N2 atoms act as a perfect donor-acceptor pair, forming robust hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

  • Solvent Channel Extension: The 4-amino group is strategically positioned to project out of the ATP-binding pocket toward the solvent-exposed channel or the DFG-out allosteric pocket. This allows medicinal chemists to append bulky, solubilizing, or target-specific moieties (via amides or ureas) without disrupting the core hinge interaction.

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Indazole Indazole Core (Bidentate Binder) Indazole->Hinge N1-H (Donor) & N2 (Acceptor) Solvent Solvent Channel / Specificity Pocket Indazole->Solvent C4-Amine Extension

Bidentate hinge-binding logic of the indazole core within kinase active sites.

Experimental Methodology: Regioselective Functionalization

Because 4-Amino-1H-indazol-3-ol possesses multiple nucleophilic sites (N1, N2, O3, and N4), achieving regioselective functionalization is a common bottleneck.

The following protocol details the regioselective N4-acylation of the scaffold. The causality of the method relies on kinetic versus thermodynamic control: The primary C4-amine is a softer, superior nucleophile compared to the C3-hydroxyl group. By using a mild base (DIPEA) and an activated ester (via HATU), acylation occurs kinetically at the amine.

To ensure this is a self-validating system , the protocol incorporates a mild basic workup. If any over-reaction occurs (yielding the N4,O3-diacylated byproduct), the basic workup selectively hydrolyzes the unstable O-acyl ester, reverting it to the desired N4-monoacylated product while leaving the robust N4-amide intact.

Step-by-Step Protocol: Regioselective N4-Amide Coupling

Reagents Required:

  • 4-Amino-1H-indazol-3-ol hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Potassium carbonate (

    
    ), 1M aqueous solution
    

Workflow:

  • Salt Dissociation & Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Nucleophilic Addition: In a separate vial, suspend 4-Amino-1H-indazol-3-ol hydrochloride (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq) to neutralize the HCl salt, liberating the free base in situ.

  • Coupling: Dropwise add the free-based indazole solution to the activated ester mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Self-Validating Quench (Byproduct Clearance): Once the primary amine is consumed, add 5 volumes of 1M aqueous

    
     and stir vigorously for 30 minutes. Mechanism: This step intentionally cleaves any transient O-acylation at the C3 position, ensuring absolute N4-regioselectivity.
    
  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. Purify via reverse-phase HPLC.
    

Workflow Step1 1. Salt Dissociation (Neutralize HCl) Step2 2. Electrophile Activation (Acid + HATU) Step1->Step2 Step3 3. Kinetic Coupling (Selectivity at C4-NH2) Step2->Step3 Step4 4. Basic Quench (Cleave O-Acyl errors) Step3->Step4

Workflow for the regioselective N4-acylation with self-validating byproduct clearance.

Conclusion

4-Amino-1H-indazol-3-ol hydrochloride is far more than a simple chemical catalog item; it is a meticulously designed pharmacophore vector. By utilizing the hydrochloride salt to bypass the oxidative instability of the free base, and by exploiting the kinetic nucleophilicity of the C4-amine over the C3-hydroxyl, drug development professionals can efficiently synthesize highly targeted, hinge-binding therapeutic candidates.

References
Exploratory

Technical Guide: Tautomerism of 4-Amino-1H-indazol-3-ol vs. 3-Indazolinone

This guide provides an in-depth technical analysis of the tautomeric equilibrium between 4-amino-1H-indazol-3-ol (the lactim/enol form) and 4-amino-1,2-dihydro-3H-indazol-3-one (the lactam/keto form).[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium between 4-amino-1H-indazol-3-ol (the lactim/enol form) and 4-amino-1,2-dihydro-3H-indazol-3-one (the lactam/keto form).[1]

[1]

Executive Summary

The structural integrity of 4-amino-indazol-3-ol is governed by a dynamic lactam-lactim tautomerism .[1] While the parent indazol-3-ol system generally favors the enol (hydroxy) form in solution and the keto (oxo) form in the solid state, the introduction of an amino group at the C4 position introduces a critical peri-interaction .

This guide posits that the 4-amino substituent significantly stabilizes the keto-tautomer (3-indazolinone) through an intramolecular hydrogen bond between the 4-amino proton and the 3-carbonyl oxygen.[1] Understanding this equilibrium is vital for medicinal chemistry, particularly in kinase inhibitor design where the H-bond donor/acceptor motif (DA vs. AD) dictates binding affinity.

Thermodynamic & Mechanistic Landscape

The Equilibrium

The molecule exists in a tri-state equilibrium, though the 2H-hydroxy form is energetically prohibitive. The competition is primarily between:

  • 1H-Indazol-3-ol (Enol/Lactim): Aromatic pyrazole ring; acts as an H-bond donor (OH) and acceptor (N2).[1]

  • 1,2-Dihydro-3H-indazol-3-one (Keto/Lactam): Non-aromatic pyrazole ring (amide character); acts as an H-bond donor (NH) and acceptor (C=O).[1]

The "4-Amino Effect" (Peri-Stabilization)

Unlike the parent scaffold, the 4-amino derivative possesses a unique electronic feature. The C4 position is peri to the C3 carbonyl.

  • Mechanism: The lone pair on the exocyclic amine (C4-NH2) does not just donate into the benzene ring; one amine proton is spatially positioned to form a 6-membered pseudo-cyclic intramolecular hydrogen bond with the C3-carbonyl oxygen of the keto tautomer.[1]

  • Consequence: This interaction (

    
    ) lowers the enthalpy of the keto form, potentially shifting the equilibrium toward the indazolinone structure even in solvents where the enol is typically favored (e.g., DMSO).
    
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the stabilizing 4-amino interaction.

Tautomerism Enol 1H-Indazol-3-ol (Enol / Lactim) Pyrazolic Aromaticity Preserved TS Proton Transfer Transition State Enol->TS -H+ (O) / +H+ (N) Keto 3-Indazolinone (Keto / Lactam) Amide Character TS->Keto Tautomerization Keto->Enol Solvent Dependent Stabilized 4-Amino Stabilized Keto (Intramolecular H-Bond) N(4)-H ... O=C(3) Keto->Stabilized Peri-Interaction (4-NH2 effect)

Caption: Figure 1. Tautomeric equilibrium shifting toward the 4-amino stabilized keto form via peri-interaction.[1]

Structural Characterization Matrix

Distinguishing these tautomers requires orthogonal analytical methods. The following table summarizes the expected signals for the 4-amino derivative.

Feature1H-Indazol-3-ol (Enol) 3-Indazolinone (Keto) Notes
13C NMR (C3) 145 – 155 ppm 160 – 170 ppm The C3 carbon is significantly deshielded in the keto form due to C=O character.[1]
1H NMR (Exchange) ~10-12 ppm (OH) ~11-13 ppm (NH) Broad singlets.[1] The NH signal in the keto form is typically sharper than the enolic OH.
IR Spectroscopy Broad OH stretch (3200-3400 cm⁻¹)Strong C=O stretch (1650-1690 cm⁻¹) The 4-amino H-bond may lower the C=O frequency slightly (Red shift).[1]
X-Ray Diffraction C3–O bond length ~1.35 ÅC3=O bond length ~1.24 Å Definitive proof.[1] Keto form usually crystallizes as dimers.[1]
UV-Vis λmax ~295-305 nmλmax ~315-325 nmKeto form has extended conjugation through the amide-like system.[1]
Characterization Workflow

Workflow Sample Unknown Sample (4-Amino-Indazole Derivative) Solubility Dissolve in DMSO-d6 (Avoid Protic Solvents initially) Sample->Solubility NMR 1H & 13C NMR Acquisition Solubility->NMR Decision Check C3 Chemical Shift NMR->Decision PathA Signal > 160 ppm (Keto Major) Decision->PathA PathB Signal < 155 ppm (Enol Major) Decision->PathB Confirmatory Run IR (Solid State) Look for C=O PathA->Confirmatory PathB->Confirmatory

Caption: Figure 2. Decision tree for assigning the dominant tautomer in solution.

Synthetic Implications: Reactivity Control

The tautomeric ratio dictates the outcome of alkylation reactions, a frequent step in drug development.

  • N-Alkylation (Indazolinone Pathway):

    • Conditions: Basic conditions (NaH, K2CO3) in polar aprotic solvents (DMF).

    • Mechanism: Deprotonation forms the delocalized anion. The nitrogen (N1 or N2) is often more nucleophilic than the oxygen (hard/soft acid-base theory).

    • Product: N1-alkyl or N2-alkyl indazolinones.[1]

  • O-Alkylation (Indazol-3-ol Pathway):

    • Conditions: Silver salts (Ag2CO3) or Mitsunobu conditions.

    • Mechanism: Silver coordinates to the nitrogen, blocking it and forcing attack from the oxygen.

    • Product: 3-alkoxy-1H-indazoles.[1]

Experimental Protocol: Determination of Tautomeric Ratio

Objective: Quantify the Keto:Enol ratio of 4-amino-1H-indazol-3-ol in solution using Variable Temperature (VT) NMR.

Materials:

  • 4-Amino-1H-indazol-3-ol (High purity >98%)[1][2]

  • DMSO-d6 (Polar aprotic, H-bond acceptor)[1]

  • Methanol-d4 (Polar protic, H-bond donor)[1]

  • NMR Tubes (High precision)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.[1]

  • Baseline Acquisition (298 K):

    • Acquire a standard 1H NMR spectrum (minimum 64 scans).

    • Target signals: Look for the exchangeable protons >10 ppm.

    • Note: The 4-NH2 protons will likely appear as a broad singlet around 5-6 ppm (depending on concentration).[1]

  • Variable Temperature Experiment:

    • Heat the probe sequentially: 300 K, 310 K, 320 K, 330 K.

    • Allow 10 minutes for thermal equilibration at each step.

    • Observation: If the keto form is stabilized by the intramolecular 4-amino H-bond, the NH signal (keto) will be less sensitive to temperature shifts (low temperature coefficient,

      
      ) compared to a solvent-exposed OH signal.
      
  • Solvent Swap:

    • Repeat the experiment in Methanol-d4.

    • Expectation: Protic solvents may disrupt the intramolecular H-bond, potentially altering the equilibrium toward the enol form or causing rapid exchange (coalescence of signals).

  • Data Analysis:

    • Integrate the distinct C3 signals in 13C NMR if tautomeric exchange is slow on the NMR timescale.

    • If exchange is fast (averaged signal), calculate the population (

      
      ) using the weighted average formula:
      
      
      
      
      (Use reference values:
      
      
      ppm,
      
      
      ppm).

References

  • Claramunt, R. M., et al. (2009).[3] "The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one." Helvetica Chimica Acta.[1]

  • Pérez-Torralba, M., et al. (2010).[4] "Crystal structure of indazolinones." Tetrahedron.

  • BenchChem. (2025).[1][5][6] "Synthesis of 3-Methyl-1H-indazol-4-ol: An Application Note." (Used for general indazole synthesis protocols).[5]

  • PubChem. (2025).[1] "Compound Summary: 3-Indazolinone." National Library of Medicine.[1]

  • ChemScene. (2025). "Product: 4-Amino-1H-indazol-3-ol." (Verification of commercial stability).

Sources

Foundational

Thermodynamic stability of 4-Amino-1H-indazol-3-ol hydrochloride

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-1H-indazol-3-ol Hydrochloride Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Amino-1H...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-1H-indazol-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Amino-1H-indazol-3-ol hydrochloride, an active pharmaceutical ingredient (API) of interest in drug development. As the long-term integrity of an API is paramount to its safety and efficacy, a thorough understanding of its intrinsic stability is a regulatory and scientific necessity. This document, intended for researchers, scientists, and drug development professionals, outlines the theoretical considerations, experimental protocols, and analytical methodologies required to establish a complete stability profile. By integrating principles from physical chemistry, analytical chemistry, and regulatory science, this guide offers a self-validating system for the characterization of this molecule's stability, ensuring that experimental choices are grounded in sound scientific causality.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity from discovery to a marketed drug product is contingent on a rigorous and multifaceted evaluation of its properties. Among the most critical of these is thermodynamic stability—the tendency of a substance to resist chemical change over time under various environmental influences. For an API such as 4-Amino-1H-indazol-3-ol hydrochloride, establishing a robust stability profile is not merely a data-gathering exercise; it is fundamental to:

  • Ensuring Patient Safety: Uncontrolled degradation can lead to the formation of impurities with unknown toxicological profiles.

  • Maintaining Therapeutic Efficacy: A decline in the concentration of the active ingredient will compromise the drug's intended therapeutic effect.

  • Defining Storage and Handling Conditions: Stability data dictates the recommended storage conditions, re-test periods, and shelf-life of the API.[1]

  • Guiding Formulation Development: An understanding of the molecule's liabilities informs the selection of compatible excipients and appropriate dosage forms.[2][3]

This guide provides a systematic approach to elucidating the thermodynamic stability of 4-Amino-1H-indazol-3-ol hydrochloride, in alignment with the principles set forth by the International Council for Harmonisation (ICH).[4][5]

Molecular Structure and Predicted Stability Profile

The stability of 4-Amino-1H-indazol-3-ol hydrochloride is intrinsically linked to its molecular architecture. A proactive analysis of its functional groups allows for the prediction of potential degradation pathways.

  • The 1H-Indazole Core: The indazole ring system is an aromatic heterocycle, which generally confers a degree of stability.[6] The 1H-tautomer is recognized as the most thermodynamically stable form compared to the 2H-tautomer.[7][8] However, such heterocyclic systems can be susceptible to photolytic degradation and oxidation under stress conditions.[9]

  • The 4-Amino Group: This primary aromatic amine is a potential site for oxidative degradation, which could lead to the formation of nitroso or nitro derivatives, or other colored impurities.[9]

  • The 3-Hydroxyl Group: The presence of a hydroxyl group on the pyrazole ring introduces the potential for tautomerism (keto-enol) and may influence the molecule's reactivity and degradation profile.

  • The Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the aqueous solubility of the basic parent molecule. However, it also introduces the potential for salt disproportionation, where the salt reverts to the less soluble free base form, particularly in the presence of moisture or alkaline excipients.[2][10] This is a critical consideration for solid-state formulations.

Based on these structural features, it is anticipated that 4-Amino-1H-indazol-3-ol hydrochloride may be susceptible to oxidation, photolysis, and potentially hydrolysis under harsh conditions. Its solid-state stability will be influenced by its hygroscopicity and interactions with its microenvironment.

A Systematic Approach to Stability Evaluation

A comprehensive stability assessment program is a multi-step process designed to identify and quantify degradation under a variety of controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing a rapid understanding of the molecule's intrinsic vulnerabilities.[11][12] These studies are essential for developing and validating a stability-indicating analytical method and for elucidating degradation pathways.[13] The objective is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradation products without generating secondary degradants that may not be relevant to formal stability studies.[14]

Experimental Protocol for Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 4-Amino-1H-indazol-3-ol hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. An unstressed control sample should be prepared and stored under refrigerated conditions (2-8 °C).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).[9]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Reflux the sample in water at an elevated temperature.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[14]

    • Thermal Stress (Solid State): Expose the solid API to dry heat (e.g., 80-100 °C).[9]

    • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5][15] A dark control should be run in parallel.

  • Neutralization: Following the stress period, samples from acidic and basic hydrolysis should be neutralized to prevent further degradation before analysis.[9]

  • Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[9][16]

  • Evaluation: Calculate the percentage degradation of the parent compound. Determine the number and relative amounts (as % peak area) of any degradation products formed.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep Prepare 1 mg/mL solution of API and solid API sample acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal Stress (Solid, 80°C) prep->therm Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress control Store Control Sample (Unstressed) at 2-8°C analyze Analyze via Stability-Indicating HPLC-PDA/MS control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->analyze therm->analyze photo->analyze neutralize->analyze eval Calculate % Degradation Identify Degradants analyze->eval

Caption: Workflow for Forced Degradation Studies.

Solid-State Stability Assessment

The solid form of an API is critical to its handling, formulation, and long-term stability.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and to detect polymorphic transitions or interactions with excipients.[17] A sharp endotherm is indicative of a crystalline solid with a well-defined melting point.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[18] It is invaluable for quantifying the loss of volatiles (water or residual solvents) and determining the onset of thermal decomposition.[19][20] For a hydrochloride salt, TGA can sometimes indicate the temperature at which HCl may be lost.

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for characterizing the crystalline form of an API. It is used to identify the initial crystal form and to monitor for any changes to that form (polymorphic transitions or conversion to an amorphous state) upon storage under various conditions.[21]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical stability parameter. Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material, and can facilitate chemical degradation and salt disproportionation. Hygroscopicity is typically assessed by exposing the API to a range of controlled humidity conditions and measuring the change in mass.

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[1] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[5][15]

Study Type Storage Condition Minimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Table 1: ICH Recommended Storage Conditions for Formal Stability Studies.[15]

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and should monitor parameters such as appearance, assay, degradation products, and water content.[1][15]

Essential Analytical Methodologies

The reliability of any stability study hinges on the quality of the analytical methods used.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of stability testing.[16][22] The method must be able to separate the parent API from all process impurities and degradation products. A reversed-phase method with a C18 column and a gradient elution of an acidic mobile phase (e.g., using formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for polar, ionizable compounds like 4-Amino-1H-indazol-3-ol hydrochloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification and structural elucidation of degradation products observed during forced degradation and formal stability studies.[9] By providing the mass-to-charge ratio of the degradants, it offers crucial clues to their chemical structure.

  • Spectroscopic Techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the identity of the API and to study potential interactions in the solid state, such as changes in hydrogen bonding.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of the API and any isolated degradation products.[23]

Data Interpretation and Degradation Pathway Elucidation

The data gathered from the comprehensive stability program should be synthesized to build a complete picture of the molecule's behavior.

  • Quantitative Data Summary: All quantitative results from forced degradation and formal stability studies should be tabulated to clearly show the extent of degradation under each condition and the rate of impurity formation over time.

Stress Condition Duration % Assay of API Total Impurities (%) Major Degradant (%)
Control (Unstressed)-99.80.2<0.1
0.1 M HCl, 60 °C48 h92.57.56.8 (Deg-1)
0.1 M NaOH, 60 °C48 h95.14.94.2 (Deg-2)
3% H₂O₂, RT24 h88.311.79.5 (Deg-3)
Thermal, 80 °C7 days99.50.50.3 (Deg-4)
PhotostabilityICH Q1B97.22.82.1 (Deg-5)

Table 2: Example Data Summary from Forced Degradation Studies.

  • Degradation Pathway: Based on the structures of the degradants identified by LC-MS and NMR, a degradation pathway can be proposed. For 4-Amino-1H-indazol-3-ol, a plausible oxidative degradation pathway could involve the oxidation of the 4-amino group.

Caption: A potential oxidative degradation pathway.

Conclusion

The thermodynamic stability assessment of 4-Amino-1H-indazol-3-ol hydrochloride is a critical, multi-faceted process that underpins its successful development as a pharmaceutical agent. A logical, structured approach, beginning with forced degradation to understand intrinsic liabilities and culminating in long-term formal stability studies, is required by regulatory agencies and is essential for ensuring the quality, safety, and efficacy of the final drug product. By employing a suite of orthogonal analytical techniques and interpreting the data within the framework of established chemical principles, researchers can build a comprehensive stability profile that will guide all subsequent development activities, from formulation design to the establishment of appropriate storage and handling procedures.

References

  • ICH Topic Q1A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. - AMSbiopharma. (URL: [Link])

  • ICH: New Guideline for Stabilities - ECA Academy. (URL: [Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu. (URL: [Link])

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (URL: [Link])

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (URL: [Link])

  • Stability of pharmaceutical salts in solid oral dosage forms - PubMed. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. (URL: [Link])

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical methods | Request PDF - ResearchGate. (URL: [Link])

  • Analytical Methods for the Determination of Indazole Derivatives. (URL: [Link])

  • Forced Degradation Studies - SciSpace. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Forced Degradation – A Review. (URL: [Link])

  • Assay and Stability Testing - Kinam Park. (URL: [Link])

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. (URL: [Link])

  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

Sources

Exploratory

4-Amino-1H-indazol-3-ol hydrochloride CAS number and synonyms

This technical guide provides a comprehensive analysis of 4-Amino-1H-indazol-3-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry. High-Fidelity Scaffold for Kinase Inhibition and Fragment-B...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Amino-1H-indazol-3-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry.

High-Fidelity Scaffold for Kinase Inhibition and Fragment-Based Drug Design

Executive Summary

4-Amino-1H-indazol-3-ol hydrochloride (also known as 4-amino-3-indazolinone hydrochloride) represents a privileged scaffold in modern drug discovery. Its structural duality—capable of existing as both a hydroxy-indazole and an indazolinone—allows it to serve as a versatile hydrogen-bond donor/acceptor motif in the hinge-binding region of kinase inhibitors.

Unlike its more common 5-amino or 6-amino isomers, the 4-amino variant offers a unique vector for substitution that projects into the solvent-exposed front regions of ATP-binding pockets, making it highly valuable for designing selective inhibitors against targets like FGFR , VEGFR , and PARP .

Chemical Identity & Nomenclature

Accurate identification is critical due to the compound's tautomeric nature. The "3-ol" suffix often masks the fact that the stable tautomer in solution is frequently the 3-one (indazolinone).

Core Identifiers
ParameterDetail
CAS Number (HCl Salt) 1956354-41-8
CAS Number (Free Base) 89792-08-5
Chemical Name 4-Amino-1H-indazol-3-ol hydrochloride
IUPAC Name 4-amino-1,2-dihydro-3H-indazol-3-one hydrochloride
Synonyms 4-Amino-3-hydroxyindazole HCl; 4-Aminoindazol-3-ol hydrochloride; 4-Amino-3-indazolinone HCl
Molecular Formula C₇H₇N₃O[1][2][3][4] · HCl
Molecular Weight 185.61 g/mol (Salt); 149.15 g/mol (Base)
SMILES Cl.NC1=C2C(NN=C2O)=CC=C1
Tautomerism: The "Chameleon" Effect

Researchers must account for the proton shift between the oxygen and the nitrogen atoms. In crystal structures and polar solvents, the 2H-indazol-3-one (keto) form often predominates over the 1H-indazol-3-ol (enol) form.

Tautomerism Enol Enol Form (1H-indazol-3-ol) Aromatic character retained Keto Keto Form (1,2-dihydro-3H-indazol-3-one) Favored in polar solvents Enol->Keto Proton Transfer (Tautomerization)

Figure 1: Tautomeric equilibrium. The keto form (right) is critical for recognition by hydrogen-bond acceptors in protein binding pockets.

Synthesis & Manufacturing

The synthesis of the 4-amino isomer is more challenging than the 5- or 6-amino analogs due to the steric crowding and electronic effects at the 4-position. The most robust industrial route utilizes a reductive cyclization strategy starting from nitro-benzoic acid derivatives.

Mechanistic Workflow

The synthesis typically proceeds via the 4-nitro-1H-indazol-3-ol intermediate, which is subsequently reduced.

Synthesis Start 2,6-Dinitrobenzoic Acid (Starting Material) Step1 Hydrazinolysis & Cyclization (Hydrazine hydrate, Heat) Start->Step1 Inter Intermediate: 4-Nitro-1H-indazol-3-ol (CAS: 7384-16-9) Step1->Inter Step2 Nitro Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 ProdBase Product (Free Base): 4-Amino-1H-indazol-3-ol Step2->ProdBase Step3 Salt Formation (HCl in Dioxane/Ether) ProdBase->Step3 Final Final Product: 4-Amino-1H-indazol-3-ol HCl Step3->Final

Figure 2: Synthetic pathway from 2,6-dinitrobenzoic acid. The regioselectivity is driven by the symmetry of the starting material or the ortho-directing effect of the nitro group.

Detailed Protocol (Reduction Step)

Note: This protocol assumes the isolation of the 4-nitro intermediate.

  • Preparation : Charge a hydrogenation vessel with 4-nitro-1H-indazol-3-ol (1.0 eq) and methanol (10 vol).

  • Catalyst : Add 10% Pd/C (5 wt% loading) under a nitrogen atmosphere.

  • Reduction : Pressurize with Hydrogen gas (3 atm) and stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M-30 loss or mass shift).

  • Workup : Filter the catalyst through a Celite pad.

  • Salt Formation : Cool the filtrate to 0°C. Add 4M HCl in dioxane (1.1 eq) dropwise. A precipitate should form immediately.

  • Isolation : Filter the white/off-white solid, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery

The 4-amino-indazol-3-ol scaffold is not merely a passive spacer; it is an active pharmacophore.

Kinase Hinge Binding

In many kinase inhibitors (e.g., against VEGFR2 or FGFR1 ), the indazole nitrogen and the 3-oxo/3-hydroxy group form a bidentate hydrogen bond with the kinase hinge region (typically the backbone NH and CO of the gatekeeper residue).

  • Advantage of 4-Amino: The amino group at position 4 allows for the attachment of solubilizing tails or warheads that extend into the ribose-binding pocket or the solvent front , areas often less conserved, thereby improving selectivity.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors often utilize a benzamide-mimic pharmacophore. The indazol-3-one core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The 4-amino group can be derivatized to reach into the hydrophobic pocket of the enzyme.

Fragment-Based Drug Design (FBDD)

With a low molecular weight (MW < 200) and high polarity, this compound is an ideal "fragment" for screening. It possesses high Ligand Efficiency (LE) , allowing researchers to grow the molecule into a potent lead.

Chemical Properties & Stability[5]

PropertyDescription
Appearance Off-white to pale yellow crystalline solid.
Solubility Soluble in DMSO, Methanol, Water (moderate). Insoluble in non-polar solvents (Hexane, DCM).
pKa ~3.5 (Amino group); ~9.5 (Indazole NH).
Stability Hygroscopic (store with desiccant). Sensitive to oxidation (amino group can darken over time).
Handling Irritant to eyes and skin. Use standard PPE.

References

  • ChemScene . (n.d.). 4-Amino-1H-indazol-3-ol (CAS 89792-08-5).[1] Retrieved from [1]

  • BLD Pharm . (n.d.). 4-Amino-1H-indazol-3-ol hydrochloride (CAS 1956354-41-8). Retrieved from

  • Guidechem . (n.d.). 4-Amino-1H-indazol-3-ol hydrochloride Product Details. Retrieved from

  • ChemicalBook . (n.d.). 4-Amino-1H-indazol-3-ol Properties and Suppliers. Retrieved from

  • BenchChem . (n.d.). General Synthesis of Indazol-3-ols. Retrieved from

Sources

Foundational

Unlocking the Amino-Indazole Pharmacophore: A Technical Blueprint for Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of highly selective, low-molecular-weight kinase inhibitors is fraught with challenges related to off-target toxicity and poor ligand efficien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of highly selective, low-molecular-weight kinase inhibitors is fraught with challenges related to off-target toxicity and poor ligand efficiency. As a Senior Application Scientist, I have observed firsthand that the[1], and specifically its 3-amino derivatives, represents a highly privileged pharmacophore. This scaffold circumvents traditional design bottlenecks by acting as a near-perfect bioisostere for the adenine ring of ATP. This whitepaper provides an in-depth technical analysis of the amino-indazole pharmacophore, detailing its structural dynamics, quantitative structure-activity relationship (SAR) profiles, and the self-validating experimental protocols required to successfully advance these molecules from fragments to potent lead compounds.

Structural Dynamics & Pharmacophore Mapping

The potency of the amino-indazole scaffold stems from its unique electronic distribution and annular tautomerism. The adjacent nitrogen atoms within the pyrazole-fused ring allow the molecule to act simultaneously as a hydrogen bond donor and acceptor. When functionalized with a 3-amino group, the scaffold forms a robust bidentate hydrogen-bonding network with the highly conserved backbone residues of the kinase hinge region (e.g., Leu85 in CK1δ or Ser160 in PDK1)[2].

This specific geometric arrangement anchors the molecule deep within the ATP-binding pocket, providing a rigid vector for further functionalization toward the hydrophobic DFG-in/out motifs.

Pharmacophore Indazole 3-Amino-1H-Indazole Core N1 N1 (H-Bond Donor) Indazole->N1 N2 N2 (H-Bond Acceptor) Indazole->N2 NH2 3-Amino (H-Bond Donor) Indazole->NH2 Hinge Kinase Hinge Region (e.g., Leu85 / Ser160) N1->Hinge Donates to Backbone C=O N2->Hinge Accepts from Backbone NH NH2->Hinge Solvent/Water Network

Caption: Logical mapping of the 3-amino-indazole pharmacophore interacting with the kinase hinge region.

Fragment-Based Drug Discovery (FBDD) Paradigm

As medicinal chemists, we frequently encounter the challenge of "molecular obesity"—the rapid inflation of molecular weight and lipophilicity during lead optimization.[3] circumvents this by prioritizing Ligand Efficiency (LE) over raw potency early in the pipeline.

The amino-indazole scaffold is an ideal FBDD starting point. In a seminal case study targeting Phosphoinositide-dependent kinase-1 (PDK1), researchers successfully evolved a low-molecular-weight amino-indazole fragment into a highly selective inhibitor (Compound 19)[4]. By leveraging X-ray crystallography to validate the binding pose, the team ensured that every heavy atom added during the optimization phase contributed directly to the binding free energy, rather than merely increasing non-specific hydrophobic bulk[5].

FBDD Lib Fragment Library (<250 Da, Amino-indazoles) Screen Biochemical Screening (TR-FRET / NMR) Lib->Screen Xray X-ray Crystallography (Pose Validation) Screen->Xray Hits (High LE) Opt Structure-Based Lead Opt (SAR Development) Xray->Opt Lead Potent Lead Compound (e.g., PDK1 Inhibitor 19) Opt->Lead Improved IC50

Caption: Step-by-step fragment-based drug discovery workflow for amino-indazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Profiling

The versatility of the amino-indazole core allows it to be tuned for spectrum-selective kinase inhibition. The table below synthesizes quantitative SAR data across various high-value oncology targets, demonstrating how specific substitutions dictate target affinity.

Target EnzymeScaffold / DerivativeKey Pharmacophore SubstitutionPotency (

)
Mechanism of ActionReference
PDK1 3-Amino-indazoleAminopyrimidine at C380 - 94 nMATP-competitive hinge binder[6],[3]
CSNK1D 3-Phenyl-1H-indazoleTriazole at C5134 nMKinase domain bidentate H-bonding[2]
IDO1 1,3-Dimethyl-6-amino-indazole4-Bromobenzyl at N6~200 nMHeme-binding pocket modulation[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in the evaluation of these derivatives must be designed with internal causality and self-validation mechanisms.

Protocol A: Pharmacophore-Based Virtual Screening (VS) & Pose Validation

Causality: High-throughput screening (HTS) often yields high false-positive rates for planar aromatic compounds due to non-specific aggregation. By deploying a 3D pharmacophore model strictly defined by the spatial constraints of the kinase hinge region, we enforce a structural filter that only permits fragments capable of forming the critical bidentate hydrogen bonds[2]. Step-by-Step Methodology:

  • Model Generation: Extract the 3D coordinates of the target kinase hinge region from high-resolution X-ray crystal structures (resolution < 2.0 Å).

  • Feature Assignment: Define three mandatory pharmacophoric features: one H-bond donor (interacting with the backbone carbonyl), one H-bond acceptor (interacting with the backbone amide), and one hydrophobic aromatic feature.

  • Library Preparation: Filter the commercial fragment library for "Rule of Three" compliance (MW < 300 Da, cLogP ≤ 3).

  • Docking & Scoring: Execute rigid-receptor/flexible-ligand docking using a robust scoring function (e.g., GLIDE or AutoDock Vina).

  • Self-Validation Checkpoint: Perform a retrospective screen using a known decoy database (e.g., DUD-E). The virtual screen is only validated and advanced to empirical testing if the Area Under the ROC Curve (AUC-ROC) exceeds 0.80, proving the model's ability to distinguish true binders from thermodynamic noise.

Protocol B: Orthogonal TR-FRET Biochemical Kinase Assay

Causality: In my experience overseeing screening facilities, planar aromatic fragments like indazoles are notorious for compound auto-fluorescence, which severely confounds standard luminescent assays. To establish a self-validating empirical system, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The long-lifetime lanthanide fluorophore allows for a time delay before measurement, completely eliminating background auto-fluorescence[3]. Step-by-Step Methodology:

  • Reagent Assembly: Combine the recombinant kinase (e.g., PDK1), biotinylated peptide substrate, and ATP at its Michaelis constant (

    
    ) in the assay buffer.
    
  • Compound Incubation: Dispense the amino-indazole fragments in a 10-point dose-response format (ranging from 100 µM to 1 nM) using an acoustic liquid handler to prevent plastic-adsorption loss. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC (allophycocyanin).

  • Signal Acquisition: Excite the microplate at 340 nm; measure emission at 615 nm (Eu) and 665 nm (APC) strictly after a 100 µs delay.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every microplate using DMSO (negative control) and a reference inhibitor like Staurosporine (positive control). The assay data is strictly rejected unless Z' > 0.65 , ensuring that the calculated

    
     values are statistically robust and reproducible.
    

Mechanistic Impact on Oncogenic Signaling

The ultimate goal of optimizing the amino-indazole pharmacophore is the precise modulation of oncogenic signaling cascades. For instance, [6] responsible for phosphorylating the activation loop of AGC kinases, including AKT. By deploying a highly selective 3-amino-indazole derivative, researchers can effectively sever the PI3K/AKT/mTOR survival pathway, triggering apoptosis in cancer cells harboring PTEN or PI3K mutations.

Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT Inhibitor Amino-indazole Inhibitor Inhibitor->PDK1 Blocks Active Site mTOR mTOR / Cell Survival AKT->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling cascade by amino-indazole PDK1 inhibitors.

Conclusion

The 3-amino-indazole scaffold is far more than a generic building block; it is a highly tunable, ligand-efficient pharmacophore capable of precise kinase modulation. By grounding drug discovery efforts in rigorous, self-validating methodologies—from 3D pharmacophore modeling to TR-FRET biochemical assays—researchers can systematically evolve these fragments into next-generation therapeutics. Future paradigms will likely see this scaffold integrated into Proteolysis Targeting Chimeras (PROTACs), leveraging its exceptional hinge-binding kinetics to direct E3 ligases toward previously undruggable targets.

References

  • [6] Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: ResearchGate URL:[Link]

  • [3] Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: ACS Medicinal Chemistry Letters URL:[Link]

  • [4] Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: PubMed Central (NIH) URL:[Link]

  • [5] Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: ACS Medicinal Chemistry Letters URL:[Link]

  • [1] Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: PubMed Central (NIH) URL:[Link]

  • [2] Title: A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • [7] Title: Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents Source: ResearchGate URL:[Link]

Sources

Exploratory

Ionization Dynamics and pKa Profiling of 4-Amino-1H-indazol-3-ol Hydrochloride: A Comprehensive Guide for Drug Development

Understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) is the cornerstone of rational drug design. For complex heterocyclic salts like 4-Amino-1H-indazol-3-ol Hydrochloride , predicting...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) is the cornerstone of rational drug design. For complex heterocyclic salts like 4-Amino-1H-indazol-3-ol Hydrochloride , predicting solubility, membrane permeability, and protein binding requires a rigorous deconstruction of its acid-base properties. This whitepaper provides an in-depth technical analysis of the molecule's pKa values, the causality behind its tautomeric equilibria, and a self-validating experimental framework for empirical profiling.

Chemical Anatomy and Tautomeric Causality

4-Amino-1H-indazol-3-ol is a highly functionalized fused bicyclic system. As a hydrochloride salt, it dissociates in aqueous media to yield the protonated API and a chloride counter-ion. The core indazole scaffold exhibits annular tautomerism, existing in equilibrium between the 1H-indazol-3-ol (hydroxy) form and the 1,2-dihydro-3H-indazol-3-one (keto) form 1.

This tautomerism is not merely a structural curiosity; it directly dictates the electronic distribution across the molecule, thereby influencing the pKa of the ionizable centers. The molecule possesses three distinct ionizable sites, rendering it strongly amphoteric 2:

  • The Indazole Ring Nitrogens (N1/N2): The basicity of the unsubstituted indazole ring is exceptionally low, with a pKa of approximately 1.04 for the indazolium cation [[3]](). Protonation only occurs under extreme gastric acidic conditions.

  • The 4-Amino Group (-NH₂): Acting as the primary basic center, aromatic amines typically exhibit a pKa between 4.0 and 5.0. In the HCl salt form, this group is initially protonated as an anilinium ion (-NH₃⁺).

  • The 3-Hydroxyl Group (-OH): The presence of the adjacent electron-withdrawing nitrogen atoms in the pyrazole moiety enhances the acidity of this hydroxyl group, yielding a predicted pKa of 6.30 ± 0.50 2.

Quantitative Ionization Summary

To facilitate formulation decisions, the quantitative data regarding these ionizable centers are summarized below:

Ionizable GroupPredicted/Empirical pKaPhysiological State (pH 7.4)Net Charge Contribution
Indazole Ring (N2) ~ 1.04Deprotonated0
4-Amino Group (-NH₂) ~ 4.50Deprotonated0
3-Hydroxyl (-OH / -NH) ~ 6.30 ± 0.50Deprotonated-1

At physiological pH (7.4), the ambient pH exceeds the pKa of the 3-hydroxyl group, meaning the molecule exists predominantly in its anionic state . This is a critical insight for D-amino acid oxidase (DAAO) inhibitor development 4, as anionic species exhibit high aqueous solubility but potentially restricted passive membrane permeability.

pH-Dependent Ionization Pathway

Understanding the sequential deprotonation of 4-Amino-1H-indazol-3-ol HCl is essential for predicting its behavior across the gastrointestinal tract.

Ionization Dication Dicationic State (pH < 1.0) Protonated N2 & NH3+ Cation Cationic State (pH 1.0 - 4.0) Protonated 4-NH3+ Dication->Cation -H+ (pKa ~1.0) Neutral Neutral / Zwitterionic (pH 4.5 - 6.0) Free NH2 & OH Cation->Neutral -H+ (pKa ~4.5) Anion Anionic State (pH > 6.5) Deprotonated 3-O- Neutral->Anion -H+ (pKa ~6.3)

Fig 1: pH-dependent ionization pathway and charge state transitions of 4-amino-1H-indazol-3-ol.

Self-Validating Protocol for pKa Determination

Relying solely on potentiometric titration for amphoteric compounds with closely spaced pKa values can lead to masking effects, especially if aqueous solubility is poor. As a Senior Application Scientist, I mandate a dual-method orthogonal workflow utilizing both Potentiometric and UV-Metric titrations. This creates a self-validating system: the potentiometric data tracks bulk proton exchange, while the UV-metric data capitalizes on the chromophoric shift inherent to the indazole ring's deprotonation.

Step-by-Step Methodology

Step 1: Sample Preparation & Standardization

  • Causality: To ensure thermodynamic pKa values are accurately measured, ionic strength must be kept constant.

  • Action: Dissolve 2.0 mg of 4-Amino-1H-indazol-3-ol HCl in 50 mL of 0.15 M KCl (mimicking physiological ionic strength). If the compound exhibits precipitation at its isoelectric point (pH ~5.5), prepare a secondary co-solvent system (e.g., 20% Methanol/Water) and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky equation.

Step 2: Potentiometric Titration (Primary Data Acquisition)

  • Causality: Directly measures the volume of titrant required to induce a pH change, identifying buffering regions corresponding to pKa values.

  • Action:

    • Purge the titration vessel with Argon to eliminate atmospheric CO₂ interference.

    • Titrate the acidic sample solution (starting pH ~2.0 due to the HCl salt) using standardized 0.1 M KOH.

    • Record the first derivative of the titration curve (dpH/dV). The inflection points represent the equivalence points, while the half-equivalence points yield the macroscopic pKa values.

Step 3: UV-Metric Titration (Orthogonal Validation)

  • Causality: The deprotonation of the 3-hydroxyl group alters the conjugated π-electron system of the indazole ring, causing a distinct bathochromic (red) shift in the UV absorbance spectrum.

  • Action:

    • Transfer an aliquot of the analyte to a flow-through quartz cuvette coupled to a diode-array UV-Vis spectrophotometer.

    • Monitor absorbance from 220 nm to 350 nm continuously as the pH is adjusted from 2.0 to 10.0.

    • Identify the isosbestic points to confirm a simple two-state equilibrium (Neutral ⇌ Anion) during the pH 5.0 - 8.0 transition.

Step 4: Data Synthesis and Self-Validation

  • Causality: True scientific rigor requires cross-referencing. If the pKa derived from the Henderson-Hasselbalch fit of the UV data deviates by >0.1 log units from the potentiometric data, it indicates either poor solubility (precipitation) or complexation.

  • Action: Overlay the Bjerrum plot (average number of bound protons) from potentiometry with the Target Factor Analysis (TFA) of the UV spectra.

Workflow Prep Sample Preparation Dissolve in 0.15M KCl Titration Potentiometric Titration Titrate with 0.1M KOH/HCl Prep->Titration UV UV-Metric Analysis Monitor spectral shifts Prep->UV Data Data Processing Henderson-Hasselbalch fit Titration->Data UV->Data Val Self-Validation Cross-reference methods Data->Val

Fig 2: Dual-method orthogonal workflow for self-validating pKa determination.

Implications for Formulation and Pharmacokinetics

The ionization profile of 4-Amino-1H-indazol-3-ol HCl dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Because the molecule transitions from a cation in the stomach (pH ~1.5) to a neutral/zwitterionic species in the upper duodenum (pH ~5.0), and finally to an anion in the blood plasma (pH 7.4), its lipophilicity (LogD) is highly dynamic. Formulation scientists must account for the fact that at pH 7.4, the dominant anionic form will have excellent aqueous solubility but may struggle to cross the lipophilic core of the blood-brain barrier (BBB) via passive diffusion. If central nervous system (CNS) penetration is required, prodrug strategies targeting the 3-hydroxyl or 4-amino groups may be necessary to suppress ionization at physiological pH.

References

  • Indazole - Wikipedia Source: wikipedia.org URL:[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State Source: researchgate.net URL:[Link]

  • Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors Source: semmelweis.hu URL:[Link]

Sources

Foundational

Safety data sheet (SDS) analysis for 4-Amino-1H-indazol-3-ol HCl

Technical Whitepaper: Operational Safety and Handling of 4-Amino-1H-indazol-3-ol HCl Executive Summary & Chemical Identity This technical guide provides a rigorous safety analysis for 4-Amino-1H-indazol-3-ol Hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Operational Safety and Handling of 4-Amino-1H-indazol-3-ol HCl

Executive Summary & Chemical Identity

This technical guide provides a rigorous safety analysis for 4-Amino-1H-indazol-3-ol Hydrochloride . While often overshadowed by its 5- and 6-amino isomers in general literature, the 4-amino variant is a critical scaffold in the synthesis of PARP inhibitors and kinase-targeting small molecules.

Crucially, this compound exhibits tautomerism , existing in equilibrium between the indazol-3-ol (enol) and indazol-3-one (keto) forms. The hydrochloride (HCl) salt modification significantly alters its physicochemical profile, increasing water solubility but introducing hygroscopicity and acidity that necessitate specific handling protocols.

Physicochemical Profile
PropertyData / Characteristic
Chemical Name 4-Amino-1H-indazol-3-ol Hydrochloride
Synonyms 4-Amino-1,2-dihydro-3H-indazol-3-one HCl; 4-Aminoindazolone HCl
Parent CAS (Free Base) 89792-08-5
Molecular Formula C₇H₇N₃O[1][2][3][4][5][6][7] · HCl
Molecular Weight 149.15 (Free Base) + 36.46 (HCl) ≈ 185.61 g/mol
Appearance Off-white to beige powder (oxidizes/darkens upon air exposure)
Solubility Soluble in DMSO, Water (acidic pH); Sparingly soluble in DCM
Stability Hygroscopic . Sensitive to oxidation (amine group).

GHS Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) analysis of analogous aminoindazoles and the acidic nature of the HCl salt, this compound is classified as a Category 2 Irritant with potential acute toxicity.

Hazard Statements (GHS Classification)
  • H302: Harmful if swallowed (Acute Tox. 4).[8]

  • H315: Causes skin irritation (Skin Irrit. 2).[8]

  • H319: Causes serious eye irritation (Eye Irrit.[4][6][8] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[7]

The "Hidden" Hazards (Expert Insight)

Standard SDSs often miss the nuance of salt forms.

  • Acidity: Upon dissolution in water or mucous membranes (eyes/lungs), the HCl moiety dissociates, potentially lowering local pH to < 2.0. This transforms a simple "irritant" into a potential corrosive risk for sensitive tissues.

  • Sensitization: Aniline-like derivatives (aromatic amines) are known sensitizers. Repeated exposure via inhalation or skin contact may lead to allergic dermatitis.

  • Genotoxicity: While specific data for the 4-amino isomer is limited, aminoindazoles are structurally related to mutagenic heterocyclic amines. Treat as a suspected genotoxin until proven otherwise.

Advanced Handling & Engineering Controls

To ensure scientific integrity and operator safety, the following protocols must be implemented. These go beyond "wear gloves" and explain the system of safety.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95/P2 (Minimum) or Powered Air-Purifying Respirator (PAPR)Fine powders of HCl salts are easily aerosolized; inhalation causes immediate acidic irritation.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Indazoles can permeate latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Safety Goggles (Not safety glasses)Tightly fitting goggles prevent airborne dust or splashes from contacting the cornea.
Operational Workflow: Safe Solubilization

The following diagram outlines the decision logic for handling this hygroscopic material to prevent degradation and exposure.

G Start Start: Reagent Retrieval CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv Dehumidify Action: Use Glove Box or Desiccated Hood CheckEnv->Dehumidify No Weighing Weighing: Use Anti-Static Gun (Prevent Aerosolization) CheckEnv->Weighing Yes Dehumidify->Weighing Solvent Solubilization: Add DMSO or Water Weighing->Solvent Exotherm Observation: Check for Exotherm (HCl) Solvent->Exotherm Cool Action: Ice Bath Exotherm->Cool Yes pHCheck Validation: Check pH (Expect < 3.0) Exotherm->pHCheck No Cool->pHCheck Storage Storage: Aliquot, Argon Flush, -20°C pHCheck->Storage

Figure 1: Safe handling and solubilization workflow for hygroscopic HCl salts.

Emergency Response & Toxicology

In the event of exposure, immediate action is required to neutralize the acidic salt and minimize systemic absorption of the organic scaffold.

Exposure Response Protocols
  • Ocular Contact (Critical):

    • Mechanism: HCl salt dissolves in tear fluid, causing acid burns.

    • Protocol: Rinse immediately with saline or water for 15 minutes . Hold eyelids apart. Do not use neutralization drops (e.g., bicarbonate) in the eye as the reaction heat can cause further damage.

    • Medical: Seek ophthalmologist evaluation for corneal erosion.

  • Skin Contact:

    • Protocol: Wash with soap and copious water.[4][5][6][9][10] If the powder is dry, brush it off before wetting to avoid creating a concentrated acid patch on the skin.

  • Inhalation:

    • Protocol: Move to fresh air. If wheezing occurs (bronchospasm from HCl irritation), administer oxygen if trained.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent (if safe) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases).

  • Prohibition: Do NOT dispose of down the drain. Aminoindazoles are toxic to aquatic life (H411 inferred from class data).

Storage & Stability Management

To maintain the integrity of 4-Amino-1H-indazol-3-ol HCl for research reproducibility:

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning the free-flowing powder into a sticky gum. This alters the effective molecular weight (stoichiometry errors).

    • Solution: Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Oxidation: The C4-amino group is electron-rich and prone to oxidation, turning the compound brown/black.

    • Solution: Protect from light (amber vials) and store at -20°C .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122246, 4-Aminoindazol-3-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Indazole derivatives. Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential and Mechanistic Profiling of 4-Amino-1H-indazol-3-ol Scaffolds: A Comprehensive Technical Guide

Executive Summary The 4-amino-1H-indazol-3-ol scaffold (and its tautomeric equivalent, 4-amino-1H-indazol-3-one) represents a highly privileged, versatile pharmacophore in modern medicinal chemistry. Characterized by an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-1H-indazol-3-ol scaffold (and its tautomeric equivalent, 4-amino-1H-indazol-3-one) represents a highly privileged, versatile pharmacophore in modern medicinal chemistry. Characterized by an electron-rich bicyclic core, multiple hydrogen-bond donor/acceptor sites, and a dynamic tautomeric equilibrium, this scaffold is uniquely positioned to interact with diverse biological targets.

This whitepaper provides an in-depth mechanistic analysis of the primary biological targets modulated by 4-amino-1H-indazol-3-ol derivatives. By bridging structural chemistry with systems biology, we outline the causality behind target engagement across central nervous system (CNS) disorders, oncology, and infectious diseases, supported by validated experimental workflows.

Core Biological Targets & Mechanistic Causality

D-Amino Acid Oxidase (DAAO) in Schizophrenia

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-serine, a crucial endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of NMDA receptors is a primary driver of the cognitive and negative symptoms of schizophrenia.

  • Mechanistic Causality: 1H-indazol-3-ol derivatives act as potent, nanomolar competitive inhibitors of DAAO[1]. The indazole core structurally mimics the natural substrate, allowing it to anchor deeply within the active site. By preventing D-serine degradation, these scaffolds elevate synaptic D-serine levels, thereby restoring NMDA receptor signaling and synaptic plasticity[1].

DAAO_Pathway Scaffold 4-Amino-1H-indazol-3-ol Derivative DAAO D-Amino Acid Oxidase (DAAO) Enzyme Scaffold->DAAO Competitive Inhibition DSerine Elevated D-Serine Levels in Brain DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor Activation DSerine->NMDAR Co-agonism Schizophrenia Amelioration of Schizophrenia Symptoms NMDAR->Schizophrenia Synaptic Plasticity

Caption: Pharmacological modulation of the DAAO/NMDA receptor pathway by indazol-3-ol scaffolds.

Tubulin Polymerization (Colchicine Binding Site)

Microtubule-targeting agents (MTAs) are foundational to cancer chemotherapy. Diarylindazole derivatives incorporating the 1H-indazol-3-ol tautomeric core have been designed to replace the central ring of colchicine[2].

  • Mechanistic Causality: The rigid, planar nature of the indazole core accurately vectors the attached aryl rings into the hydrophobic pocket of the tubulin colchicine domain. This binding induces a conformational change that prevents the curved-to-straight structural transition of

    
    -tubulin heterodimers, effectively halting microtubule polymerization and arresting the cell cycle at the G2/M phase[2].
    
PI3K/Akt Pathway and Epigenetic Modulation

The 4-amino-1H-indazole core is a highly effective hinge-binding motif for kinase and epigenetic targets.

  • PI3K Inhibition: These compounds act as ATP-competitive inhibitors of the PI3K p110 catalytic subunit[3]. The indazole nitrogens form critical bidentate hydrogen bonds with the kinase hinge region, blocking the conversion of PIP2 to PIP3, which subsequently starves tumors of Akt-mediated survival signals[3].

  • EP300/CREBBP Inhibition: The scaffold also demonstrates excellent inhibitory activity against EP300 and CREBBP histone acetyltransferases (HATs), competing at the Acetyl-CoA binding pocket to reverse oncogenic epigenetic transcription[4].

PI3K_Pathway Inhibitor Indazole-based PI3K Inhibitor PI3K PI3K (p110 subunit) Inhibitor->PI3K Binds ATP pocket PIP3 PIP3 Generation (Blocked) PI3K->PIP3 Catalysis Blocked Akt Akt Phosphorylation (Inhibited) PIP3->Akt Fails to Recruit Apoptosis Apoptosis Induction & Tumor Suppression Akt->Apoptosis Restores Apoptosis

Caption: Disruption of the PI3K/Akt survival signaling cascade by indazole-based inhibitors.

Mycobacterium tuberculosis KasA Inhibition

Infectious disease research has leveraged the 4-amino-1H-indazole scaffold to develop indazole sulfonamides (e.g., GSK3011724A/DG167) that exhibit potent bactericidal activity against Mycobacterium tuberculosis[5].

  • Mechanistic Causality: These compounds act as binary inhibitors of

    
    -ketoacyl-ACP synthase (KasA), an essential enzyme for mycolic acid biosynthesis[5]. X-ray crystallography reveals a unique stoichiometric binding event where two inhibitor molecules occupy nonidentical sites within the KasA substrate-binding channel, leading to synergistic lethality when co-administered with isoniazid[5].
    

Quantitative Target Affinity & SAR Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative binding metrics of 4-amino-1H-indazol-3-ol and related indazole derivatives across their primary biological targets.

Biological TargetDisease IndicationScaffold Binding ModeTypical Affinity Range
DAAO SchizophreniaActive site competitive inhibitor

: 10 – 500 nM
Tubulin (Colchicine Site) Solid TumorsHydrophobic pocket binder

: 1.5 – 5.0 µM
PI3K (p110 subunit) Various CancersATP-competitive hinge binder

: 50 – 1000 nM
Mtb KasA TuberculosisBinary substrate-channel binder

: < 10 µM
EP300/CREBBP HATs Oncology / EpigeneticsAcetyl-CoA pocket competitor

: 100 – 800 nM

Experimental Methodologies & Validation Protocols

To ensure robust, self-validating data generation, the following optimized protocols detail the evaluation of 4-amino-1H-indazol-3-ol derivatives.

Protocol 1: Isothermal Titration Calorimetry (ITC) for DAAO Inhibitors

Causality: ITC is selected over standard fluorescence assays for secondary screening because it directly measures the enthalpy (


) and entropy (

) of binding. This thermodynamic profiling is crucial for indazol-3-ol derivatives to distinguish between enthalpy-driven specific hydrogen bonding (via the 3-OH and indazole nitrogens) and entropy-driven non-specific hydrophobic collapse[1].

Step-by-Step Methodology:

  • Protein Preparation: Dialyze recombinant human DAAO (50 µM) overnight against ITC buffer (50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 5% Glycerol) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the 4-amino-1H-indazol-3-ol derivative in 100% DMSO, then dilute into the exact dialysate buffer to a final concentration of 500 µM (ensure final DMSO matches the protein cell, typically 2-5%).

  • Instrument Setup: Load the DAAO protein into the sample cell of a MicroCal PEAQ-ITC. Load the ligand into the injection syringe.

  • Titration Parameters: Set the system to 25°C. Perform an initial 0.4 µL purge injection, followed by 18 subsequent injections of 2.0 µL every 150 seconds. Stirring speed: 750 rpm.

  • Control & Validation: Perform a "ligand-into-buffer" titration to measure the heat of dilution. Subtract this baseline from the experimental data.

  • Data Analysis: Fit the baseline-corrected isotherms to a one-site binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 2: Fluorometric Tubulin Polymerization Assay

Causality: A fluorometric assay is utilized because the incorporation of a fluorescent reporter into the growing microtubule polymer provides a real-time, continuous readout of polymerization kinetics. This allows for the precise calculation of the


 of polymerization, clearly distinguishing between microtubule-stabilizing agents and destabilizing agents (like indazole-based colchicine-site binders)[2].

Step-by-Step Methodology:

  • Reagent Thawing: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).
    
  • Compound Plating: Add 5 µL of the 4-amino-1H-indazol-3-ol derivative (at 10x final concentration in 10% DMSO/PEM) to a pre-warmed 96-well half-area black microplate.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin master mix (final tubulin concentration: 3 mg/mL) to the wells using a multichannel pipette.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Control & Validation: Include a vehicle control (1% DMSO) to establish baseline polymerization, and a positive control (Colchicine, 5 µM) to validate assay sensitivity to destabilizers.

  • Data Analysis: Calculate the

    
     (maximum slope of the growth phase) for each well. Determine the 
    
    
    
    by plotting
    
    
    against the log of the inhibitor concentration.

Workflow Synthesis Scaffold Synthesis & Functionalization InVitro In Vitro Screening (Enzymatic Assays) Synthesis->InVitro Compound Library ITC Isothermal Titration Calorimetry (ITC) InVitro->ITC Hit Validation Cellular Cellular Assays (Tubulin/PI3K) ITC->Cellular Thermodynamic Profiling InVivo In Vivo Efficacy (Mouse Models) Cellular->InVivo Lead Selection

Caption: End-to-end experimental workflow for validating indazol-3-ol scaffold derivatives.

References

  • [1] Title: Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Source: PubMed. URL:[Link]

  • [2] Title: Tautomeric forms of 1H-indazol-3-ol. Source: ResearchGate. URL:[Link]

  • [4] Title: Ep300/crebbp inhibitor - WO2018235966A1. Source: Google Patents. URL:

  • [3] Title: THIAZOLOPYRIMIDINE P13K INHIBITOR COMPOUNDS AND METHODS OF USE. Source: European Patent Office. URL:

  • [5] Title: Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. Source: mBio. URL:[Link]

Sources

Foundational

Advanced Synthetic Pathways for 4-Amino-1H-Indazole: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of heterocyclic scaffolds are foundational to modern drug discovery. Among these, 4-amino-1H-indazole has emerged as a highly privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of heterocyclic scaffolds are foundational to modern drug discovery. Among these, 4-amino-1H-indazole has emerged as a highly privileged pharmacophore. This technical guide provides an in-depth analysis of the primary synthetic pathways used to generate 4-amino-1H-indazole, evaluating the mechanistic causality behind each step, comparing quantitative metrics, and detailing self-validating experimental protocols designed for scalability and high atom economy.

Strategic Importance in Medicinal Chemistry

The indazole ring system is a bioisostere of indole and benzimidazole, frequently utilized in the development of target-specific therapeutics, particularly kinase inhibitors and agents targeting ribosome function[1]. The C4-amino group serves as a critical synthetic handle, allowing medicinal chemists to perform late-stage functionalizations such as amide coupling, sulfonylation, or reductive amination[1]. Furthermore, the proximity of the amino group to the indazole core enables highly specific hydrogen-donor/hydrogen-acceptor interactions within the ATP-binding pockets of enzymes[1].

Core Synthetic Methodologies

The synthesis of 4-amino-1H-indazole is generally approached through three distinct strategic pathways, dictated by the availability of starting materials and the functional group tolerance required for the specific derivative.

G N1 2-Methyl-3-nitroaniline N2 4-Nitro-1H-indazole N1->N2 NaNO2, AcOH 0°C to RT N4 4-Amino-1H-indazole N2->N4 H2, Pd/C EtOH N3 4-Bromo-1H-indazole N3->N4 NH3 eq., Pd cat. Base, Ligand

Figure 1: Primary synthetic workflows for the generation of 4-amino-1H-indazole.

De Novo Cyclization: The Diazotization Route

The most industrially robust route to the indazole core begins with the diazotization and intramolecular cyclization of 2-methyl-3-nitroaniline[1][2]. Mechanistic Causality: The addition of sodium nitrite to the aniline derivative in glacial acetic acid generates a highly reactive nitrosyl cation (


), which attacks the primary amine to form a transient diazonium salt[2]. Glacial acetic acid is deliberately chosen as it serves a dual purpose: acting as an excellent solvent for the organic substrate while providing the acidic medium necessary for 

generation[2]. Because of the extreme proximity of the ortho-methyl group, an intramolecular cyclization occurs rapidly and spontaneously, driven by the thermodynamic stability of the resulting aromatic 4-nitro-1H-indazole system[2]. This rapid cyclization acts as a self-validating safety mechanism, preventing the dangerous accumulation of unstable diazonium intermediates.
Heterogeneous Catalytic Hydrogenation of Nitroarenes

Once the 4-nitro-1H-indazole core is established, the nitro group must be reduced to the target amine. This is predominantly achieved via heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C)[3][4]. Mechanistic Causality: The reduction of the nitro group on a palladium surface is a stepwise deoxygenation and hydrogenation sequence. The nitroarene adsorbs onto the Pd catalyst, where it is sequentially reduced to a nitroso intermediate, a hydroxylamine intermediate, and finally the primary amine[3]. This method is highly favored due to its near-perfect atom economy—water is the only byproduct.

G A 4-Nitro-1H-indazole B Nitroso Intermediate A->B + H2, - H2O (Pd Surface) C Hydroxylamine Intermediate B->C + H2 (Pd Surface) D 4-Amino-1H-indazole C->D + H2, - H2O (Pd Surface)

Figure 2: Stepwise mechanistic reduction of nitroarenes on a palladium catalyst surface.

Late-Stage Functionalization: Buchwald-Hartwig Amination

For highly functionalized substrates where catalytic hydrogenation might inadvertently reduce other sensitive groups (e.g., alkenes, alkynes, or certain heterocycles), late-stage amination of 4-bromo-1H-indazole is utilized[5]. Mechanistic Causality: This pathway relies on a palladium-catalyzed cross-coupling reaction. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. An ammonia equivalent (such as lithium bis(trimethylsilyl)amide) then displaces the bromide ligand. Finally, reductive elimination yields the target arylamine and regenerates the Pd(0) catalyst[5]. While highly regioselective, this route is often reserved for complex derivatives due to the high cost of specialized phosphine ligands and transition metal catalysts.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies:

Synthesis PathwayStarting MaterialKey ReagentsTypical YieldScalabilityPrimary Advantage
De Novo Cyclization 2-Methyl-3-nitroanilineNaNO₂, AcOH99%[2]High (Multi-kg)Cost-effective, highly regioselective, rapid precipitation[2].
Nitro Reduction 4-Nitro-1H-indazoleH₂, 10% Pd/C85–95%[3][4]High (Multi-kg)High atom economy, easy purification via simple filtration[4].
Cross-Coupling 4-Bromo-1H-indazolePd cat., NH₃ eq.60–80%Moderate (Gram)Chemoselective; ideal for substrates with reducible functional groups[5].

Validated Experimental Protocols

The following step-by-step methodologies represent the industry-standard, self-validating protocols for the two-step synthesis of 4-amino-1H-indazole from 2-methyl-3-nitroaniline.

Protocol A: Synthesis of 4-Nitro-1H-indazole via Diazotization-Cyclization

Reference Standard: Adapted from established cyclization procedures[2].

  • Preparation: Dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid. Cool the solution to near 0 °C using an ice-water bath[2]. Causality: Cooling is strictly required to prevent the thermal degradation of the transient diazonium species and to control the exothermic nature of the cyclization.

  • Reagent Addition: Prepare an aqueous solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of deionized water. Add this solution all at once to the vigorously stirring aniline solution[2]. Causality: Rapid addition ensures a high local concentration of the nitrosating agent, driving the reaction forward to form an immediate precipitate[2].

  • Cyclization: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature and stir overnight to ensure complete conversion[2].

  • Isolation: Filter the resulting dark orange precipitate. Suspend the solid in fresh water to dissolve and remove residual acetic acid and inorganic salts. Filter again and dry under vacuum to yield 4-nitro-1H-indazole (14-21 g, ~99% yield)[2].

Protocol B: Catalytic Hydrogenation to 4-Amino-1H-indazole

Reference Standard: Adapted from scalable hydrogenation procedures[3][4].

  • Setup: In a pressure-rated reaction vessel, suspend 4-nitro-1H-indazole (200 g, 1.22 mol) in absolute ethanol (3000 mL)[4]. Alternatively, a 1:1 mixture of MeOH/CH₂Cl₂ can be used for smaller scales[3]. Causality: Ethanol provides excellent solubility for the nitroarene and facilitates efficient hydrogen gas transfer to the solid catalyst surface.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (20.0 g) under a strict inert atmosphere (nitrogen or argon)[4]. Causality: Dry Pd/C is highly pyrophoric; inerting the vessel prevents the accidental ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with hydrogen gas. Maintain the hydrogen atmosphere and stir vigorously. Monitor the internal temperature closely; the reduction is highly exothermic and the temperature will naturally increase (e.g., to ~50 °C)[4]. Causality: Allowing the temperature to rise slightly accelerates the reaction, but it must be capped at ~50 °C to prevent over-reduction or catalyst deactivation[4].

  • Workup: Once hydrogen uptake ceases (approx. 3 hours)[3], purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[4].

  • Purification: Concentrate the filtrate under reduced vacuum (maintaining the bath below 80 °C). Cool to room temperature and triturate with n-hexane to precipitate the pure 4-amino-1H-indazole[4].

Conclusion

The synthesis of 4-amino-1H-indazole requires a rigorous understanding of mechanistic chemistry and process safety. While the classic diazotization-cyclization followed by heterogeneous catalytic hydrogenation remains the gold standard for scalability and cost-effectiveness, modern cross-coupling techniques offer necessary alternatives for complex, late-stage functionalization. By adhering to the thermodynamic principles and self-validating protocols outlined in this guide, researchers can ensure high-yield, reproducible access to this vital pharmacological building block.

References

  • Source: clockss.
  • Source: benchchem.
  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: chemicalbook.

Sources

Exploratory

Hydrogen bonding capacity of 4-Amino-1H-indazol-3-ol hydrochloride

Executive Summary This technical guide provides a structural and physicochemical analysis of 4-Amino-1H-indazol-3-ol hydrochloride , a high-value scaffold in kinase inhibitor design (e.g., VEGFR, PDGFR targets). Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and physicochemical analysis of 4-Amino-1H-indazol-3-ol hydrochloride , a high-value scaffold in kinase inhibitor design (e.g., VEGFR, PDGFR targets). Unlike simple heterocycles, this molecule exhibits "chameleon-like" behavior defined by three competing factors: annular tautomerism (indazol-3-ol vs. indazolin-3-one), zwitterionic potential , and salt-bridge networks .

Understanding its hydrogen bonding (H-bond) capacity is not merely an academic exercise; it is the critical determinant for:

  • Solubility profiles in formulation vehicles.

  • Crystal packing efficiency (polymorph risk).

  • Ligand-protein binding affinity (pharmacophore fidelity).

Part 1: Molecular Architecture & Tautomeric Equilibrium

The nomenclature "4-Amino-1H-indazol-3-ol" implies a static enol structure. However, in reality, the molecule exists in a dynamic equilibrium heavily influenced by the hydrochloride counter-ion and solvent polarity.

The Tautomeric Triad

The core indazole ring can exist in two primary neutral forms. The introduction of the HCl salt locks the most basic site, but the location of the "mobile" proton on the oxygen/nitrogen triad remains fluid.

  • Form A (Enol): 1H-indazol-3-ol. Aromatic, planar. The -OH is a dual donor/acceptor.

  • Form B (Keto/Lactam): 1,2-dihydro-3H-indazol-3-one.[1] The aromaticity of the pyrazole ring is disrupted, but the C=O bond is a strong H-bond acceptor.

  • Form C (Ammonium Salt): The 4-amino group (aniline-like, pKa ~4.6) is the primary site of protonation by HCl, forming the -NH3+ species.

Critical Insight: In the hydrochloride salt form, the 4-ammonium substituent (-NH3+) acts as a massive H-bond donor. This creates a high probability of an intramolecular hydrogen bond with the oxygen at position 3. If the molecule adopts the Keto form, the C=O...H-N+ interaction is electrostatically reinforced, potentially locking the conformation.

Hydrogen Bonding Inventory
FeatureEnol-Ammonium FormKeto-Ammonium FormRole in Solvation/Binding
H-Bond Donors (HBD) 5 (3 from -NH3+, 1 Ring NH, 1 -OH)5 (3 from -NH3+, 2 Ring NH)High water solubility; "Sticky" in crystal lattice.
H-Bond Acceptors (HBA) 2 (Ring N2, Oxygen)1 (Oxygen C=O)Directional steering in protein pockets.
Ionic Interactions Cl- AnionCl- AnionBridges multiple donors in solid state.
Intramolecular H-Bond Possible (OH...N)High Probability (C=O...H-N+)Reduces conformational entropy; improves permeability.

Part 2: Visualization of Structural Dynamics

The following diagram illustrates the equilibrium and the "Proton Lock" mechanism induced by the hydrochloride salt.

Tautomerism cluster_neutral Neutral Equilibrium cluster_salt Hydrochloride Salt Forms Enol Enol Form (1H-indazol-3-ol) Aromatic Stabilized Keto Keto Form (Indazolin-3-one) Polar Solvent Favored Enol->Keto Tautomerization (Solvent Dependent) Salt_Enol Enol-Ammonium Salt [-NH3+ / -OH] 5 Donors, 2 Acceptors Enol->Salt_Enol + HCl (Protonation of 4-NH2) Salt_Keto Keto-Ammonium Salt [-NH3+ / C=O] Intramolecular Lock! Keto->Salt_Keto + HCl Salt_Enol->Salt_Keto Equilibrium Shift (Solid State Packing) Cl Cl- Counterion (H-Bond Bridge) Salt_Enol->Cl Salt_Keto->Cl

Caption: Tautomeric pathways and protonation states. The Keto-Ammonium form is often stabilized by intramolecular charge-assisted hydrogen bonding.

Part 3: Experimental Characterization Protocols

To definitively map the H-bonding capacity in your specific drug development pipeline, rely on these self-validating protocols.

Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the precise tautomer and H-bond network in the solid state. Rationale: NMR averages rapid proton exchanges; XRD provides a snapshot of the static lattice.

  • Crystallization: Dissolve 20 mg of the HCl salt in a 1:1 mixture of Methanol/Water. Allow slow evaporation at 4°C. Note: Avoid pure DMSO as it is a strong H-bond acceptor and may disrupt the native salt network.

  • Data Collection: Collect at 100 K to reduce thermal motion of the ammonium protons.

  • Refinement Focus:

    • Locate the H-atoms on the ring nitrogens.

    • Measure the C3-O bond length.

      • 1.30–1.36 Å indicates C-OH (Enol).

      • 1.22–1.26 Å indicates C=O (Keto).

    • Validation: Check for a "chloride channel" where the Cl- ion accepts 3-4 H-bonds from neighboring -NH3+ and -OH groups.

Protocol B: Solution State NMR with Isotope Editing

Objective: Assess H-bond donor availability in physiological-like solution.

  • Solvent System: Use DMSO-d6 (dry) initially.

    • Why: DMSO slows down proton exchange, allowing observation of the -OH and -NH protons which usually disappear in water.

  • Experiment: Run 1H-NMR and 1H-15N HSQC .

  • Diagnostic Signals:

    • Indazole N-H: Look for a broad singlet >12 ppm.

    • Ammonium (-NH3+): Look for a broad triplet/quartet around 8-9 ppm (integrating to 3H).

    • Hydroxyl (-OH): If sharp singlet at ~10 ppm is present, Enol form is active. Absence suggests Keto form or rapid exchange.

  • Titration: Add D2O incrementally.

    • Observation: Immediate disappearance of signals confirms they are solvent-accessible H-bond donors (high solvation energy). Retention of signals implies strong intramolecular H-bonding (e.g., between 4-NH3+ and 3-C=O).

Part 4: Drug Design Implications

The "Water Bridge" Pharmacophore

In kinase active sites (e.g., the hinge region), the 3-position oxygen often interacts with the backbone via a conserved water molecule.

  • Design Tip: If your docking model assumes the Enol (-OH) form, ensure your grid allows for the oxygen to act as a donor. If the Keto (C=O) form is dominant, it can only act as an acceptor. This "flip" changes the binding energy by ~2-4 kcal/mol.

Solubility & Formulation

The hydrochloride salt of 4-amino-1H-indazol-3-ol is a "high-melting" solid (often >250°C) due to the massive H-bond network formed by the Cl- anion bridging the -NH3+ donors.

  • Formulation Risk: In non-polar excipients, the salt may disproportionate or form "oiling out" phases if the H-bond network is not satisfied.

  • Recommendation: Use H-bond acceptor excipients (e.g., PEG, PVP) to satisfy the donor potential of the ammonium group.

Part 5: Analytical Workflow Diagram

Workflow cluster_solid Solid State Profiling cluster_solution Solution State Profiling Start Sample: 4-Amino-1H-indazol-3-ol HCl XRD SC-XRD (100K) Determine Tautomer & Packing Start->XRD NMR 1H-NMR (DMSO-d6) Identify Labile Protons Start->NMR Decision Data Synthesis: Is Intramolecular H-Bond Dominant? XRD->Decision DSC DSC/TGA Identify Hydrates/Solvates DSC->Decision NMR->Decision Titration Potentiometric Titration Determine pKa of Ring vs Amine Titration->Decision Output Final Pharmacophore Model (HBD/HBA Map) Decision->Output

Caption: Integrated workflow for characterizing hydrogen bonding networks in indazole salts.

References

  • Claramunt, R. M., et al. (2006). "The Structure of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta.

  • Vrzal, L., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. [2]

  • Infantes, L., et al. (2009). "Hydrogen-bonding patterns in 3-hydroxyindazoles." Crystal Growth & Design.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Standard reference for pKa and tautomerism of azoles).
  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Hydrogen Bonding." Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 4-Amino-1H-indazol-3-ol Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8) Introduction & Mechanistic Rationale Indazole scaffolds, part...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8)

Introduction & Mechanistic Rationale

Indazole scaffolds, particularly 3-hydroxyindazoles (which exist in tautomeric equilibrium with indazol-3-ones), are privileged structures in medicinal chemistry. They frequently serve as core pharmacophores for kinase inhibitors, anti-inflammatory agents, and targeted anti-cancer therapeutics due to their ability to act as potent hydrogen bond donors and acceptors[1]. The 4-amino substitution provides a crucial vector for further functionalization—such as amide coupling or urea formation—in advanced drug discovery workflows.

This application note details a robust, highly reproducible three-step synthetic protocol for 4-amino-1H-indazol-3-ol hydrochloride. The strategy leverages the nucleophilic aromatic substitution (


) of a 2-fluorobenzoate precursor by hydrazine[2]. This route is actively preferred over the traditional diazotization of anthranilic acids because it offers superior regiocontrol, avoids the generation of hazardous and unstable diazonium intermediates, and delivers a higher overall yield[3].

Retrosynthetic Strategy & Workflow

The synthesis is initiated from commercially available methyl 2-fluoro-6-nitrobenzoate.

  • Cyclization: Hydrazine hydrate acts as a bis-nucleophile. It attacks the ester carbonyl to form a hydrazide intermediate, which subsequently undergoes

    
     displacement of the highly activated ortho-fluorine atom to close the pyrazole ring, yielding 4-nitro-1H-indazol-3-ol[2].
    
  • Reduction: The nitro group is chemoselectively reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere[4].

  • Salt Formation: The electron-rich 4-amino group is protonated using anhydrous HCl to form the stable hydrochloride salt, preventing oxidative degradation of the free base.

SynthesisPathway SM Methyl 2-fluoro-6-nitrobenzoate (Starting Material) Step1 Step 1: SNAr & Cyclization Reagent: NH2NH2·H2O Solvent: EtOH, Reflux SM->Step1 Int1 4-Nitro-1H-indazol-3-ol (Intermediate 1) Step1->Int1 Step2 Step 2: Nitro Reduction Reagent: H2, Pd/C Solvent: MeOH, RT Int1->Step2 Int2 4-Amino-1H-indazol-3-ol (Free Base) Step2->Int2 Step3 Step 3: Salt Formation Reagent: HCl in Dioxane Solvent: THF/MeOH Int2->Step3 Product 4-Amino-1H-indazol-3-ol HCl (Final Product) Step3->Product

Figure 1. Three-step synthetic workflow for 4-amino-1H-indazol-3-ol HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazol-3-ol

Objective: Construct the indazol-3-ol core via hydrazine-mediated cyclization.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-fluoro-6-nitrobenzoate (10.0 g, 50.2 mmol) in absolute ethanol (150 mL).

  • Add hydrazine hydrate (64-65% aqueous solution, 7.5 mL, ~150 mmol, 3.0 eq) dropwise at room temperature.

    • Causality Insight: Excess hydrazine is strictly required. It not only ensures complete conversion but also acts as an in-situ acid scavenger for the hydrofluoric acid (HF) liberated during the

      
       step, preventing equipment degradation and side reactions.
      
  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor reaction progression via TLC (DCM:MeOH 9:1).

  • Cool the reaction mixture to 0 °C in an ice bath. Cautiously acidify the mixture with 1M HCl until the pH reaches 4-5.

    • Causality Insight: Acidification is necessary to protonate the indazol-3-ol anion (pKa ~9). This neutralizes the compound, sharply decreasing its aqueous solubility and forcing it to precipitate from the ethanolic mixture.

  • Filter the resulting yellow precipitate, wash with cold water (2 x 50 mL), and dry under vacuum at 50 °C to afford 4-nitro-1H-indazol-3-ol.

Step 2: Catalytic Hydrogenation to 4-Amino-1H-indazol-3-ol

Objective: Chemoselective reduction of the nitro group to a primary amine without cleaving the pyrazole ring.

Procedure:

  • Suspend the intermediate 4-nitro-1H-indazol-3-ol (7.0 g, 39.1 mmol) in anhydrous methanol (100 mL) within a heavy-walled hydrogenation vessel.

  • Purge the vessel thoroughly with nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.7 g, 10 wt%).

    • Causality Insight: Purging the headspace with inert nitrogen is a critical safety measure to prevent the highly active palladium catalyst from igniting the methanol vapors upon introduction.

  • Introduce hydrogen gas (1 atm, via a double-layered balloon) and stir vigorously at room temperature for 6-8 hours[4].

  • Monitor the reaction by LC-MS. Upon completion, filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Caution: Do not allow the Celite pad to dry completely under vacuum, as exposed, dry Pd/C is highly pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the free base, 4-amino-1H-indazol-3-ol, as a pale brown solid.

Step 3: Hydrochloride Salt Formation

Objective: Isolate the final compound as a stable, water-soluble hydrochloride salt to prevent amine oxidation.

Procedure:

  • Dissolve the crude 4-amino-1H-indazol-3-ol (5.5 g, 36.9 mmol) in a minimum volume of anhydrous THF/Methanol (4:1 ratio, 50 mL) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 4.0 M HCl in dioxane (11.0 mL, 44.0 mmol, 1.2 eq).

    • Causality Insight: The use of an anhydrous HCl source (in dioxane) is critical. Utilizing aqueous HCl would introduce water into the system, leading to a highly hygroscopic product that is exceedingly difficult to dry and prone to degradation.

  • Stir the mixture for 30 minutes at 0 °C. A crystalline precipitate will begin to form.

  • Add anhydrous diethyl ether (50 mL) dropwise to act as an anti-solvent, driving the precipitation to completion.

  • Filter the solid rapidly under a stream of nitrogen, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum desiccator over

    
     for 24 hours to yield pure 4-amino-1H-indazol-3-ol hydrochloride.
    

Quantitative Data & Analytical Summary

The following table summarizes the expected yields, purity profiles, and key analytical markers for validating each stage of the synthesis.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Markers
1 4-Nitro-1H-indazol-3-ol82 - 85%>95%MS (ESI): m/z 180.0[M+H]+1H NMR: Ar-H shifts downfield due to strong electron-withdrawing -NO2 group.
2 4-Amino-1H-indazol-3-ol90 - 94%>98%MS (ESI): m/z 150.1 [M+H]+1H NMR: Appearance of a broad -NH2 singlet (~5.5 ppm, DMSO-d6); upfield shift of Ar-H.
3 4-Amino-1H-indazol-3-ol HCl88 - 92%>99%MS (ESI): m/z 150.1 [M-Cl]+Elemental Analysis: Conforms strictly to C7H8ClN3O.

References

  • [2] (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. ResearchGate. URL:

  • [3] Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Scholaris.ca. URL:

  • [1] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Semantic Scholar. URL:

  • [4] A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. URL:

Sources

Application

Application Note: Regioselective Amide Coupling Strategies for 4-Amino-1H-indazol-3-ol Hydrochloride

Introduction & Strategic Overview The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antifungal agents, and central nervous system (CNS) therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antifungal agents, and central nervous system (CNS) therapeutics[1]. Specifically, 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8) serves as a critical, highly functionalized building block.

However, functionalizing this molecule presents a significant chemoselectivity challenge. The molecule possesses three distinct nucleophilic sites:

  • C4-Primary Amine: The target site for desired amide bond formation.

  • C3-Hydroxyl Group: Prone to tautomerization (to 1H-indazol-3(2H)-one) and susceptible to undesired O-acylation.

  • N1/N2 Indazole Nitrogens: Susceptible to N-acylation under strongly basic or high-temperature conditions.

Because the compound is supplied as a hydrochloride salt, the first critical step in any workflow is the controlled liberation of the free base in situ. This application note details the mechanistic rationale and validated protocols for achieving high-yielding, regioselective C4-amidation while suppressing competitive O-acylation and N1-acylation.

Mechanistic Insights: Causality in Reagent Selection

To achieve regiocontrol, the choice of coupling reagent and base is paramount. Highly reactive, unselective electrophiles like acid chlorides or mixed anhydrides typically result in complex mixtures of C4-amides, C3-esters, and bis-acylated byproducts[2].

Why HATU is the Gold Standard for this Scaffold: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the primary coupling reagent due to its unique reaction kinetics[3][4].

  • Neighboring Group Effect: HATU converts the carboxylic acid into an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered hydrogen-bonded cyclic transition state with the incoming C4-amine[5].

  • Steric Overcome: The C4-amine is sterically hindered by the adjacent C3-hydroxyl group. The HOAt-ester's transition state stabilization drastically lowers the activation energy for the amine attack, allowing the reaction to proceed rapidly at room temperature (RT)[4].

  • Kinetic Regiocontrol: Because the reaction is fast at 0 °C to RT, the less nucleophilic C3-hydroxyl and N1-nitrogen do not have sufficient thermal energy to compete effectively, resulting in high chemoselectivity for the C4-amine.

The Role of the Base: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA is a non-nucleophilic base that effectively neutralizes the 4-Amino-1H-indazol-3-ol HCl salt and deprotonates the carboxylic acid without competing for the active ester[3].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected outcomes when coupling a standard aliphatic or aromatic carboxylic acid with 4-Amino-1H-indazol-3-ol HCl using various activation strategies.

Coupling ReagentBase (Eq)SolventTempC4-Amide Yield (%)C3-Ester Byproduct (%)Mechanistic Notes
HATU DIPEA (3.0)DMF0 °C to RT85 – 92% < 5%Optimal transition state stabilization; best for hindered C4-amine[3].
T3P (50% in EtOAc) Pyridine (3.0)EtOAc/DMFRT to 45 °C75 – 85% < 5%Excellent for large-scale synthesis; low toxicity, water-soluble byproducts.
EDC / HOBt DIPEA (3.0)DMF/DCMRT65 – 75% 10 – 15%Slower kinetics lead to increased competitive O-acylation[6].
Acid Chloride TEA (3.0)DCM0 °C30 – 40% 40 – 50%Poor regioselectivity; high rates of bis-acylation and N1-acylation.

Workflow and Mechanistic Visualizations

Regioselectivity A 4-Amino-1H-indazol-3-ol HCl (Multiple Nucleophilic Sites) B Neutralization (DIPEA) A->B C Activated Carboxylic Acid (HATU / HOAt-Ester) B->C D C4-Amidation (Desired Product) C->D Kinetic Control (0°C to RT) E C3-O-Acylation (Undesired Byproduct) C->E Excess Reagent / Heating F N1-Acylation (Undesired Byproduct) C->F Strong Base / Heating

Caption: Regioselectivity logic tree for the functionalization of 4-Amino-1H-indazol-3-ol.

HATUMechanism Step1 1. Carboxylic Acid + DIPEA Deprotonation Step2 2. Carboxylate Anion Nucleophilic Attack on HATU Step1->Step2 Step3 3. HOAt-Active Ester Highly Reactive Intermediate Step2->Step3 - Tetramethylurea Step4 4. 4-Amino-1H-indazol-3-ol Nucleophilic Attack at C4 Step3->Step4 Step5 5. C4-Amide Product + HOAt Stable Amide Bond Step4->Step5 7-Membered TS Stabilization

Caption: Step-by-step mechanism of HATU-mediated activation and C4-amide coupling.

Experimental Protocols

Protocol A: Standard HATU-Mediated Regioselective Amide Coupling

This protocol utilizes kinetic control to maximize C4-amidation while preventing C3-O-acylation.

Reagents:

  • Carboxylic Acid (1.0 equiv.)

  • 4-Amino-1H-indazol-3-ol HCl (1.05 equiv.)

  • HATU (1.1 equiv.)[3]

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF (0.1 M relative to the carboxylic acid)

Step-by-Step Procedure:

  • Pre-activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv.) and anhydrous DMF under an inert atmosphere (N2 or Argon).

  • Add DIPEA (3.0 equiv.) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 equiv.) in one portion. Stir the mixture at 0 °C for 15–20 minutes. The solution will typically turn pale yellow, indicating the formation of the HOAt-active ester[5].

  • Coupling: Add 4-Amino-1H-indazol-3-ol HCl (1.05 equiv.) portion-wise to the activated ester solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor the reaction via LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), saturated aqueous NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Saponification Rescue (Cleaving Undesired C3-Esters)

If LC-MS analysis of Protocol A reveals 5-10% of the C3-O-acylated byproduct (or bis-acylated product), the crude mixture can be subjected to a mild saponification rescue. Amide bonds are significantly more stable to basic hydrolysis than phenolic/enolic esters.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in a 3:1 mixture of THF and H2O (0.2 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 equiv.).

  • Stir vigorously at room temperature for 1–2 hours. Monitor by LC-MS until the bis-acylated or O-acylated mass completely converts to the desired C4-amide mass.

  • Acidify the mixture to pH 5-6 using 1M HCl.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. The resulting material will be highly enriched in the desired C4-amide.

References

  • Wikipedia. HATU - Reaction Mechanisms and History. Available at:[Link][5]

  • National Institutes of Health (NIH) / PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Available at: [Link][6]

  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link][1]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link][2]

Sources

Method

Advanced Application Notes: 4-Amino-1H-indazol-3-ol HCl in Pharmaceutical Synthesis

Executive Summary In the relentless pursuit of novel therapeutics, the indazole core has emerged as a privileged scaffold in medicinal chemistry. Specifically, 4-Amino-1H-indazol-3-ol and its hydrochloride salt (CAS 1956...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics, the indazole core has emerged as a privileged scaffold in medicinal chemistry. Specifically, 4-Amino-1H-indazol-3-ol and its hydrochloride salt (CAS 1956354-41-8) serve as highly versatile, bifunctional intermediates. They are critical in the synthesis of complex active pharmaceutical ingredients (APIs), including D-amino acid oxidase (DAAO) inhibitors for central nervous system disorders and various kinase inhibitors for oncology.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction lists. Here, we will explore the mechanistic causality behind tautomeric control, detail self-validating experimental protocols, and provide a strategic roadmap for the regioselective functionalization of this essential building block.

Mechanistic Insights: Tautomerism and Regioselectivity

The reactivity of 4-amino-1H-indazol-3-ol is governed by a complex tautomeric equilibrium between the 1H-indazol-3-ol (enol) form and the 1,2-dihydro-3H-indazol-3-one (keto) form. Understanding this equilibrium is the cornerstone of successful synthetic design.

  • Causality in Salt Selection: We utilize the hydrochloride salt (4-Amino-1H-indazol-3-ol HCl) rather than the free base because the protonated amine significantly stabilizes the molecule against ambient oxidation during storage.

  • Causality in Regioselectivity: The molecule possesses three primary nucleophilic sites: the 4-amino group, the 3-hydroxyl/carbonyl oxygen, and the N1/N2 indazole nitrogens. By strictly controlling the pH and temperature, we can exploit the differential pKa values and steric environments of these sites. At 0°C under mildly basic conditions (using DIPEA), the primary 4-amino group acts as the dominant nucleophile, allowing for clean N-acylation without competitive O-acylation at the 3-position.

To fully leverage this intermediate in drug discovery, such as in the development of [1], chemists must systematically isolate these reactive sites.

G A 4-Amino-1H-indazol-3-ol HCl (Stable Precursor) B Freebasing (DIPEA/TEA) Activation of Nucleophiles A->B pH > 7 C Regioselective N-Acylation (4-NH2 Modification) B->C Electrophile, 0°C D O-Triflation (Tf2O) (3-OH Activation) C->D Base, Tf2O F Target API (e.g., DAAO/Kinase Inhibitor) C->F Direct Use E Pd-Catalyzed Cross-Coupling (C3-Functionalization) D->E Pd(0), Boronic Acid E->F Deprotection

Workflow for the regioselective functionalization of 4-Amino-1H-indazol-3-ol HCl.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for achieving >95% regioselectivity during the N-acylation of the 4-amino group, minimizing unwanted O-acylation or N1-substitution.

ParameterSub-optimal ConditionOptimized ConditionRationale / Causality
Base NaOH (Aqueous)DIPEA (2.5 eq)Strong aqueous bases promote tautomerization to the highly reactive phenoxide-like species, leading to O-acylation. DIPEA provides mild, non-nucleophilic freebasing.
Solvent MethanolAnhydrous DCM/DMFProtic solvents hydrogen-bond with the 3-OH, altering the tautomeric ratio. Aprotic DCM/DMF maintains the predictable reactivity of the 4-NH2 group.
Temperature 25°C (Room Temp)0°C to 5°CKinetic control. At 0°C, the activation energy barrier for O-acylation is not breached, ensuring exclusive N-acylation.
Stoichiometry 1.5 eq Electrophile1.05 eq ElectrophileExcess electrophile inevitably drives di-acylation. Strict stoichiometric control is mandatory.

Core Experimental Protocols

The following protocols are engineered as self-validating systems . Every critical step includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding, saving both time and high-value [2].

Protocol A: Regioselective N-Acylation of the 4-Amino Group

Objective: To selectively functionalize the 4-amino group while leaving the 3-hydroxyl group intact for downstream modification.

  • Preparation & Freebasing:

    • Suspend 4-Amino-1H-indazol-3-ol HCl (1.0 mmol, 185.6 mg) in anhydrous Dichloromethane (DCM, 10 mL). Add a catalytic amount of DMF (0.5 mL) if solubility is poor.

    • Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL) under an inert argon atmosphere. Stir for 15 minutes at room temperature until a clear solution is obtained (indicating complete freebasing).

  • Electrophilic Addition (Kinetic Control):

    • Cool the reaction vessel to exactly 0°C using an ice-water bath.

    • Slowly add the desired acyl chloride (1.05 mmol) dissolved in 2 mL of DCM over 10 minutes using a syringe pump.

  • Self-Validation Checkpoint (LC-MS):

    • Action: At the 30-minute mark, withdraw a 5 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS.

    • Validation: You must observe the disappearance of the starting material mass (

      
      ) and the appearance of the mono-acylated product mass. If a di-acylated mass is observed, the temperature control has failed; abort or adjust the temperature to -10°C for future runs.
      
  • Workup:

    • Quench the reaction with saturated aqueous

      
       (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
Protocol B: 3-O-Triflation for Cross-Coupling

Objective: To convert the tautomeric 3-hydroxyl/indazolone core into a highly reactive electrophile (triflate) for subsequent Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings, a common strategy in synthesizing [3].

  • Activation:

    • Dissolve the N-protected indazole intermediate (1.0 mmol) in anhydrous DCM (10 mL) and cool to -78°C.

    • Add dry Pyridine (3.0 mmol) followed by the dropwise addition of Trifluoromethanesulfonic anhydride (

      
      , 1.2 mmol).
      
  • Self-Validation Checkpoint (TLC):

    • Action: After 1 hour, perform a TLC check using Hexanes:EtOAc (3:1).

    • Validation: The highly polar 3-OH starting material (

      
      ) must completely convert to the non-polar 3-O-Tf intermediate (
      
      
      
      ). Visualize under UV 254 nm. If starting material remains, add an additional 0.2 eq of
      
      
      .
  • Isolation:

    • Warm to 0°C, quench with ice water, and extract rapidly with cold DCM. The resulting triflate is sensitive to hydrolysis and should be used immediately in the next cross-coupling step.

Biological Application: Target Enzyme Inhibition

Once functionalized, these indazole derivatives are frequently deployed as competitive inhibitors. The structural similarity of the indazol-3-ol core to endogenous purines and amino acid derivatives allows it to lodge deeply within the ATP-binding pockets of kinases or the active sites of oxidases (like DAAO).

Pathway Ligand Indazol-3-ol Derivative Target Target Enzyme (DAAO / Kinase) Ligand->Target Binds Inhibition Competitive Binding at Active Site Target->Inhibition Induces Effect1 Decreased ROS / Modulated Phosphorylation Inhibition->Effect1 Causes Effect2 Therapeutic Efficacy (Anti-inflammatory / CNS) Effect1->Effect2 Results in

Mechanism of action for indazol-3-ol derivatives in target enzyme inhibition.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis." PubMed Central (PMC), 2026. Available at:[Link]

Application

Solvent Selection and Dissolution Protocols for 4-Amino-1H-indazol-3-ol Hydrochloride

Application Note: AN-SOLV-4AI3H Abstract & Scope This technical guide addresses the solubility challenges associated with 4-Amino-1H-indazol-3-ol hydrochloride , a critical heterocyclic building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SOLV-4AI3H

Abstract & Scope

This technical guide addresses the solubility challenges associated with 4-Amino-1H-indazol-3-ol hydrochloride , a critical heterocyclic building block in the synthesis of kinase inhibitors and neuroprotective agents.[1][2] Unlike simple organic salts, this compound exhibits complex tautomeric behavior (indazol-3-ol vs. indazolin-3-one) and amphoteric properties due to the presence of both a basic amino group and an acidic phenol-like moiety.[1][2]

This document provides a scientifically grounded framework for solvent selection, detailed dissolution protocols for biological and chemical applications, and a troubleshooting matrix for common instability issues such as oxidative dimerization.[3]

Physicochemical Profile & Solubility Mechanics[1][3]

To select the correct solvent, one must understand the molecular dynamics of the solute. 4-Amino-1H-indazol-3-ol HCl is not merely a static salt; it is a dynamic system.[1][2]

Structural Dynamics

The compound exists in a tautomeric equilibrium. While the IUPAC name suggests the "enol" form (3-ol), in solution—particularly in polar solvents—the "keto" form (3-indazolinone) often predominates.[1][2]

  • The Cationic Challenge: As a hydrochloride salt, the primary amine (position 4) or the indazole nitrogen is protonated.[3] This lattice energy significantly reduces solubility in non-polar organics (DCM, Hexanes) but enhances it in high-dielectric media.[1][2]

  • The Oxidation Risk: The electron-rich 4-amino group makes this compound susceptible to oxidative coupling (dimerization), often observed as a solution turning brown over time.[1][2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shifts that dictate solvent interaction.

Tautomerism cluster_0 Tautomeric Equilibrium & Protonation Enol Enol Form (4-Amino-1H-indazol-3-ol) Dominant in non-polar organics Keto Keto Form (4-Amino-1,2-dihydro-3H-indazol-3-one) Dominant in polar solvents (DMSO/H2O) Enol->Keto Tautomerization Salt HCl Salt Form (Protonated Amine/Indazole) High Lattice Energy Keto->Salt + HCl (Solid State) Salt->Keto Dissociation (pH > 7)

Figure 1: Tautomeric equilibrium between the enol and keto forms, influencing solvation shell stability.[1][2][3]

Solvent Selection Matrix

The following data summarizes the solubility profile based on empirical trends for amino-indazole salts.

Table 1: Solubility Profile & Application Suitability

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationNotes
Polar Aprotic DMSO High (>50 mg/mL) Biological Assays Universal solvent.[1][2] Stabilizes the keto-tautomer.[1][2] Freezing point 19°C.
Polar Aprotic DMFHigh (>40 mg/mL)Chemical SynthesisHarder to remove than alcohols.[1] Hepatotoxic.
Polar Protic Water Moderate (pH dependent)Aqueous BuffersWarning: The HCl salt is acidic.[1][2] Dissolving in unbuffered water drops pH, potentially aiding solubility but risking hydrolysis of sensitive partners.[3]
Alcohol MethanolModerateSynthesis/RecrystallizationGood for forming supersaturated solutions for crystallization.[2]
Alcohol EthanolLow-ModerateFormulationSafer than MeOH; often requires heating to dissolve.[1][2]
Non-Polar DCM/HexaneNegligibleExtraction (Wash)Used to wash away non-polar impurities; will not dissolve the salt.

Detailed Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution (For Biological Assays)

Objective: Create a stable, high-concentration stock for dilution into cell culture media or enzymatic assays. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[3]

Procedure:

  • Weighing: Accurately weigh 18.56 mg of 4-Amino-1H-indazol-3-ol HCl (MW ≈ 185.61 g/mol ) into a sterile, amber glass vial.

    • Note: Use amber glass to protect the amine from photo-oxidation.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent slowly down the side of the vial to wash down adherent powder.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 3 months.[2] Discard if solution turns dark brown.

Protocol B: Dissolution for Chemical Synthesis (Recrystallization/Reaction)

Objective: Dissolve the salt for use as a reagent or for purification. Solvent System: Methanol/Water (80:20 v/v).[2][4]

Procedure:

  • Preparation: Place the crude solid in a round-bottom flask.

  • Solvent Addition: Add Methanol (10 volumes relative to solid weight).[2]

  • Heating: Heat the mixture to reflux (approx. 65°C) with stirring.

  • Titration: If solid remains, add Water dropwise through the condenser until a clear solution is obtained.

    • Why Water? The HCl salt is highly polar; pure methanol may not overcome the lattice energy. Water increases the dielectric constant.

  • Cooling: Allow to cool slowly to Room Temperature (RT) for crystallization.

Workflow Visualization: The Decision Tree

This workflow guides the researcher through the decision-making process to avoid precipitation events during experiments.

SolventSelection Start Start: 4-Amino-1H-indazol-3-ol HCl AppCheck Select Application Start->AppCheck Bio Biological Assay (Cell/Enzyme) AppCheck->Bio Chem Chemical Synthesis (Reaction/Purification) AppCheck->Chem DMSO Dissolve in DMSO (Stock 10-100 mM) Bio->DMSO MeOH Dissolve in MeOH/Water (Reflux if needed) Chem->MeOH Dilution Dilute into Aqueous Buffer DMSO->Dilution PrecipCheck Check for Precipitation? Dilution->PrecipCheck Success Proceed with Assay PrecipCheck->Success Clear Fail Troubleshoot: 1. Lower Concentration 2. Add Co-solvent (PEG400) PrecipCheck->Fail Cloudy/Solid

Figure 2: Solvent selection and troubleshooting workflow.

Critical Troubleshooting & Stability (Self-Validating Systems)

To ensure the protocol works, you must validate the solution state.[3]

The "Dilution Shock" Test

Before running a valuable biological assay, perform this dummy run:

  • Take 10 µL of your DMSO stock.

  • Add it to 990 µL of your assay buffer (e.g., PBS pH 7.4).

  • Wait 15 minutes.

  • Inspect: Hold against a light. If you see "swirling" particles or turbidity, the compound has crashed out.[3]

    • Fix: Reduce stock concentration or add 0.1% Tween-20 to the buffer to stabilize the suspension.[1][2]

pH Sensitivity

The HCl salt is acidic.[5] When dissolved in water (unbuffered), the pH will drop (approx.[3] pH 3-4).

  • For Chemistry: This is usually fine.[1][2]

  • For Biology: This can kill cells or denature enzymes before the buffer capacity corrects it.[2] Always dilute the stock into a large volume of pre-buffered media (HEPES/PBS) rather than adding water to the stock.

Colorimetric Indication of Degradation[2][3]
  • Clear/Pale Yellow: Fresh, pure solution.[3]

  • Amber/Brown: Oxidation has occurred (formation of azo-dimers or quinoid species).[1][2] Discard.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 13399 (1H-indazol-3-amine).[1][2] National Center for Biotechnology Information (2023).[2] [Link]

  • Solvent Selection Methodologies

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1][2] (Foundational text on drug-like solubility).

  • Synthesis & Purification Context

    • ChemRxiv: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[1][2][4] (Demonstrates MeOH/Water recrystallization for amino-indazoles). [Link]

  • Safety & Handling

Sources

Method

Application Note: Synthesis and Validation of Heterocyclic Azo Dyes Derived from 4-Amino-1H-indazol-3-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Application Areas: Solvatochromic Probes, Kinase Inhibitor Scaffolds, and Advanced Colorants Mechanistic Rationale & Scaffold Selection The devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Application Areas: Solvatochromic Probes, Kinase Inhibitor Scaffolds, and Advanced Colorants

Mechanistic Rationale & Scaffold Selection

The development of heterocyclic azo dyes has largely superseded traditional carbocyclic analogues due to their superior tinctorial strength, sharper absorption bands, and unique bathochromic shifts[1]. Within this class, the indazole core represents a highly privileged scaffold. Specifically, 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8) offers exceptional utility for dye synthesis[2].

The presence of the 3-hydroxyl group provides a critical hydrogen-bond donor/acceptor site, which is highly sought after in the design of dyes used for kinase binding assays and biological probes[3]. However, electron-rich heterocyclic amines are notoriously susceptible to premature oxidation.

Causality in Precursor Selection: We specifically utilize the hydrochloride salt rather than the free base. The pre-protonated state of the amine bypasses the initial endothermic protonation step required in aqueous acidic media. This ensures rapid, homogeneous dissolution during diazotization and sterically/electronically protects the sensitive 3-hydroxyl group from oxidative degradation prior to the introduction of the nitrosating agent.

Chemical Causality in Workflow Design

The transformation of 4-Amino-1H-indazol-3-ol HCl into a functional azo dye relies on two distinct, highly controlled mechanistic phases:

Phase I: Diazotization Dynamics

Diazotization requires the generation of the highly electrophilic nitrosyl cation (NO⁺) from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The 4-amino group acts as the nucleophile.

  • Temperature Control (0–5 °C): The indazole diazonium intermediate is thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium salt will undergo rapid thermal decomposition (loss of N₂) to form a phenolic byproduct (yielding a 3,4-dihydroxyindazole derivative), permanently ruining the batch[4].

Phase II: Electrophilic Aromatic Substitution (SEAr)

Azo coupling is a classic SEAr reaction where the diazonium salt acts as the electrophile. In this protocol, we utilize 2-Naphthol as the coupling partner.

  • pH Modulation (pH 9–10): 2-Naphthol must be deprotonated to form the naphthoxide anion. This alkalinization dramatically increases the electron density of the naphthalene ring system, directing the electrophilic attack exclusively and rapidly to the 1-position (ortho to the oxygen)[4].

Experimental Workflow Visualization

Workflow SM 4-Amino-1H-indazol-3-ol HCl (Protonated Precursor) DIAZO Indazole Diazonium Salt (Electrophilic Intermediate) SM->DIAZO Diazotization (0-5 °C) NO Nitrosyl Cation (NO⁺) from NaNO₂ / HCl NO->DIAZO Electrophilic Addition DYE Heterocyclic Azo Dye (Target Compound) DIAZO->DYE Azo Coupling (SEAr, pH 9-10) QC In-Process Validation (Starch-Iodide & Spot Tests) DIAZO->QC Excess HNO₂ Check COUP Nucleophilic Coupling Partner (e.g., 2-Naphthoxide) COUP->DYE Directs Ortho/Para Substitution DYE->QC Purity/Yield Verification

Workflow of 4-Amino-1H-indazol-3-ol HCl diazotization and azo coupling.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the in-process validation checks are successful.

Step 1: Preparation of the Diazonium Intermediate
  • Dissolution: Suspend 10 mmol (1.85 g) of 4-Amino-1H-indazol-3-ol hydrochloride in 15 mL of deionized water. Add 2.5 mL of concentrated HCl (37%). Stir vigorously until a uniform suspension/solution is achieved.

  • Cooling: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–2 °C.

  • Nitrosation: Dissolve 10.5 mmol (0.72 g) of NaNO₂ in 5 mL of cold water. Add this solution dropwise to the amine mixture over 15 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Validation (Nitrous Acid Check): After 15 minutes of stirring, spot the reaction mixture onto Starch-Iodide paper . An immediate blue-black color confirms the presence of the required slight excess of NO⁺. If negative, add 0.1 g increments of NaNO₂ until positive.

  • Quenching: Add 0.05 g of sulfamic acid to the mixture and stir for 5 minutes. Re-test with Starch-Iodide paper. The paper must remain colorless, indicating the destruction of excess nitrous acid. This prevents the formation of explosive or interfering N-nitroso compounds during coupling[1].

Step 2: Azo Coupling Reaction
  • Preparation of the Nucleophile: In a separate beaker, dissolve 10 mmol (1.44 g) of 2-Naphthol in 8.0 mL of 10% NaOH solution. Dilute with 10 mL of water and cool to 0–5 °C.

  • Coupling: Slowly pour the cold diazonium solution from Step 1 into the 2-Naphthol solution under vigorous stirring. The mixture will immediately flash to a deep red/orange color.

  • pH Maintenance: Monitor the pH continuously. Add 10% Na₂CO₃ dropwise to maintain the pH strictly between 9.0 and 10.0. Stir for 2 hours at 0–5 °C.

  • Validation (H-Acid Spot Test): Place a drop of the reaction mixture on a piece of filter paper. Place a drop of alkaline H-acid (8-amino-1-naphthol-3,6-disulfonic acid) adjacent to it so the liquid fronts collide. If a red/purple rim forms at the intersection, unreacted diazonium salt is still present. Continue stirring until this test is negative.

Step 3: Isolation and Purification
  • Precipitation: Once the H-acid test is negative, slowly add 1M HCl until the pH drops to 4.0–5.0. This neutralizes the naphthoxide and completely precipitates the azo dye.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold water to remove inorganic salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Quantitative Data Summaries

Table 1: Stoichiometric Matrix (10 mmol Scale)

ComponentChemical FunctionEquivalentsMass / Volume
4-Amino-1H-indazol-3-ol HClDiazo Precursor1.00 eq1.85 g
Hydrochloric Acid (37%)Acidic Medium3.00 eq2.5 mL
Sodium Nitrite (NaNO₂)Nitrosating Agent1.05 eq0.72 g (in 5 mL H₂O)
Sulfamic AcidNO⁺ Quenching Agent0.05 eq0.05 g
2-NaphtholCoupling Partner1.00 eq1.44 g
Sodium Hydroxide (10%)Deprotonation Base2.00 eq8.0 mL

Table 2: Self-Validation Quality Control Parameters

Process StageValidation MethodTarget ObservationCorrective Action if Failed
DiazotizationStarch-Iodide PaperImmediate blue-black spotAdd additional NaNO₂ (0.1 g increments).
QuenchingStarch-Iodide PaperNo color change (white)Add additional sulfamic acid[1].
CouplingH-Acid Spot TestNo colored rim on filter paperExtend reaction time; verify pH is 9–10.

References

1.[2] Guidechem. Methyl 5-amino-1H-indazole-3-carboxylate;hydrochloride 2355385-26-9 wiki. Retrieved from: 2.[1] Google Patents. US5606034A - Process for the preparation of azo dyes. Retrieved from: 3.[4] Scribd. Dyes Book | PDF | Amine | Chemical Reactions. Retrieved from: 4.[3] ACS Publications. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry. Retrieved from:

Sources

Application

Application Note: Storage, Handling, and Stability Protocols for Indazole Hydrochloride Salts

Abstract This application note defines the technical standards for the storage, handling, and solubilization of indazole hydrochloride (HCl) salts. While the indazole scaffold is a privileged structure in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note defines the technical standards for the storage, handling, and solubilization of indazole hydrochloride (HCl) salts. While the indazole scaffold is a privileged structure in kinase inhibitors and anti-inflammatory therapeutics, its hydrochloride salt forms present specific physicochemical challenges—primarily hygroscopicity-induced disproportionation and acidity-driven hydrolysis . This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of stability risks and self-validating handling protocols designed to preserve pharmaceutical integrity.

Physicochemical Profile & Stability Mechanisms[1][2][3]

To handle indazole HCl salts effectively, one must understand the underlying acid-base chemistry that dictates their stability.

The Disproportionation Risk

Indazole is a weak base (pKa


 1.0–1.3 for the protonated species). When formulated as a hydrochloride salt, it exists in a delicate equilibrium. Unlike strong bases (e.g., amines with pKa > 9) that form tight salts, indazole HCl salts are prone to disproportionation —a phenomenon where the salt reverts to the free base and releases hydrochloric acid, often driven by moisture.

Mechanism:



This reaction is thermodynamically driven by the high lattice energy of the free base and the volatility of HCl gas. High humidity lowers the activation energy for this transition.

Hygroscopicity

Indazole HCl salts are typically moderately to highly hygroscopic . The chloride ion acts as a hydrogen bond acceptor for water molecules.

  • Critical Relative Humidity (CRH): Often below 60%. Above this threshold, the salt lattice absorbs atmospheric water, forming a liquid layer on the crystal surface (deliquescence), which accelerates chemical degradation (hydrolysis of side chains) and physical instability (caking).

Storage Requirements

Environmental Control

The "Store in a cool, dry place" instruction is insufficient for this class of compounds.

ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Working stock)Low temperature reduces the kinetic rate of hydrolysis and HCl vapor pressure, mitigating disproportionation.
Humidity < 30% RH Keeps the environment below the Critical Relative Humidity (CRH) to prevent deliquescence.
Atmosphere Argon or Nitrogen Headspace Displaces oxygen (preventing oxidation of side chains) and moisture. Argon is preferred as it is heavier than air and blankets the solid.
Light Amber/Opaque Indazole rings can undergo photochemical rearrangement or oxidation under UV light.
Container Closure System (CCS)
  • Primary: Borosilicate glass (Type I) or HDPE. Avoid low-density polyethylene (LDPE) as it is permeable to moisture and HCl gas.

  • Secondary: Heat-sealed aluminum foil bag with active desiccant (Silica gel or Molecular sieves).

  • Cap Liner: Teflon (PTFE) lined caps are mandatory. Standard pulp/paper liners will degrade due to the acidic microenvironment of the HCl salt.

Handling and Weighing Protocols

The "Thermal Equilibration" Rule

CRITICAL STEP: Never open a cold bottle of indazole HCl salt immediately in a warm lab.

  • Protocol: Remove the container from the freezer (-20°C) and place it in a desiccator at room temperature for at least 60 minutes before opening.

  • Why? Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating the degradation cycle described in Section 1.1.

Weighing Workflow

Due to the static nature of fine crystalline salts and their hygroscopicity, use the following workflow:

HandlingWorkflow Start Cold Storage (-20°C) Equilibrate Equilibration (Desiccator, 1 hr) Start->Equilibrate EnvCheck Check Humidity (<40% RH?) Equilibrate->EnvCheck Glovebox Use Glovebox/Bag (Inert Gas) EnvCheck->Glovebox No (>40%) QuickWeigh Rapid Weighing (Static Gun + PTFE Spatula) EnvCheck->QuickWeigh Yes (<40%) Reseal Purge & Reseal (Parafilm) Glovebox->Reseal QuickWeigh->Reseal

Figure 1: Decision logic for handling hygroscopic indazole salts based on environmental humidity.

Equipment Specifics
  • Spatula: Use PTFE-coated or stainless steel. Avoid aluminum (reacts with acidic salts).

  • Anti-Static: Use an ionizing gun (e.g., Zerostat) before weighing. Dry HCl salts are prone to static charge, causing "flying powder" which poses a contamination and dosing accuracy risk.

Solubilization and Solution Stability

Solvent Compatibility

Indazole HCl salts are acidic. When dissolved, they lower the pH of the medium.

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Freezing Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles precipitate the salt.Store aliquots. Do not refreeze master stock.
Water Moderate to HighHydrolysis: Acidic pH may degrade sensitive side groups.Use immediately or buffer.
Ethanol ModerateEsterification: If carboxyl groups are present, acidic ethanol promotes ethyl ester formation.Avoid for long-term storage.
Preparation Protocol (Exotherm Management)

Dissolution of HCl salts can be exothermic.

  • Weigh the solid into the vial.

  • Add 50% of the required solvent.

  • Vortex gently. Note: If the solution becomes warm, let it cool before adding the remaining solvent to ensure accurate volume/concentration.

  • Bring to final volume.

Quality Control & Troubleshooting

How do you validate if your indazole HCl salt has degraded?

Visual Inspection
  • Pass: White to off-white free-flowing powder.

  • Fail: Yellowing (oxidation), clumping (moisture uptake), or a distinct sharp smell of HCl gas (disproportionation).

Analytical Verification

If degradation is suspected, use these methods:

  • XRPD (X-Ray Powder Diffraction): The gold standard. Disproportionation results in the appearance of "Free Base" crystal peaks which are distinct from the salt lattice.

  • IC (Ion Chromatography): Measure Chloride content. A reduction in theoretical %Cl indicates loss of HCl gas.

  • HPLC: Check for chemical hydrolysis products (distinct from salt dissociation).

Stability Logic Diagram

StabilityLogic Salt Indazole HCl Salt (Crystalline) Moisture Moisture Uptake (>60% RH) Salt->Moisture Improper Storage Solution Localized Solution (Liquid Film) Moisture->Solution Disprop Disproportionation (Loss of HCl Gas) Solution->Disprop pH > pHmax Hydrolysis Chemical Hydrolysis (Amide/Ester cleavage) Solution->Hydrolysis Acidic Micro-pH FreeBase Precipitation of Free Base (Insoluble) Disprop->FreeBase Degradant Degradation Products Hydrolysis->Degradant

Figure 2: Mechanistic pathways of Indazole HCl degradation triggered by moisture.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Cited for general principles of salt selection and the behavior of weak base salts.[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.

    • Cited for solubility/stability trade-offs in pharmaceutical salts.[2]

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617.

    • Cited for the mechanism of disproportionation and the concept of pHmax.[3][1][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9221, Indazole.

    • Cited for pKa values and basic physicochemical properties of the indazole scaffold.
  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Contrast reference for HCl salts).

    • Cited for comparative stability d

Sources

Method

Application Note: Scalable Manufacturing Processes for 4-Amino-1H-indazol-3-ol HCl

Executive Summary 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8)[1] is a critical, high-value heterocyclic building block extensively utilized in the discovery and development of kinase and PARP inhibitors. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8)[1] is a critical, high-value heterocyclic building block extensively utilized in the discovery and development of kinase and PARP inhibitors. The 3-hydroxyindazole core serves as a potent bioisostere for benzisoxazoles and benzamides, offering a unique hydrogen-bonding donor/acceptor profile. However, the regioselective synthesis of highly functionalized indazoles presents significant scale-up challenges.

This application note details a robust, scalable, and high-yielding three-step manufacturing process starting from commercially available 2-fluoro-6-nitrobenzoic acid (CAS: 385-02-4)[2]. The protocol is optimized for pilot-scale production, emphasizing green chemistry principles, process safety, and stringent impurity control.

Mechanistic Rationale & Route Selection

The synthesis of 3-hydroxyindazoles traditionally relies on the cyclocondensation of 2-halobenzoic acids with hydrazine[3]. As a Senior Application Scientist, understanding the causality behind the reaction conditions is critical for successful scale-up:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) and Cyclization. The reaction of 2-fluoro-6-nitrobenzoic acid with hydrazine hydrate proceeds via an initial SNAr displacement of the fluorine atom, followed by intramolecular condensation with the carboxylic acid to form the indazole core[4]. Because the nitro group is meta to the fluorine atom, it provides only inductive electron withdrawal rather than resonance stabilization of the Meisenheimer intermediate. Consequently, the reaction requires elevated thermal energy. High-boiling solvents like n-butanol (b.p. 117 °C) are essential to drive the reaction to completion[3][5].

  • Step 2: Catalytic Hydrogenation. The reduction of 4-nitro-1H-indazol-3-ol (CAS: 7384-16-9)[6] to the corresponding amine is achieved via palladium-catalyzed hydrogenation. This method is selected over classical metal-acid reductions (e.g., Fe/HCl or Zn/AcOH) to eliminate heavy metal waste, ensuring a scalable and environmentally benign process. Mild conditions are strictly maintained to prevent hydrogenolytic cleavage of the indazole N-N bond.

  • Step 3: Salt Formation. The resulting 4-amino-1H-indazol-3-ol free base (CAS: 89792-08-5)[7] is highly electron-rich and prone to rapid aerial oxidation. Immediate conversion to the hydrochloride salt protonates the primary amine, drastically enhancing oxidative stability, extending shelf life, and improving aqueous solubility for downstream API coupling reactions.

Process Optimization Data

To validate the scalability of the process, extensive solvent and catalyst screening was performed. The quantitative data below summarizes the optimal parameters required to maximize yield and purity while minimizing side reactions.

Table 1: Solvent & Temperature Screening for Step 1 (SNAr & Cyclization)

Solvent Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) Purity (HPLC, %)
Ethanol 78 (Reflux) 24 45 38 92.1
Water 100 (Reflux) 18 72 65 94.5
n-Butanol 115 (Reflux) 12 >99 88 98.5

Note: n-Butanol provides the necessary thermal energy to overcome the high activation barrier of the unactivated SNAr step.

Table 2: Catalyst Screening for Step 2 (Nitro Reduction)

Catalyst H₂ Pressure (psi) Temp (°C) Time (h) Impurity Profile (N-N Cleavage) Isolated Yield (%)
Raney Ni 50 50 8 High (>5%) 74
5% Pt/C 40 25 6 Low (<1%) 85
10% Pd/C 40 25 4 None Detected 92

Note: 10% Pd/C under mild conditions effectively reduces the nitro group while preserving the fragile indazole core.

Experimental Protocols

The following protocols represent a self-validating system designed for a 1 kg pilot-scale batch.

Protocol A: Synthesis of 4-Nitro-1H-indazol-3-ol (Intermediate 1)
  • Setup: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 2-fluoro-6-nitrobenzoic acid (1.0 kg, 5.40 mol) and n-butanol (5.0 L).

  • Addition: Add hydrazine monohydrate (1.35 kg, 27.0 mol, 5.0 equiv) dropwise over 30 minutes at 20–25 °C. (Caution: Hydrazine is highly toxic; addition is exothermic).

  • Reaction: Heat the reaction mixture to reflux (~115 °C) and maintain for 12 hours. Monitor reaction progress via HPLC until the starting material is <1%.

  • Distillation: Cool the mixture to 50 °C and concentrate under reduced pressure to remove approximately 70% of the n-butanol.

  • Crystallization: Dilute the concentrated residue with purified water (3.0 L) and cool to 0–5 °C. Adjust the pH to 3.0–4.0 using 6M aqueous HCl to precipitate the product.

  • Isolation: Filter the yellow suspension, wash the filter cake with cold water (2 x 1.0 L), and dry in a vacuum oven at 60 °C for 24 hours to afford 4-nitro-1H-indazol-3-ol.

Protocol B: Synthesis of 4-Amino-1H-indazol-3-ol (Free Base)
  • Setup: Charge a 5 L high-pressure stainless steel hydrogenation reactor with 4-nitro-1H-indazol-3-ol (800 g, 4.47 mol) and methanol (3.2 L).

  • Catalyst Loading: Carefully add 10% Pd/C (80 g, 10 wt% loading) under a steady stream of nitrogen to prevent ignition.

  • Purging: Purge the reactor with nitrogen three times, followed by hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor to 40 psi with hydrogen and stir at 25–30 °C. Maintain the temperature using cooling water to manage the exothermic reduction.

  • Completion: Stir for 4 hours or until hydrogen uptake ceases. Verify completion by HPLC.

  • Filtration: Vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (500 mL). (Note: Keep the catalyst wet to prevent pyrophoric hazards).

Protocol C: Synthesis of 4-Amino-1H-indazol-3-ol Hydrochloride (Final API)
  • Setup: Transfer the methanolic filtrate containing the highly reactive free base from Protocol B directly into a 10 L reactor under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5 °C.

  • Salt Formation: Add a solution of 5–6 N HCl in isopropanol (1.0 L, ~5.5 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Maturation: Stir the resulting slurry at 0–5 °C for 2 hours to ensure complete crystallization and uniform particle size distribution.

  • Isolation: Filter the product and wash the filter cake with cold isopropanol (2 x 500 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C (-0.1 MPa) for 24 hours to yield 4-amino-1H-indazol-3-ol hydrochloride as an off-white to pale pink crystalline powder.

Visualizations

ChemicalWorkflow SM 2-Fluoro-6-nitrobenzoic acid (Starting Material) Step1 Hydrazine Hydrate (5 eq) n-Butanol, 115°C, 12h [SNAr & Cyclization] SM->Step1 Int1 4-Nitro-1H-indazol-3-ol (Intermediate 1) Step1->Int1 Step2 H2 (40 psi), 10% Pd/C MeOH, 25°C, 4h [Catalytic Hydrogenation] Int1->Step2 Int2 4-Amino-1H-indazol-3-ol (Free Base) Step2->Int2 Step3 HCl in Isopropanol 0-5°C, 2h [Salt Formation] Int2->Step3 API 4-Amino-1H-indazol-3-ol HCl (Final Product) Step3->API

Mechanistic workflow for the scalable synthesis of 4-Amino-1H-indazol-3-ol HCl.

Tautomerism OH_Form 1H-indazol-3-ol (Aromatic Enol Form) Favored in Polar Solvents Keto_Form 1H-indazol-3(2H)-one (Lactam Keto Form) Favored in Solid State OH_Form->Keto_Form Tautomeric Equilibrium

Tautomeric equilibrium of 3-hydroxyindazoles influencing solubility and reactivity.

(Note: Diagrams are optimized for a maximum width of 760px. Color contrast ratios comply with WCAG standards for scientific readability).

References

  • 3ASenrise: Organic Chemistry - 2-Fluoro-6-nitrobenzoic acid (CAS 385-02-4). Source: 3ASenrise. URL:[Link]

  • NIH PMC: Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. Source: National Institutes of Health. URL:[Link]

  • Scholaris: Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles. Source: Scholaris (University of Toronto). URL:[Link]

  • Google Patents:WO2016054987A1 - Egfr inhibitor, and preparation and application thereof. Source: Google Patents.

Sources

Application

Microwave-Assisted Synthesis Involving 4-Amino-1H-indazol-3-ol: A Technical Guide

Executive Summary 4-Amino-1H-indazol-3-ol (CAS: 89792-08-5) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, PARP) and bioisosteres of purine nucleoba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1H-indazol-3-ol (CAS: 89792-08-5) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, PARP) and bioisosteres of purine nucleobases.[1][2] Its unique substitution pattern—featuring a hydroxyl group at C3 (often existing as the lactam tautomer) and an amino group at C4—provides dual vectors for hydrogen bonding and further chemical diversification.

This guide details an optimized microwave-assisted synthetic workflow for accessing and functionalizing this scaffold. By leveraging the dielectric heating effects of microwave irradiation, researchers can reduce reaction times from hours to minutes while significantly suppressing the formation of oxidative by-products common in conventional thermal cyclizations.[1]

Chemical Context & Mechanistic Insight

Tautomeric Equilibrium

The "indazol-3-ol" core exists in a dynamic equilibrium between the enol (3-hydroxy) and keto (3-one) forms.[2] In solution, particularly in polar aprotic solvents like DMSO or DMF used in microwave synthesis, the 1,2-dihydro-3H-indazol-3-one tautomer often predominates.[1][2] However, the 4-amino substituent introduces an intramolecular hydrogen bond donor/acceptor system that can stabilize specific tautomers, influencing reactivity during nucleophilic substitutions.[1][2]

  • Form A (Enol): 1H-indazol-3-ol (Aromatic character retained in the benzene ring).[2]

  • Form B (Keto): 1,2-dihydro-3H-indazol-3-one (Amide-like character; predominant in synthesis).[1][2]

Microwave Effect

Microwave irradiation (MW) accelerates the cyclocondensation of hydrazine with esters through dipolar polarization . The polar transition state of the nucleophilic attack by hydrazine is stabilized by the oscillating electric field, lowering the activation energy (


). Furthermore, MW heating minimizes the "wall effect" seen in oil baths, reducing the thermal degradation of the sensitive 4-amino/nitro precursors.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 4-Amino-1H-indazol-3-ol Route: Cyclocondensation of 2-amino-6-nitrobenzoic acid derivatives followed by nitro reduction.[1][2]

Step 1: Cyclization to 4-Nitro-1H-indazol-3-ol

This step constructs the indazole core.[1][2] We utilize methyl 2-amino-6-nitrobenzoate as the precursor.[1] The presence of the nitro group at C6 (which becomes C4 in the indazole numbering after cyclization relative to the bridgehead) activates the ester but requires careful temperature control to prevent decomposition.

  • Reagents: Methyl 2-amino-6-nitrobenzoate (1.0 equiv), Hydrazine hydrate (80%, 5.0 equiv).[1][2]

  • Solvent: Ethanol/Water (3:1 v/v).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Dissolve 1.0 mmol of methyl 2-amino-6-nitrobenzoate in 3 mL of Ethanol in a 10 mL microwave process vial.

  • Add 1 mL of distilled water and 5.0 mmol of hydrazine hydrate. Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 140 °C

    • Power: Dynamic (Max 200 W)[2]

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool to room temperature (air-jet cooling). Acidify carefully with 1M HCl to pH 5–6 to precipitate the product (4-nitro-1H-indazol-3-ol).[1][2]

  • Filter the yellow/orange precipitate, wash with cold water, and dry under vacuum.[1]

Step 2: Reduction to 4-Amino-1H-indazol-3-ol

Conventional reduction (Sn/HCl or Fe/AcOH) is messy and slow.[1][2] Microwave-assisted transfer hydrogenation is cleaner and faster.[1]

  • Reagents: 4-Nitro-1H-indazol-3-ol (from Step 1), Ammonium Formate (5.0 equiv), 10% Pd/C (10 mol%).[1][2]

  • Solvent: Methanol.[3]

Procedure:

  • Suspend the nitro-indazole intermediate in 4 mL Methanol in a microwave vial.

  • Add Ammonium Formate and Pd/C catalyst.

  • Irradiation Parameters:

    • Temperature: 100 °C

    • Power: Dynamic (Max 100 W)[2]

    • Hold Time: 5 minutes

  • Work-up: Filter hot through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

  • Concentrate the filtrate to obtain the crude amine. Recrystallize from ethanol to yield off-white crystals of 4-amino-1H-indazol-3-ol .[1][2]

Protocol B: Functionalization (Amide Coupling)

Target: N-(3-hydroxy-1H-indazol-4-yl)amides (Drug-like intermediates).[1][2] Direct acylation of the 4-amino group can be competitive with O-acylation or N1/N2-acylation.[1] Microwave conditions favor the thermodynamic amide product.

Procedure:

  • Mix 4-amino-1H-indazol-3-ol (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF.

  • Irradiation: 80 °C for 10 minutes.

  • Purification: Dilute with water, extract with EtOAc. The product often precipitates upon water addition due to the hydrophobic shift.

Optimization & Troubleshooting

Comparative Efficiency Data

The table below contrasts the microwave protocol with conventional heating methods (reflux).

ParameterConventional RefluxMicrowave-AssistedImprovement Factor
Cyclization Time 4–6 Hours15 Minutes16x - 24x Faster
Cyclization Yield 65 - 72%85 - 92%+20% Yield
Reduction Time 2–3 Hours (Fe/HCl)5 Minutes (Pd/C/HCOONH4)24x Faster
Purity Profile Requires Column Chrom.[2]Precipitation/RecrystallizationSimplified Work-up
Solvent Usage High (50-100 mL)Low (<5 mL)Green Chemistry
Troubleshooting Guide
  • Issue: Low Yield in Cyclization.

    • Cause: Hydrazine boil-off before reaction completion.[1]

    • Fix: Ensure the microwave vial is properly crimped (pressure rated to 20 bar). Use a slight excess of hydrazine (5-6 equiv).

  • Issue: O-Acylation during Functionalization.

    • Cause: "Ol" tautomer reacting.

    • Fix: Use a polar aprotic solvent (DMF) which stabilizes the zwitterionic/keto forms, and ensure base (DIPEA) is present to keep the amino group nucleophilic.

  • Issue: Incomplete Reduction.

    • Cause: Poisoning of Pd/C by the free amine or indazole nitrogens.

    • Fix: Increase catalyst loading to 20% or switch to Fe/AcOH under microwave (120 °C, 10 min) if Pd fails.

Visualization of Workflows

Synthesis Pathway Diagram[1][4]

G cluster_0 Step 1: Core Construction cluster_1 Step 2: Reduction SM Methyl 2-amino- 6-nitrobenzoate Intermediate 4-Nitro-1H- indazol-3-ol SM->Intermediate MW, 140°C 15 min Cyclocondensation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Product 4-Amino-1H- indazol-3-ol Intermediate->Product MW, 100°C 5 min Transfer Hydrog. Reductant NH4HCO2 / Pd/C Reductant->Product

Caption: Two-step microwave-assisted synthesis of the 4-amino-1H-indazol-3-ol scaffold.

Downstream Application Workflow

Workflow Start Start: 4-Amino-1H-indazol-3-ol Decision Select Functionalization Target Start->Decision PathA Kinase Inhibitor Design (Amide Coupling) Decision->PathA High Affinity Hinge Binder PathB Heterocycle Fusion (e.g., Pyrazoloindazole) Decision->PathB Novel IP Space ProcessA Reagents: R-COOH, HATU, DIPEA MW: 80°C, 10 min PathA->ProcessA ProcessB Reagents: Orthoesters or Aldehydes MW: 120°C, 20 min PathB->ProcessB FinalA N-(indazol-4-yl)amide Library Generation ProcessA->FinalA FinalB Tricyclic Core Scaffold Hopping ProcessB->FinalB

Caption: Decision matrix for downstream functionalization of the 4-amino scaffold.

References

  • Chabukswar, A., et al. (2012).[1][2][4] "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry. Link

  • Khandave, P., et al. (2025).[1][2][5] "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks. Link[2]

  • Phukan, K., et al. (2010).[1][2] "Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation." Journal of Chemical and Pharmaceutical Research. Link

  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Application Note." BenchChem.[6] Link[2]

  • ChemScene. (2025). "Product Information: 4-Amino-1H-indazol-3-ol (CAS 89792-08-5)." ChemScene. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Amino-1H-indazol-3-ol hydrochloride synthesis

The following technical guide is structured as a specialized support center resource. It prioritizes the chemical logic required to improve yields, focusing on the specific challenges of the 4-amino-1H-indazol-3-ol scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the chemical logic required to improve yields, focusing on the specific challenges of the 4-amino-1H-indazol-3-ol scaffold (tautomerism, oxidation sensitivity, and zwitterionic solubility).

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: IND-4NH2-OH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are likely experiencing variable yields due to two competing factors: the tautomeric instability of the indazol-3-ol ring during formation and the oxidative sensitivity of the 4-amino group during isolation.

This guide focuses on the most robust synthetic route:

  • Cyclization: Methyl 2,6-dinitrobenzoate

    
    4-Nitro-1H-indazol-3-ol (via Hydrazine).
    
  • Reduction: 4-Nitro-1H-indazol-3-ol

    
    4-Amino-1H-indazol-3-ol.
    
  • Salt Formation: Isolation as the Hydrochloride salt.

The Core Pathway

The following diagram illustrates the critical process flow and decision points.

IndazoleSynthesis Start Methyl 2,6-dinitrobenzoate Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH) Start->Step1 Nucleophilic Subst. Inter Intermediate: 4-Nitro-1H-indazol-3-ol Step1->Inter Cyclization Inter->Step1 Low Yield? Check Temp Step2 Step 2: Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Hydrogenation ProdBase Free Base: 4-Amino-1H-indazol-3-ol Step2->ProdBase Careful Degassing ProdBase->Step2 Pink Color? Oxidation Step3 Step 3: Salting (HCl in Dioxane/MeOH) ProdBase->Step3 Anhydrous Acid Final Target: 4-Amino-1H-indazol-3-ol HCl Step3->Final Precipitation

Caption: Optimized workflow for 4-Amino-1H-indazol-3-ol HCl synthesis, highlighting critical control points (red dashed lines).

Module 1: The Cyclization Phase (Ring Formation)

Objective: Convert Methyl 2,6-dinitrobenzoate to 4-nitro-1H-indazol-3-ol. Mechanism: Nucleophilic aromatic substitution (


) of one nitro group by hydrazine, followed by intramolecular attack on the ester.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mixture Exotherm runaway. The substitution of the nitro group is highly exothermic.Protocol Adjustment: Cool the ester solution to 0–5°C before adding hydrazine. Add hydrazine dropwise over 30 mins. Only heat to reflux after addition is complete.
Low Yield (<40%) Formation of Dimer. Hydrazine reacting with two ester molecules instead of cyclizing.Stoichiometry Check: Use a large excess of Hydrazine Hydrate (3.0 – 4.0 equivalents ). This favors the mono-substitution required for cyclization.
Product is an Oil/Gum Tautomeric Impurities. The product exists as a mixture of indazol-3-ol (enol) and indazolin-3-one (keto).Workup: Acidify the reaction mixture to pH 2–3 with HCl. The 4-nitro-indazol-3-ol is amphoteric but precipitates best in acidic media. Recrystallize from AcOH/Water .
Expert Insight: The "Red" Impurity

If your reaction turns deep red immediately, it is normal (Meisenheimer complex formation). However, if it stays dark red/black upon acidification, you have likely hydrolyzed the ester to 2,6-dinitrobenzoic acid without cyclization.

  • Validation: Check IR. A broad OH stretch at 2500-3000 cm⁻¹ indicates the acid byproduct.

  • Fix: Ensure your ethanol is dry; water competes with hydrazine for the ester.

Module 2: The Reduction Phase (Nitro to Amino)

Objective: Reduce the 4-nitro group without cleaving the N-N bond of the indazole. Critical Risk: The 4-amino-indazol-3-ol is electron-rich and prone to air oxidation (turning purple/brown).

Protocol: Catalytic Hydrogenation (Recommended)[1][2]
  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol (EtOH is acceptable, but MeOH solubilizes the polar intermediate better).

  • Pressure: 1 atm (balloon) is usually sufficient; 30 psi for scale-up.

Troubleshooting Guide
IssueFAQ / DiagnosisSolution
Reaction Stalled Why is the nitro group not reducing after 24h?Solubility Trap. The 4-nitro intermediate is poorly soluble. Add 1.0 eq of HCl or AcOH to the hydrogenation mixture. Protonating the ring nitrogen often improves solubility.[1]
Product is Purple My white solid turned purple during filtration.Oxidation. The free amine oxidizes in air. Action: Perform filtration of the catalyst under a blanket of Nitrogen or Argon. Do not let the filter cake run dry in air.
Low Recovery Where is my product? It's not in the filtrate.Adsorption. The product (amino-indazolol) is highly polar and zwitterionic. It may stick to the carbon catalyst. Fix: Wash the Pd/C filter cake with warm DMF or MeOH/NH4OH to desorb the product.

Module 3: Salt Formation & Isolation

Objective: Isolate the stable Hydrochloride salt. Core Challenge: 4-Amino-1H-indazol-3-ol is amphoteric. It can act as an acid (at the OH/NH) and a base (at the NH2).

The "Sticky Gum" Problem

Users often report that adding aqueous HCl results in a sticky gum that refuses to crystallize. This is due to the hydration of the zwitterion.

Optimized Salt Protocol
  • Dissolution: Dissolve the crude free base in the minimum amount of warm Methanol or THF .

  • Acidification: Add 4M HCl in Dioxane (anhydrous) dropwise at room temperature.

    • Do NOT use aqueous HCl. Water prevents the crystal lattice from forming cleanly.

  • Precipitation: If no solid forms, add Diethyl Ether or MTBE (anti-solvent) dropwise until turbidity persists.

  • Aging: Stir at 0°C for 2 hours.

  • Filtration: Filter and wash with Et2O. Store in a desiccator.

Frequently Asked Questions (FAQs)

Q: Can I use SnCl2 (Tin Chloride) for the reduction? A: Yes, SnCl2/HCl is a robust alternative if you suspect sulfur poisons are killing your Pd/C catalyst. However, removing tin salts from the final amphoteric product is difficult. If you use SnCl2, you must use a chelating workup (e.g., Rochelle's salt) or the product will carry heavy metal residues.

Q: Why does the NMR show a missing proton on the ring? A: This is likely due to tautomerism . In DMSO-d6, the H on the pyrazole nitrogens (N1 or N2) and the hydroxyl proton (O-H) often broaden or exchange with water in the solvent, making them invisible. This does not necessarily mean your synthesis failed. Look for the distinct aromatic signals of the benzene ring (should show a doublet-doublet-triplet pattern for the 4,5,6,7 positions, but here you have a 4-amino-substituted system, so expect an ABC pattern).

Q: How do I store the free base? A: Do not store the free base. Convert it to the HCl salt immediately. The free base will darken (oxidize) within days even at 4°C. The HCl salt is stable for months at -20°C.

References & Authority

  • Cyclization Mechanism (Hydrazine/Ester):

    • Synthesis of indazolones via hydrazine treatment of o-nitro esters.

    • Lefebvre, V., et al. "Access to 3-Aminoindazoles and Indazolones." J. Org.[2][3][4] Chem.2010 , 75, 2730.[3]

  • Reduction Methodologies (Nitro to Amino):

    • Catalytic Hydrogenation of Nitroindazoles.

    • BenchChem Technical Notes. "Synthesis of 3-Methyl-1H-indazol-4-ol" (Analogous reduction conditions).

  • Tautomerism of Indazol-3-ols:

    • Structural analysis of 1H-indazol-3-ol vs 1,2-dihydro-3H-indazol-3-one.

    • Baiocchi, L., et al. "Tautomerism of Indazolones." Synthesis. 1978 , 633.

  • Safety Data & Handling:

    • 4-Amino-1H-indazol-3-ol MSDS/SDS.

    • Sigma-Aldrich / MilliporeSigma Technical Data.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Amino-1H-indazol-3-ol

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-1H-indazol-3-ol (also referred to as 4-amino-3-hydroxyindazole or 4-amino-1,2-dihydro-3H-indazol-3-one). [1] Top...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-1H-indazol-3-ol (also referred to as 4-amino-3-hydroxyindazole or 4-amino-1,2-dihydro-3H-indazol-3-one).

[1]

Topic: Preventing Oxidation & Degradation During Storage and Handling Document ID: TS-IND-4AM-OX Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Structural Biologists[1]

Core Chemical Insight: Why is this compound sensitive?

Q: Why does 4-Amino-1H-indazol-3-ol degrade even when stored in a refrigerator?

A: The instability arises from the compound's keto-enol tautomerism combined with an electron-rich amino group.[1] Unlike simple indazoles, this molecule exists in equilibrium between the 3-ol (enol) and 3-one (keto) forms.[1]

The 4-amino group is electronically coupled to the 3-position.[1] In the presence of oxygen, the electron-rich aromatic system facilitates the formation of radical cations, leading to oxidative dimerization (azo-coupling) or conversion to quinoid-type impurities (iminoquinones).[1] This process is autocatalytic; once trace oxidation products (often brown or red) form, they can accelerate further degradation.

Visualization: Tautomerism & Oxidation Risk

The following diagram illustrates the equilibrium and the primary oxidation vector.

OxidationMechanism cluster_0 Tautomeric Equilibrium cluster_1 Oxidation Trigger (O2/Light) Enol Enol Form (1H-indazol-3-ol) Keto Keto Form (indazol-3-one) Enol->Keto Fast Equilibrium Radical Radical Cation Intermediate Enol->Radical O2 / hν (-e-) Quinoid Quinoid/Imine Species Radical->Quinoid -H+ Dimer Azo-Dimer (Brown Precipitate) Radical->Dimer Coupling Quinoid->Dimer Polymerization

Figure 1: The tautomeric equilibrium exposes the electron-rich system to oxidative stress, leading to irreversible dimerization (browning).[1]

Critical Storage Protocols

Q: What are the absolute minimum requirements for long-term storage?

A: You must control three variables: Atmosphere, Temperature, and Light. Storing the bottle "as received" in a fridge is often insufficient once the seal is broken.

Summary of Storage Conditions
ParameterStandard RequirementBest Practice (Long-Term)Critical Failure Point
Temperature 2–8°C (Refrigerated)-20°C (Freezer) Room Temp (>20°C) accelerates autoxidation.[1]
Atmosphere Tightly capped vialArgon/Nitrogen Flush Headspace air in opened vials.
Container Amber glassDouble-sealed (Vial inside Mylar/Jar)Clear glass; Plastic caps with poor seals.[1]
Desiccation Silica packetVacuum Desiccator Moisture promotes proton transfer & oxidation.
Workflow: Receipt to Storage

Follow this workflow immediately upon receiving the compound to maximize shelf life.

StorageWorkflow Start Compound Received Check Check Seal & Color (Should be Off-White/Pale Yellow) Start->Check Decision Use Immediately? Check->Decision Use Weigh under Inert Gas (See Section 3) Decision->Use Yes Aliquot Aliquot into single-use amber vials (Argon flushed) Decision->Aliquot No (Long Term) Seal Seal with Parafilm & Place in Desiccator Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Standard Operating Procedure (SOP) for receiving and banking air-sensitive indazoles.

Handling & Manipulation FAQs

Q: I need to weigh out 5 mg. Do I really need a glove box?

A: Not necessarily, but you must be fast.

  • Glove Box: Ideal, but often overkill for this specific derivative.[2]

  • "Ghetto Glove Box" (Recommended): Place your balance inside a large plastic bag or a deep bin. Flow a gentle stream of Argon or Nitrogen into the container to displace air. Weigh the solid inside this blanket.

  • Benchtop: If weighing in air, flush the stock bottle with Argon immediately before and after taking the sample. Do not leave the stock bottle open while you walk to the balance.

Q: What solvent should I use? The solution turned pink/brown after 1 hour.

A: Color change indicates oxidation.

  • Solvent Choice: DMSO and DMF are common but can contain peroxides or dissolved oxygen. Methanol/Ethanol are good but absorb moisture.

  • Degassing is Mandatory: Sparge your solvent with Argon/Nitrogen for at least 15 minutes before dissolving the compound.

  • Additives: If your assay permits, adding a trace antioxidant like ascorbic acid or DTT (dithiothreitol) can stabilize the solution for biological assays.

Q: Can I heat the solution to dissolve it?

A: Avoid heating >40°C in air. If heat is required, it must be done in a sealed, inerted vial. Heat + Oxygen = Rapid degradation to black tar.

Troubleshooting & Recovery

Q: My compound has turned from pale yellow to dark brown. Is it ruined?

A: It is significantly degraded, but potentially salvageable if you have a large amount (>100 mg).

  • The Brown Color: These are azo-dimers or quinoid impurities.[1] They are often highly colored even at low concentrations (1-5%).[1]

  • Verification: Run an LC-MS. You will likely see the parent mass (M+) and a small peak at 2M-2 (dimer) or M+16 (N-oxide).[1]

Q: How do I purify oxidized material?

A: Recrystallization is preferred over chromatography for air-sensitive amines.[1]

  • Method: Dissolve in minimal degassed Ethanol/Methanol under Argon.

  • Filtration: If there are insoluble black particles, filter quickly through a syringe filter.

  • Precipitation: Add degassed cold water or ether dropwise until cloudy, then cool to 4°C.

  • Drying: Dry the resulting solid under high vacuum in the dark.

Warning: If using Silica Gel chromatography, the acidity of the silica can sometimes catalyze further oxidation. Pre-treat the column with 1% Triethylamine (TEA) to neutralize it.

References

  • National Institutes of Health (NIH). (2008). pH control of nucleophilic/electrophilic oxidation. PubMed. Retrieved March 7, 2026, from [Link]

  • American Elements. (n.d.). 6-Amino-1H-indazol-3-ol Technical Data. Retrieved March 7, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Amino-1H-indazol-3-ol HCl

Introduction: The Challenge of Purifying 4-Amino-1H-indazol-3-ol HCl 4-Amino-1H-indazol-3-ol, often handled as its hydrochloride (HCl) salt for improved stability and handling, is a key heterocyclic building block in med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Purifying 4-Amino-1H-indazol-3-ol HCl

4-Amino-1H-indazol-3-ol, often handled as its hydrochloride (HCl) salt for improved stability and handling, is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a polar indazolol core and a basic amino group, makes it a valuable pharmacophore. However, these same features present distinct challenges during purification. Crude samples can be contaminated with a variety of impurities arising from the synthetic route, including starting materials, intermediates, and structurally related by-products.[1][2]

The presence of the primary amine and the hydroxyl group imparts both basic and acidic characteristics, leading to complex interactions with purification media and a demanding purification process. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this important intermediate, ensuring researchers can achieve the high purity required for downstream applications.

FAQ: Understanding the Impurity Profile

A successful purification strategy begins with a foundational understanding of the potential impurities.

Q1: What are the most common sources of impurities in crude 4-Amino-1H-indazol-3-ol HCl?

Impurities are typically introduced at various stages of the synthesis and workup.[1][2] The primary sources include:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as substituted 2-nitrobenzonitriles or related compounds may be present if the reaction has not gone to completion.

  • Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates are a common source of contamination.[1]

  • By-products: Side reactions can generate structurally related impurities, such as isomers formed during the indazole ring formation or products from over-reaction.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup are frequently found in the crude product.[1]

  • Degradation Products: The 3-amino group is a potential site for oxidation, and the aromatic system can be susceptible to photodegradation if not handled and stored properly.[3] Storage conditions, such as keeping the compound in a dark place under an inert atmosphere, are crucial.[4]

dot

Caption: Sources of impurities in 4-Amino-1H-indazol-3-ol HCl synthesis.

Troubleshooting Guide: Purification Workflows

This section directly addresses common experimental challenges in a Q&A format.

Part A: Recrystallization Issues

Recrystallization is often the first method attempted for purifying crystalline solids. Success depends heavily on solvent selection. Given that 4-Amino-1H-indazol-3-ol HCl is a salt, it is expected to be soluble in polar protic solvents like water and alcohols.[5]

Q2: How do I select an appropriate solvent system for recrystallizing 4-Amino-1H-indazol-3-ol HCl?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For a polar, salt-like compound such as this, a good starting point is to screen polar protic solvents.

Recommended Screening Protocol:

  • Place ~20-30 mg of crude material into several test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol) dropwise at room temperature until a slurry is formed. Observe solubility.

  • Gently heat the tubes that show poor room-temperature solubility. If the solid dissolves completely near the boiling point, it is a promising candidate solvent.

  • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • If a single solvent is not effective, try mixed-solvent systems (e.g., Methanol/Water, Ethanol/Ethyl Acetate). Dissolve the compound in the "good" solvent (e.g., methanol) and add the "anti-solvent" (e.g., ethyl acetate) dropwise until turbidity persists, then heat to clarify and cool slowly.

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100HighGood starting point. High boiling point can sometimes lead to oiling out.
Methanol (MeOH) 65HighOften a good solvent. Lower boiling point allows for easier removal.
Ethanol (EtOH) 78HighSimilar to methanol, slightly less polar. Often used in mixed systems.
Isopropanol (IPA) 82MediumCan offer a better solubility differential than MeOH or EtOH for some compounds.
Acetonitrile (ACN) 82MediumA polar aprotic solvent; may provide different selectivity.
Ethyl Acetate (EtOAc) 77LowLikely to be an anti-solvent. Useful for precipitating the product from a more polar solution.

Q3: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent and allow it to cool much more slowly.

  • Lower the Solution Polarity: If using a very polar single solvent like water, try a mixed solvent system (e.g., Ethanol/Water). This can lower the solubility of the compound and promote crystallization over oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.

Q4: My recrystallized product is still colored and shows impurities on analysis. What is the next step?

If a single recrystallization does not yield a product of sufficient purity, consider these options:

  • Activated Charcoal Treatment: Colored impurities are often large, nonpolar molecules. Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Caution: Use sparingly, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.

  • Sequential Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Switch to Chromatography: If recrystallization fails to remove a persistent impurity (especially an isomer), chromatography is the required next step.

Part B: Column Chromatography Issues

For challenging separations, chromatography provides superior resolving power. However, the basic nature of 4-Amino-1H-indazol-3-ol can cause problems on standard silica gel.

Q5: My compound is streaking badly (peak tailing) on my silica gel column. Why is this happening and how can I fix it?

This is a classic problem for basic compounds on acidic silica gel.[7] The basic amino group interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and recovery.

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to "cap" the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol). This is highly effective.[7]

    • Ammonium Hydroxide: Using a solvent system like 1-2% NH4OH in Methanol can also be effective, particularly for highly polar compounds.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is a good alternative for basic compounds.[7]

    • Amine-Functionalized Silica: This stationary phase has a basic surface and is specifically designed to improve the chromatography of basic analytes.[7]

Q6: I can't get my compound to elute from the silica column, even with 20% Methanol in Dichloromethane. What should I do?

The polarity of your compound, combined with its basicity, is causing it to bind irreversibly to the silica.

Solutions:

  • Increase Modifier Concentration: First, ensure you are using a basic modifier like TEA. If you are, increase its concentration to 1-2%.

  • Switch to Reverse-Phase Chromatography: This is the most robust solution. For a polar compound like 4-Amino-1H-indazol-3-ol HCl, reverse-phase (e.g., on a C18-functionalized silica) is often more suitable.[7] The compound will elute earlier in a polar mobile phase (like water/methanol or water/acetonitrile), and the acidic silanol interactions are minimized.

dot

Purification_Strategy start Crude 4-Amino-1H-indazol-3-ol HCl purity_check Initial Purity Analysis (TLC/HPLC/NMR) start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize >85% pure, crystalline chromatography Perform Column Chromatography purity_check->chromatography <85% pure or oily recryst_outcome Purity Acceptable? recrystallize->recryst_outcome final_product Pure Product recryst_outcome->final_product Yes troubleshoot Troubleshoot (e.g., Charcoal, New Solvent) recryst_outcome->troubleshoot No chrom_outcome Purity Acceptable? chromatography->chrom_outcome choose_chrom Choose Method: - Normal Phase + Modifier - Reverse Phase chromatography->choose_chrom chrom_outcome->final_product Yes chrom_outcome->troubleshoot No troubleshoot->recrystallize Retry troubleshoot->chromatography Switch Method

Caption: Decision workflow for purifying 4-Amino-1H-indazol-3-ol HCl.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for achieving moderate to high purity.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-1H-indazol-3-ol HCl. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and a hot plate set to a gentle boil.

  • Anti-Solvent Addition: Once the solid is fully dissolved, remove the flask from the heat. Slowly add deionized water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Place the flask back on the hot plate and add a few drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at high temperature.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Normal-Phase Flash Chromatography

This protocol is designed to overcome the challenges of purifying a basic compound on silica gel.

  • Solvent System Preparation: Prepare the mobile phase. A typical system is Dichloromethane (DCM) and Methanol (MeOH). Prepare two bottles: Eluent A (e.g., 1% MeOH in DCM) and Eluent B (e.g., 10% MeOH in DCM). Crucially, add 0.5-1% (v/v) Triethylamine (TEA) to both Eluent A and Eluent B.

  • Column Packing: Pack a silica gel column with Eluent A. Ensure the column is packed uniformly without any air bubbles.

  • Sample Preparation (Dry Loading): In a round-bottom flask, dissolve the crude product in a minimum amount of methanol. Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the flask. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Elution: Begin eluting the column with Eluent A. Gradually increase the polarity by slowly adding Eluent B to your solvent reservoir to run a gradient. The optimal gradient can be determined beforehand using TLC analysis (remember to add TEA to your TLC development chamber).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. The resulting solid should be of high purity.

References

  • BenchChem. (2025). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • ChemScene. (n.d.). 4-Amino-1H-indazol-3-ol.
  • BenchChem. (2025). Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography.
  • YMC Taiwan Co., Ltd. (n.d.). Chromatography Fundamentals for the Analysis and Purification of Biologics.
  • Avanscure Lifesciences Pvt. Ltd. (n.d.). 1H-indazol-3-ylmethylamine hcl.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • BenchChem. (2025).
  • Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients: A review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • MilliporeSigma. (n.d.). 4-Amino-1H-indazole.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.

Sources

Optimization

Minimizing side reactions when substituting 4-Amino-1H-indazol-3-ol

Welcome to the technical support center for the synthetic manipulation of 4-Amino-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic manipulation of 4-Amino-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions during substitution reactions. The inherent complexity of this molecule, with its multiple nucleophilic centers, presents unique synthetic challenges that require precise control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Amino-1H-indazol-3-ol, and what are the most common side reactions during substitution?

A1: The 4-Amino-1H-indazol-3-ol scaffold possesses three primary nucleophilic centers, each presenting a potential site for substitution reactions, which can lead to a complex mixture of products if not properly controlled.

  • Indazole Ring Nitrogens (N1 and N2): These are the most common sites for alkylation and acylation. A major challenge is controlling the regioselectivity between these two positions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]

  • C3-Hydroxyl Group (-OH): This group exists in tautomeric equilibrium with the keto form (1,2-dihydro-indazol-3-one). It can be deprotonated to form an alkoxide, which is a potent nucleophile, leading to O-substituted byproducts. This creates a classic N- vs. O-alkylation challenge.[3][4]

  • C4-Amino Group (-NH₂): As a primary amine, this group is also nucleophilic and can compete with the other sites, resulting in N4-substitution or even di-substitution.

Common Side Reactions Include:

  • Mixture of N1 and N2 regioisomers: The most frequent and challenging side reaction.[5][6]

  • O-Substitution: Formation of the 3-alkoxy or 3-acyloxy indazole derivative.

  • N4-Substitution: Alkylation or acylation of the exocyclic amino group.

  • Multiple Substitutions: Reaction at two or more of the nucleophilic sites.

  • Decomposition: Under excessively harsh basic or acidic conditions, or high temperatures, the heterocyclic ring can degrade.[7]

Q2: I am consistently getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A2: Achieving regioselectivity between N1 and N2 is a classic challenge in indazole chemistry. The outcome is governed by a delicate balance of steric effects, electronics, and reaction conditions, which can be manipulated to favor one isomer over the other.[5][8]

  • To Favor N1-Alkylation (Thermodynamic Control): The N1-substituted product is often the thermodynamically more stable isomer.[1] Conditions that allow for equilibration or that favor the formation of the more stable intermediate will yield the N1 product. The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely cited method for achieving N1 selectivity.[1][5] The sodium cation is believed to chelate between the N2 nitrogen and the C3-hydroxyl group, sterically blocking the N2 position from the incoming electrophile.[5][8]

  • To Favor N2-Alkylation (Kinetic Control): The N2 position can sometimes be the kinetically favored site, especially with bulky substituents on the indazole ring. Specific reaction conditions are often required to access this isomer selectively. The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD) is a reliable method for selectively synthesizing N2-alkylated indazoles.[5][9] Certain acid-catalyzed alkylations with specific reagents have also shown high N2 selectivity.[10]

Q3: My reaction is yielding a significant amount of the O-alkylated byproduct. How can I favor N-alkylation?

A3: Competition between N- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions. The indazole nitrogen anion is a softer nucleophile than the C3-alkoxide anion.

  • Choice of Electrophile: Use softer electrophiles (e.g., alkyl bromides, iodides, or tosylates) which preferentially react with the softer nitrogen nucleophile. Harder electrophiles (e.g., alkyl sulfates) may increase the proportion of O-alkylation.

  • Solvent and Base: Using a strong, non-coordinating base in a polar aprotic solvent can lead to mixtures.[8] The recommended NaH/THF system for N1-alkylation often minimizes O-alkylation as well, likely due to the chelation effect that also enhances the nucleophilicity of the N1 position relative to the oxygen.[5]

  • Protecting the Hydroxyl Group: If O-alkylation remains a persistent issue, the most robust solution is to temporarily protect the C3-hydroxyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice as it is easily installed and stable to the basic conditions required for N-alkylation.[11]

Q4: The amino group at the C4 position is reacting. How can I prevent this side reaction?

A4: The C4-amino group's nucleophilicity is comparable to the other sites, making its reaction a common problem. The most effective strategy to prevent N4-substitution is to use a protecting group.

The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[12][13]

  • Stability: It is stable to the strong bases (like NaH) and nucleophilic conditions used for N1-alkylation.

  • Introduction: It can be easily introduced by reacting 4-Amino-1H-indazol-3-ol with di-tert-butyl dicarbonate (Boc)₂O.

  • Removal: It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) that typically do not affect the newly installed N-alkyl group.[13]

Q5: My reaction has stalled or is giving a very low yield. What are the first things to check?

A5: Low conversion or yield can stem from several factors. A systematic troubleshooting approach is necessary.[14]

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous. NaH is particularly sensitive to moisture; use a fresh bottle or wash the dispersion with anhydrous hexanes before use. Ensure the base (typically 1.1-1.2 equivalents) and electrophile (1.0-1.1 equivalents) are used in the correct stoichiometry.

  • Solvent and Atmosphere: The solvent (e.g., THF, DMF) must be anhydrous. Reactions, especially those involving strong bases like NaH, must be run under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.[15]

  • Base and Solvent Compatibility: Not all base/solvent combinations are effective. For instance, weaker bases like potassium carbonate (K₂CO₃) may fail to deprotonate the indazole efficiently in a solvent like THF, leading to no reaction.[5] A switch to a more polar solvent like DMF might be necessary in such cases, though this can alter regioselectivity.[8]

  • Temperature and Reaction Time: Ensure the reaction is run at the optimal temperature. Deprotonation with NaH is often performed at 0 °C, followed by warming to room temperature or gentle heating after the addition of the electrophile.[5] Monitor the reaction to completion by TLC or LC-MS before quenching. Incomplete conversion may simply require a longer reaction time.

Troubleshooting Guides & Protocols

Guide 1: Protocol for Selective N1-Alkylation

This protocol is optimized for achieving high N1-regioselectivity by leveraging thermodynamic control. The NaH/THF system is robust for many indazole substrates.[1][5]

Experimental Protocol: N1-Selective Alkylation
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the starting 4-Amino-1H-indazol-3-ol (1.0 equiv). Note: If N4-substitution is a concern, use the N4-Boc protected starting material.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become more homogeneous as the sodium salt forms.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[5]

  • Characterization: Confirm the regiochemistry using 1D and 2D NMR techniques (¹H, ¹³C, HMBC). For N1-isomers, an HMBC correlation is typically observed between the N1-alkyl CH₂ protons and the C7a carbon, but not the C3 carbon. The opposite is true for N2-isomers.[6]

Data Summary
BaseSolventTypical N1:N2 RatioYield (%)Reference(s)
NaHTHF>98:2High[5],[1]
K₂CO₃DMFMixture (e.g., 2:1 to 1:1)Moderate-High[8]
Cs₂CO₃Dioxane>95:5High[8],[9]
Cs₂CO₃DMFMixtureModerate[6]

Table 1: Influence of common reaction conditions on the regioselectivity of indazole alkylation. Ratios are general and substrate-dependent.

Visualization: N1-Alkylation Workflow

N1_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under Argon add_indazole Add 4-Amino-1H-indazol-3-ol (or N4-Boc protected) start->add_indazole add_thf Add anhydrous THF add_indazole->add_thf cool_0c_1 Cool to 0 °C add_thf->cool_0c_1 add_nah Add NaH (1.2 eq) cool_0c_1->add_nah stir Stir 0 °C to RT add_nah->stir cool_0c_2 Cool to 0 °C stir->cool_0c_2 add_electrophile Add Alkyl Halide (1.1 eq) cool_0c_2->add_electrophile react Stir RT to 50 °C (12-24h) add_electrophile->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Step-by-step workflow for selective N1-alkylation.

Guide 2: Implementing a Protecting Group Strategy

When facing competing reactions at the C3-hydroxyl and C4-amino groups, a protecting group strategy is the most reliable path to the desired product. This guide outlines the protection of both sites before N1-alkylation.

Experimental Protocol: Protection, Alkylation, and Deprotection

Step A: N4-Boc Protection

  • Dissolve 4-Amino-1H-indazol-3-ol (1.0 equiv) in a suitable solvent like THF or 1,4-dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.2 equiv) or sodium bicarbonate (NaHCO₃).

  • Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify by chromatography or recrystallization to yield N-Boc-4-amino-1H-indazol-3-ol.

Step B: C3-O-TBDMS Protection

  • Dissolve the N4-Boc protected indazole (1.0 equiv) in anhydrous DCM or DMF.

  • Add imidazole (2.0 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).

  • Stir at room temperature for 2-6 hours until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup, extract with an organic solvent, and purify to yield the fully protected substrate.

Step C: N1-Alkylation

  • Use the fully protected indazole from Step B and follow the N1-Selective Alkylation Protocol described in Guide 1.

Step D: Deprotection

  • Silyl Group Removal: To remove the TBDMS group, dissolve the N1-alkylated product in THF and treat with a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 equiv) at room temperature.

  • Boc Group Removal: To remove the Boc group, dissolve the product from the previous step in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Quench with a saturated sodium bicarbonate solution, extract, and purify to yield the final, deprotected N1-alkyl-4-amino-1H-indazol-3-ol.

Data Summary
Functional GroupProtecting GroupIntroduction ReagentsCleavage ConditionsStabilityReference(s)
C4-AmineBoc(Boc)₂O, BaseTFA, HClStable to base, hydrogenolysis[12],[13]
C4-AmineCbzCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acid/base[13]
C3-HydroxylTBDMSTBDMSCl, ImidazoleTBAF, HF, Acetic AcidStable to base, mild acid[11]
C3-HydroxylTHPDHP, p-TsOH (cat.)Mild aqueous acidStable to base, nucleophiles[16]

Table 2: Common protecting groups for amine and hydroxyl functionalities relevant to 4-Amino-1H-indazol-3-ol synthesis.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree start Substitution Reaction on 4-Amino-1H-indazol-3-ol product_mixture Product is a mixture? start->product_mixture low_yield Low Yield / No Reaction? start->low_yield [ If reaction appears clean ] n1n2_mix N1/N2 Mixture? product_mixture->n1n2_mix Yes no_mix Desired Product product_mixture->no_mix No check_reagents Check Reagent Quality: - Anhydrous Solvents? - Fresh NaH? - Inert Atmosphere? low_yield->check_reagents Yes sol_n1 For N1: Use NaH/THF (Thermodynamic Control) n1n2_mix->sol_n1 Yes other_mix N/O or N4-Substitution? n1n2_mix->other_mix No sol_n2 For N2: Use Mitsunobu (Kinetic Control) other_mix->no_mix No protect Implement Protecting Group Strategy: 1. Boc for C4-NH2 2. TBDMS for C3-OH other_mix->protect Yes check_conditions Optimize Conditions: - Base/Solvent Combo? - Temperature? - Reaction Time? check_reagents->check_conditions

Caption: Decision tree for troubleshooting common side reactions.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting byproduct formation in 6-bromo-1H-indazol-4-amine reactions.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • ChemScene. (n.d.). 4-Amino-1H-indazol-3-ol.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2024).
  • Cree, S. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Anonymous. (n.d.). Protecting groups in organic synthesis.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern, Dallas, Texas.
  • Anonymous. (n.d.). 2 Protection of Functional Groups.
  • Bioorganic & Medicinal Chemistry Letters. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Troubleshooting

Technical Support Center: Handling 4-Amino-1H-indazol-3-ol Hydrochloride

Status: Operational Topic: Hygroscopicity Management & Handling Protocols Ticket ID: IND-HCl-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Hygroscopicity Management & Handling Protocols Ticket ID: IND-HCl-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your sample of 4-Amino-1H-indazol-3-ol hydrochloride has changed physical state (clumping, liquefaction) or your reaction stoichiometry is yielding inconsistent results.

This compound presents a "perfect storm" for hygroscopicity: it combines a polar indazole core, hydrogen-bond-donating groups (amine at C4, hydroxyl at C3), and a hydrochloride counter-ion. The HCl salt lattice is frequently disrupted by atmospheric moisture, leading to deliquescence —where the solid dissolves in its own absorbed water.

This guide provides the definitive protocols to handle, weigh, and recover this material without compromising your data integrity.

Module 1: Diagnostics & FAQs

Q1: My white powder has turned into a sticky gum or yellow oil. Is it chemically degraded?

Short Answer: Likely not, but it is physically compromised. Technical Insight: This is usually deliquescence , not chemical decomposition. The lattice energy of the HCl salt is being overcome by the hydration energy from atmospheric moisture.

  • The Risk: While the molecule itself (the indazole core) is generally stable, the water introduces a variable mass error. If you weigh 100 mg of the "gum," you might only be adding 60 mg of the active compound and 40 mg of water.

  • The Fix: See Module 3: Drying & Recovery.

Q2: Can I just subtract a standard "water correction factor"?

Short Answer: No. Technical Insight: Hygroscopicity is kinetic and relative-humidity (RH) dependent. A sample exposed to 40% RH for 2 minutes will have a different water content than one exposed to 60% RH for 5 minutes. Static correction factors introduce systematic errors.

  • The Fix: You must determine water content empirically (Karl Fischer titration) or handle the material in an environment where water uptake is zero (Glovebox).

Q3: Why is the HCl salt used if it's so difficult to handle?

Short Answer: Solubility and Bioavailability. Technical Insight: The free base (4-Amino-1H-indazol-3-ol) likely has poor aqueous solubility due to pi-stacking of the aromatic system. The Hydrochloride salt disrupts this stacking and provides a charge, essential for dissolution in aqueous buffers for biological assays. The "cost" of this solubility is high hygroscopicity.

Module 2: Critical Workflows (The "How-To")

Protocol A: The "Difference Weighing" Technique

Use this when a glovebox is unavailable. This method negates the error caused by moisture absorption during the transfer.[1]

The Logic: Instead of trying to hit a target weight on the balance pan (where the mass constantly drifts up), you weigh the container, remove an approximate amount, and weigh the container again.[2] The loss of mass from the closed container is the exact amount transferred, regardless of how much water the powder picks up after it hits the reaction vessel.

Step-by-Step:

  • Preparation: Dry the exterior of the stock vial.

  • Initial Weighing (

    
    ):  Place the capped stock vial on the analytical balance. Record the mass.
    
  • Transfer: Take the vial to your fume hood. Quickly transfer an estimated amount of solid into your reaction vessel.[2] Do not weigh the reaction vessel yet.

  • Final Weighing (

    
    ):  Immediately recap the stock vial and place it back on the balance. Record the mass.
    
  • Calculation: Mass Transferred =

    
    .[2]
    

Visualization: Weighing Decision Logic

WeighingLogic Start Start: Weighing 4-Amino-1H-indazol-3-ol HCl IsGlovebox Is a Glovebox (N2/Ar) Available? Start->IsGlovebox GloveboxYes Use Standard Weighing (Inside Box) IsGlovebox->GloveboxYes Yes GloveboxNo Is Stoichiometry Critical? (<5% Error Tolerance) IsGlovebox->GloveboxNo No End Proceed to Solubilization GloveboxYes->End DifferenceMethod EXECUTE DIFFERENCE WEIGHING 1. Weigh Capped Vial (M1) 2. Remove Sample quickly 3. Weigh Capped Vial (M2) 4. Mass = M1 - M2 GloveboxNo->DifferenceMethod Yes StandardMethod Standard Weighing (Accept Moisture Error) GloveboxNo->StandardMethod No DifferenceMethod->End Accurate Mass StandardMethod->End Approximate Mass

Figure 1: Decision tree for selecting the correct weighing protocol based on equipment availability and accuracy requirements.

Protocol B: Solubilization & Stock Preparation

Problem: Adding water directly to the solid can sometimes cause "gumming" where the outside hydrates form a gel barrier, preventing the inside from dissolving.

The Fix:

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for stock solutions (usually up to 100 mM). It is hygroscopic itself, but it dissolves the indazole core efficiently.

  • Order of Addition:

    • Place the solid in the vial first.

    • Add the solvent down the sides of the vial to wash down powder.

    • Vortex immediately.

  • Storage: Aliquot the stock solution immediately into single-use vials. Store at -20°C. Repeated freeze-thaw cycles will introduce moisture condensation, degrading the stock over time [1].

Module 3: Drying & Recovery

If your material has already absorbed moisture, you must dry it before critical use.

WARNING: Do not simply heat to >100°C in an open oven.

  • Risk: Hydrochloride salts can dissociate at high temperatures, releasing HCl gas. You will be left with the free base (or a mixed species), altering the molecular weight and solubility profile [2].

Recommended Drying Method: Vacuum Desiccation

ParameterSetting/RequirementReason
Temperature 40°C - 50°CGentle heat promotes water release without dissociating the HCl salt.
Pressure < 10 mbar (High Vacuum)Lowers the boiling point of water significantly.
Desiccant

(Phosphorus Pentoxide) or KOH pellets
Placed in the vacuum chamber (not touching sample) to act as a water trap.
Duration 12 - 24 HoursKinetic removal of water from the crystal lattice is slow.

Alternative: Azeotropic Drying (Chemical Engineering Approach) If the salt is gummy/oily:

  • Dissolve the material in a small amount of anhydrous Ethanol.

  • Add Toluene.

  • Rotary evaporate. The Ethanol/Toluene/Water azeotrope will pull the water out more effectively than vacuum alone [3].

  • Repeat 2-3 times until a dry, flowable solid is obtained.

Visualization: The Hygroscopicity Cycle

HygroscopyCycle DrySolid Dry Crystalline Solid (Ideal State) Exposure Exposure to Air (>40% RH) DrySolid->Exposure Lid Open Adsorption Surface Adsorption (Sticky Surface) Exposure->Adsorption t < 5 mins Deliquescence Deliquescence (Liquid/Gum) Adsorption->Deliquescence t > 1 hour Recovery Vacuum Drying / Azeotrope (Protocol B) Deliquescence->Recovery Input Energy Recovery->DrySolid Restored

Figure 2: The cycle of moisture absorption and the intervention points for recovery.

References

  • BenchChem. (2025).[3][4] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from BenchChem Technical Support. Link

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution - Risk of dissociation. Retrieved from Chemistry Stack Exchange. Link

  • ScienceMadness. (2007).[5] Drying the water out of hygroscopic amine salts using Azeotropes. Retrieved from ScienceMadness Discussion Board. Link

  • Mettler Toledo. (2019). Karl Fischer Titration: The method of choice for water content determination.[6] Retrieved from Mettler Toledo Applications. Link

  • Sigma-Aldrich. (2020). Weighing Hygroscopic Materials: Technical Bulletin. Retrieved from Sigma-Aldrich Technical Library. Link

Sources

Optimization

Technical Support Center: Optimizing pH for 4-Amino-1H-indazol-3-ol Reactivity

Welcome to the technical support guide for 4-Amino-1H-indazol-3-ol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Amino-1H-indazol-3-ol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to empower you to successfully control and optimize your reactions by mastering the critical variable of pH.

Introduction: Why pH is the Master Variable

4-Amino-1H-indazol-3-ol is a versatile bicyclic heteroaromatic compound, featuring three key functional groups whose reactivity is intimately governed by the surrounding pH: the weakly acidic N-H of the pyrazole ring, the phenolic hydroxyl group, and the basic amino group on the benzene ring.[1][2] The protonation state of each of these sites dictates the molecule's nucleophilicity, solubility, and potential for side reactions. A failure to appreciate and control the pH is the most common reason for failed or low-yielding reactions. This guide will provide the causal logic behind pH-dependent reactivity to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the key ionizable groups on 4-Amino-1H-indazol-3-ol and how do they behave at different pH values?

A1: The molecule has three primary ionizable centers. Understanding their approximate pKa values is fundamental to predicting their state and reactivity at a given pH.

  • 4-Amino Group (-NH2): This is the most basic site. As a substituted aniline, its conjugate acid (R-NH3+) has an estimated pKa in the range of 3-4 . At pH values below this, the amino group will be predominantly protonated (R-NH3+), rendering it non-nucleophilic and increasing the molecule's aqueous solubility.[3]

  • 3-Hydroxyl Group (-OH): This phenolic hydroxyl group is acidic. Its pKa is likely in the range of 8-10 . In basic conditions (pH > pKa), it will be deprotonated to form a highly nucleophilic phenoxide-like anion (R-O-).

  • Indazole N-H Proton: The N-H proton of the pyrazole ring is weakly acidic, with a pKa typically greater than 12. Deprotonation at this site to form the indazolide anion usually requires a strong base and is a key step in many N-alkylation or N-acylation reactions.[4]

The interplay between these groups is critical. For instance, in moderately acidic conditions (e.g., pH 4-6), the amino group may be partially protonated while the hydroxyl group remains neutral, influencing the molecule's overall reactivity profile.

Q2: My N-alkylation reaction is failing. I'm using a common base like K2CO3. What is the likely issue?

A2: This is a classic pH-related problem. While potassium carbonate (K2CO3) is a common base, its effectiveness depends on creating a sufficiently basic environment to deprotonate the correct nucleophile. With 4-Amino-1H-indazol-3-ol, you have competing nucleophiles.

  • The Problem: K2CO3 in a solvent like DMF or acetonitrile might not be strong enough to significantly deprotonate the indazole N-H for N-alkylation. However, it can be basic enough to partially deprotonate the more acidic 3-hydroxyl group, leading to competing O-alkylation. This results in a mixture of N- and O-alkylated products and unreacted starting material.

  • The Causality: Regioselectivity in the alkylation of indazoles is a well-documented challenge.[4] The N-1 substituted product is often the thermodynamically more stable isomer, but the reaction conditions dictate the kinetic outcome.[4][5] If the pH is not optimal, you may favor the formation of the undesired O-alkylated side product.

  • The Solution: For selective N-alkylation, a stronger base is often required to ensure complete deprotonation of the indazole N-H. Consider using sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent like THF.[4] These bases are strong enough to generate the indazolide anion, which is a potent nucleophile for the desired N-alkylation.

Q3: I am trying to perform a reaction at the 4-amino group (e.g., acylation, amide bond formation), but I'm getting a complex mixture of products. How can I improve selectivity?

A3: The challenge here is the competing nucleophilicity of the 3-hydroxyl group. Under neutral or basic conditions, both the amino and the deprotonated hydroxyl group can react with electrophiles like acyl chlorides or activated carboxylic acids.

To achieve selectivity for the amino group, you must modulate the pH to "turn off" the reactivity of the hydroxyl group.

  • The Strategy: Perform the reaction under slightly acidic to neutral conditions (pH 5-7). At this pH, the amino group remains a potent nucleophile, while the hydroxyl group is fully protonated and significantly less reactive.

  • Practical Application: For an amide coupling with a carboxylic acid using a coupling reagent like EDC/HOBt, the reaction is typically run in a solvent like DMF or DCM. The inclusion of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common, but its amount should be carefully controlled to avoid excessively basic conditions that could deprotonate the hydroxyl group. The goal is to activate the carboxylic acid without creating a pH environment that favors O-acylation.

Troubleshooting Guide

Problem Potential pH-Related Cause Recommended Solution & Explanation
Low Solubility of Starting Material The compound is likely near its isoelectric point. In highly aqueous systems, its zwitterionic character may be minimal, leading to poor solubility.Adjust the pH away from the neutral range. For aqueous solutions, adding a small amount of acid (e.g., dilute HCl to reach pH 2-3) will protonate the amino group, forming a more soluble salt.[3][6] Alternatively, adding a base (e.g., dilute NaOH to pH 10-11) will deprotonate the hydroxyl group, also increasing solubility.
Reaction Stalls / No Conversion The intended nucleophile is not sufficiently activated. This often means the pH is too low (too acidic) for the reaction.For reactions requiring a deprotonated nucleophile (e.g., N-alkylation, O-alkylation), the base is either too weak or used in insufficient quantity. Ensure your base is strong enough to deprotonate the target site (e.g., use NaH for N-H deprotonation instead of K2CO3). Check the pKa of your base's conjugate acid and ensure it is significantly higher than the pKa of the proton you intend to remove.
Formation of Multiple Products (Poor Selectivity) The pH is in a range where multiple functional groups are reactive nucleophiles. This is common in the pH 7-10 range where both the amino group and the deprotonated hydroxyl group can react.For N-selective reactions (e.g., acylation of the amino group), work under neutral to slightly acidic conditions (pH 5-7) to keep the hydroxyl group protonated and unreactive. For O-selective reactions, protect the amino group first (e.g., as a Boc-carbamate) before proceeding with the reaction under basic conditions.
Evidence of Degradation (Color Change, Complex NMR) The compound may be unstable under strongly acidic or basic conditions, especially at elevated temperatures. The aromatic system is susceptible to oxidation, particularly at high pH where the electron-rich phenoxide is present.Run a stability study. Dissolve the compound in buffers of different pH values (e.g., pH 2, 7, 10) and monitor for degradation over time by LC-MS or TLC. Avoid prolonged exposure to harsh pH conditions and high temperatures. If a reaction requires basic conditions, keep the reaction time as short as possible and maintain an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Visualizing pH-Dependent States & Experimental Workflow

To effectively optimize your reactions, it is crucial to visualize the equilibrium states of 4-Amino-1H-indazol-3-ol and to follow a systematic workflow.

Diagram 1: pH-Dependent Equilibrium of 4-Amino-1H-indazol-3-ol

This diagram illustrates the predominant species present in different pH regimes. Understanding these transitions is key to selecting the correct reaction conditions.

G pH-Dependent Protonation States A Predominantly Cationic (Amino Group Protonated) -NH3+ -OH -NH B Predominantly Neutral (Zwitterionic potential) -NH2 -OH -NH A->B  pH > pKa1 (~3-4) C Predominantly Anionic (Hydroxyl Deprotonated) -NH2 -O- -NH B->C  pH > pKa2 (~8-10) D Predominantly Dianionic (N-H Deprotonated) -NH2 -O- -N- C->D  pH > pKa3 (>12) (Strong Base) caption Predominant species of 4-Amino-1H-indazol-3-ol at various pH ranges.

A diagram showing the main chemical forms at different pH levels.

Diagram 2: Experimental Workflow for pH Optimization

This workflow provides a systematic approach to determining the optimal pH for a given reaction, such as a Suzuki coupling or an acylation.

G Systematic pH Optimization Workflow start_node Define Reaction (e.g., N-Acylation) process_node process_node decision_node decision_node result_node result_node end_node Optimal pH Identified A Start: Define Reaction Goal B Hypothesize Reactive Species (e.g., Neutral -NH2) A->B C Select pH Range for Screening (e.g., pH 5, pH 7, pH 9) B->C D Run Small-Scale Parallel Reactions (Use appropriate buffer or base/acid) C->D E Analyze Outcome (LC-MS / TLC for conversion & byproducts) D->E F Desired Selectivity & Yield? E->F G Refine pH Range (e.g., Test pH 6, 6.5, 7.5) F->G No H Scale-Up Optimized Condition F->H Yes G->D I End: Optimal pH Found H->I caption A logical workflow for systematically finding the ideal reaction pH.

A step-by-step process for determining the best pH for a reaction.

Experimental Protocol: General Procedure for pH Screening in a Suzuki Coupling

This protocol provides a template for optimizing the pH-sensitive step of a Suzuki coupling reaction at the C5 or C6 position of a protected 4-Amino-1H-indazol-3-ol derivative.

  • Protection (If Necessary): If the N-H or 3-OH groups interfere, protect them first. For example, protect the N1 position with a Boc or SEM group.

  • Array Setup: In three separate microwave vials, add your protected indazole starting material (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Base/Buffer Addition (The Variable):

    • Vial 1 (Slightly Acidic/Neutral): Add a solvent mixture (e.g., Dioxane/Water 4:1) and a mild base like Sodium Bicarbonate (NaHCO3, 3.0 eq). The resulting pH will be around 8-8.5.

    • Vial 2 (Moderately Basic): Use the same solvent system but with Potassium Carbonate (K2CO3, 3.0 eq). The pH will be around 10-11.

    • Vial 3 (Strongly Basic): Use the same solvent system with Cesium Carbonate (Cs2CO3, 3.0 eq) or Potassium Phosphate (K3PO4, 3.0 eq). The pH will be >11.

  • Reaction: Seal the vials, degas with nitrogen or argon, and heat to the desired temperature (e.g., 90-110 °C) for the specified time (e.g., 1-4 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute and analyze by LC-MS to determine the conversion of starting material and the formation of the desired product versus any byproducts (e.g., deboronation of the coupling partner).

By systematically applying these principles and protocols, you will be well-equipped to master the reactivity of 4-Amino-1H-indazol-3-ol and accelerate your research and development efforts.

References
  • Almerico, A. M., et al. (2012). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Orgován, Z., et al. (2018). Possible protonation states of the compounds in the indazole series. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • American Elements. 6-Amino-1H-indazol-3-ol Product Page. Available at: [Link]

  • Pálfy, G., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. Available at: [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 484, 4-Aminoimidazole. Available at: [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • PubChemLite. 4-piperidinol, 1-(3-(3-amino-1h-indazol-1-yl)propyl)-. Available at: [Link]

  • Kumar, S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Google Patents.CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • Voges, S., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of Amino-Indazole Salts

Status: Operational Support Level: Tier 3 (Advanced Application Science) Topic: Resolving Thermal Instability & Disproportionation in Amino-Indazole Scaffolds Introduction: The Stability Paradox Amino-indazoles are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Level: Tier 3 (Advanced Application Science) Topic: Resolving Thermal Instability & Disproportionation in Amino-Indazole Scaffolds

Introduction: The Stability Paradox

Amino-indazoles are privileged scaffolds in kinase inhibitor development (e.g., VEGFR, FGFR targets). However, they present a unique thermodynamic challenge: the indazole core is a weak base (


), and the exocyclic amino group often introduces a secondary, competing basic center.

When you encounter "thermal instability" in these salts, it is rarely simple decomposition. It is frequently a solid-state phase transformation driven by proton transfer failure (disproportionation) or lattice collapse. This guide moves beyond basic troubleshooting to address the root physicochemical mechanisms.

Module 1: Diagnostic Workflow (DSC & TGA Forensics)

Before changing your synthesis, you must identify what is failing. Thermal instability usually manifests as one of three distinct phenomena.

The "Fake Melt" Phenomenon

A common error is misinterpreting a DSC endotherm as a melting point (


).[1] For weak bases like amino-indazoles, an endotherm 

below the expected

often indicates disproportionation , not melting. The salt releases the acid gas (if volatile) or separates into free base and acid in the melt phase.
Diagnostic Logic Tree

Use this workflow to interpret your thermal data.

DiagnosticWorkflow Start Observation: Unexpected Thermal Event TGA_Check Step 1: Check TGA Is there weight loss? Start->TGA_Check Weight_Loss_Yes Yes (>1%) TGA_Check->Weight_Loss_Yes Weight_Loss_No No (<0.5%) TGA_Check->Weight_Loss_No Stoich_Check Is loss stoichiometric? (e.g., 1 eq. solvent/water) Weight_Loss_Yes->Stoich_Check DSC_Check Step 2: Check DSC Profile Weight_Loss_No->DSC_Check Solvate Diagnosis: Solvate/Hydrate Collapse (Lattice Destabilization) Stoich_Check->Solvate Yes Degradation Diagnosis: Chemical Decomposition (Oxidation/Ring Opening) Stoich_Check->Degradation No (Gradual drift) Endo_Exo Endotherm followed by Exotherm? DSC_Check->Endo_Exo Disprop Diagnosis: Salt Disproportionation (Salt → Free Base + Acid) Endo_Exo->Disprop Yes (Melt-Recryst) Polymorph Diagnosis: Polymorphic Transition (Metastable → Stable) Endo_Exo->Polymorph Yes (Solid-Solid)

Figure 1: Decision matrix for distinguishing between desolvation, disproportionation, and true chemical degradation based on standard thermal analysis.

Module 2: The Thermodynamics of Counter-Ion Selection

If Module 1 points to Disproportionation , your counter-ion is likely too weak or too volatile.

The Rule

For a thermally stable salt, the difference between the


 of the counter-ion acid (

) and the amino-indazole base (

) must generally exceed 3 units.

If


, the proton is loosely held. Upon heating, the thermal energy overcomes the ionic interaction, causing the proton to transfer back to the acid, breaking the salt lattice.
Counter-Ion Tier List for Amino-Indazoles
Stability TierCounter-Ion

Risk
Thermal Risk MechanismRecommended Use
Tier 1 (High) Mesylate / Tosylate LowVery stable lattice; non-volatile acid.First-line choice for scale-up.
Tier 1 (High) Sulfate (

)
LowHigh melting point, but risk of hygroscopicity.Use if Mesylates are too soluble.
Tier 2 (Med) Hydrochloride (HCl) Medium"HCl Pop": HCl gas can sublime off the lattice at high T, leaving free base.Acceptable if

.
Tier 3 (Low) Fumarate / Maleate HighWeak acids. High risk of disproportionation if base is weak.[2]Only for very basic side-chains.
Tier 3 (Low) Acetate CriticalVolatile acid + weak

. Will dissociate upon drying.
Avoid for solid dosage forms.

Critical Insight: Avoid HCl if your amino-indazole has a


. The resulting salt will likely lose HCl gas during drying or DSC analysis, appearing "unstable."

Module 3: Chemical Degradation Pathways

If Module 1 indicates non-stoichiometric weight loss (Degradation), the amino-indazole core itself is breaking down.

Mechanism 1: Indazole Ring Cleavage (The "Flash" Point)

Under high thermal stress (


), the N-N bond in the indazole ring is the "weak link." This often proceeds via a radical mechanism or concerted ring opening to form benzonitriles  or anilines .
Mechanism 2: Amine Oxidation

The exocyclic amino group is prone to oxidation, especially if the salt is hygroscopic. Water in the lattice acts as a plasticizer, increasing molecular mobility and allowing oxygen diffusion.

DegradationPathways Indazole Amino-Indazole Salt (Intact Lattice) Stress_Heat Stress: High Temp (>200°C) Indazole->Stress_Heat Stress_Moisture Stress: Moisture + O2 Indazole->Stress_Moisture NN_Cleavage N-N Bond Homolysis Stress_Heat->NN_Cleavage Oxidation N-Oxide / Imine Formation Stress_Moisture->Oxidation Product_Nitrile Degradant: o-Amino-Benzonitrile NN_Cleavage->Product_Nitrile Product_Color Degradant: Colored Impurities (Yellowing) Oxidation->Product_Color

Figure 2: Primary chemical degradation pathways. Note that N-N cleavage is intrinsic to the scaffold at high energy, while oxidation is often extrinsic (process-dependent).

Module 4: Process Optimization & Troubleshooting

Protocol: The "Heat Stress" Validation

Do not rely solely on melting point. Perform this stress test to validate salt robustness.

  • Prepare: Place 500 mg of salt in an open vial and 500 mg in a closed vial.

  • Stress: Incubate at

    
     / 75% RH (Relative Humidity) for 7 days.
    
  • Analyze:

    • Visual: Yellowing indicates oxidation (amine instability).

    • PXRD: Shift in peaks indicates disproportionation or hydrate formation.

    • HPLC: New peaks indicate chemical degradation (ring opening).

FAQs: Specific User Scenarios

Q: My salt turns yellow during vacuum drying at


. Is it degrading? 
A:  Likely yes, but it may be surface oxidation rather than bulk degradation.
  • Cause: Amino-indazoles are electron-rich. Trace metal impurities in the salt can catalyze oxidation of the amino group.

  • Fix: Add a chelating agent (EDTA) during the final crystallization wash or switch to a nitrogen-purged drying oven.

Q: The DSC shows a broad endotherm at


 and a sharp melt at 

. What is this?
A: This is classic Solvate Collapse .
  • The event at

    
     is the solvent boiling off. The lattice collapses into an amorphous or semi-crystalline state, then recrystallizes and melts at 
    
    
    
    .
  • Risk: Solvates are thermally unstable. You must re-screen solvents (e.g., switch from Ethanol to Isopropyl Acetate) to find a true non-solvated polymorph.

Q: Why does the HCl salt lose weight before it melts? A: You are seeing HCl sublimation .

  • For weak bases (Indazole

    
    ), the equilibrium 
    
    
    
    exists. Under nitrogen flow in TGA, the HCl gas is swept away, driving the reaction to the right.
  • Fix: Switch to a non-volatile acid like Methanesulfonic acid (Mesylate) or Isethionic acid.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on pKa rules and salt selection).

  • Merritt, J. M., et al. (2013). "Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation." Pharmaceutical Research, 30, 203–217. (Mechanistic modeling of salt disproportionation).

  • Gu, C. H., & Grant, D. J. (2001). "Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data." Journal of Pharmaceutical Sciences, 90(9), 1277-1287. (Thermodynamic basis for hydrate/solvate stability).

  • Tong, W. Q., & Whitesell, G. (1998).[4] "In situ salt screening—a useful technique for discovery support." Pharmaceutical Development and Technology, 3(2), 215-223. (Practical screening protocols).

  • Pinto, J., et al. (2025). "In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course." Molecules. (Recent data on nitrogen-rich heterocycle thermal breakdown).

Sources

Optimization

Technical Support Center: Purification of 4-Amino-1H-indazol-3-ol Hydrochloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Amino-1H-indazol-3-ol hydrochloride. The unique physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Amino-1H-indazol-3-ol hydrochloride. The unique physicochemical properties of this molecule—a polar, amphoteric heterocyclic compound isolated as a hydrochloride salt—present specific challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the desired purity for your research and development needs.

Section 1: Understanding the Molecule and Its Challenges

4-Amino-1H-indazol-3-ol is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a basic amino group and an acidic/phenolic hydroxyl group, makes it highly polar.[2][3] When isolated as a hydrochloride salt, its solubility in non-polar organic solvents is significantly reduced, while its aqueous solubility, particularly in acidic media, is enhanced.

The primary challenges in its purification stem from:

  • High Polarity: This can lead to poor retention and peak shape in standard chromatography systems.[4]

  • Potential for Multiple Ionization States: The presence of both acidic and basic centers means its charge state is highly pH-dependent, affecting its behavior during extraction and chromatography.

  • Common Impurities: Synthesis of the indazole core can introduce regioisomers, starting materials, and reaction by-products that may have similar polarities, complicating separation.[5][6]

  • Salt Form: Working with a hydrochloride salt requires careful selection of solvents and conditions to avoid unwanted salt exchange or conversion to the free base.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Amino-1H-indazol-3-ol hydrochloride in a question-and-answer format.

Recrystallization Issues

Q1: My compound oils out or fails to crystallize from solution. What should I do?

A1: Oiling out occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not right for crystal lattice formation. This is common with highly polar compounds or when impurities are present.

  • Causality: The solvent may be too good, or the cooling process may be too rapid. Impurities can also act as "eutectic melters," depressing the melting point and favoring an oil over a solid.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Avoid shocking the solution by placing it directly into a freezer.

    • Use a Co-solvent System: Start by dissolving the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol, or water). Then, slowly add a "poor" or anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise until persistent turbidity is observed. Re-heat gently to clarify and then allow to cool slowly.[7]

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can initiate nucleation. If you have a small amount of pure material, add a single seed crystal to the cooled solution.

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of it and attempt the cooling process again.[8]

Q2: I have low recovery after recrystallization. How can I improve my yield?

A2: This typically means your compound has significant solubility in the cold solvent or you used an excessive amount of solvent for dissolution.[8]

  • Causality: The difference in solubility between the hot and cold solvent is not large enough, or the initial volume of solvent was too high.

  • Solutions:

    • Optimize Solvent Choice: Test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. Alcohols like 2-propanol are often preferred for hydrochloride salts over ethanol, where solubility can be too high.[7]

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled for a sufficient amount of time at a low temperature (e.g., 0-4 °C) to maximize precipitation.

    • Concentrate the Mother Liquor: The filtrate after crystallization still contains dissolved product. Carefully reduce the volume of the mother liquor by evaporation. This will yield a second crop of crystals, which may be of lower purity and require a separate recrystallization.[8]

Solvent SystemBoiling Point (°C)Suitability for Hydrochloride Salts
Water100Good solvent when hot, but high solubility may lead to low recovery.
Ethanol (EtOH)78Often too soluble for general use, but can be part of a co-solvent system.[7]
2-Propanol (IPA)82Often a preferred choice for recrystallizing HCl salts.[7]
Methanol/Ethyl Acetate65 / 77A polar/less-polar co-solvent system that can be highly effective.
Ethanol/Diethyl Ether78 / 35Good for precipitating the salt if it is highly soluble in ethanol.
Column Chromatography Issues

Q3: My compound streaks badly or does not move from the origin on a standard silica gel column.

A3: This is a classic issue for polar, basic compounds like 4-Amino-1H-indazol-3-ol on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, causing poor chromatography.[8]

  • Causality: Strong ionic or hydrogen-bonding interactions between the analyte and the stationary phase lead to irreversible adsorption or slow, uneven elution (streaking).

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[8] This deactivates the acidic sites on the silica gel, allowing your compound to elute more cleanly.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): This can be a good alternative to silica for basic compounds.[8]

      • Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a buffer or acid modifier like TFA or formic acid to ensure good peak shape.[4]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for purifying very polar compounds that show little or no retention in reversed-phase chromatography.[4][9]

Q4: I am using reversed-phase chromatography, but my compound elutes in the solvent front with no retention.

A4: This indicates that your compound is too polar for the starting mobile phase conditions and has a higher affinity for the mobile phase than the non-polar C18 stationary phase.[4]

  • Causality: The hydrophobic interaction between the compound and the stationary phase is insufficient to cause retention.

  • Solutions:

    • Increase Mobile Phase Polarity: Start with a very high aqueous content in your mobile phase (e.g., 95-100% water with a buffer/modifier) and run a very shallow gradient. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[4]

    • Use an Embedded Polar Group (EPG) Column: These columns have polar functional groups embedded within the C18 chains, which provides an alternative mechanism for retaining polar compounds.

    • Employ Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase can form a neutral ion-pair with your charged analyte. This increases its hydrophobicity and retention on the C18 column.

Section 3: Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for 4-Amino-1H-indazol-3-ol hydrochloride.

Purification_Workflow start Crude 4-Amino-1H-indazol-3-ol HCl purity_check1 Purity Analysis (HPLC, NMR) start->purity_check1 decision1 Purity > 95%? purity_check1->decision1 recrystallize Recrystallization decision1->recrystallize Yes chromatography Column Chromatography decision1->chromatography No purity_check2 Purity Analysis recrystallize->purity_check2 decision2 Purity Goal Met? purity_check2->decision2 decision2->chromatography No end_product Pure Product decision2->end_product Yes purity_check3 Purity Analysis chromatography->purity_check3 decision3 Purity Goal Met? purity_check3->decision3 decision3->end_product Yes reprocess Re-evaluate Strategy (Different column/solvents) decision3->reprocess No reprocess->chromatography

Caption: Logical workflow for purification strategy selection.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions for your specific batch of material.

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is a good first choice for purifying the crystalline hydrochloride salt.

  • Dissolution: Place the crude 4-Amino-1H-indazol-3-ol hydrochloride in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water and heat the mixture to 60-70 °C with stirring until the solid dissolves completely.

  • Anti-Solvent Addition: While the solution is still warm, add 2-propanol (IPA) dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of deionized water, just enough to re-dissolve the precipitate and obtain a clear solution at 60-70 °C.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 2-propanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Confirm the purity of the dried product using HPLC and NMR.[10]

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This method is effective when recrystallization fails or when impurities are structurally very similar to the product.

  • Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO. Add a small amount of C18 silica (approximately 2-3 times the mass of your crude product) to this solution. Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained. This prevents overloading the column with strong solvents.[8]

  • Column Selection & Equilibration: Select a pre-packed C18 flash column appropriately sized for your sample amount (typically aim for a sample load of 1-5% of the stationary phase mass). Equilibrate the column with your initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) for at least 5 column volumes.

  • Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution: Begin the elution with the initial mobile phase. Run a shallow gradient to increase the organic content, for example:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 5% B to 50% B over 20-30 column volumes. The optimal gradient should be determined beforehand using analytical HPLC.

  • Fraction Collection: Collect fractions based on the UV absorbance profile from the chromatogram.

  • Analysis & Pooling: Analyze the relevant fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and some water via rotary evaporation. The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) to yield the product as a TFA salt, or the pH can be adjusted and the product extracted. Note: If a non-volatile buffer like ammonium formate was used, an additional desalting step may be required.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Compound-Silica Interaction? start->cause2 cause3 Column Overloaded? start->cause3 sol1 Optimize Polarity with TLC Adjust Solvent Ratio cause1->sol1 sol2 Add Basic Modifier (Et3N) Switch to Alumina or C18 cause2->sol2 sol3 Reduce Sample Load (1-5%) Use a Larger Column cause3->sol3

Caption: Troubleshooting flowchart for column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of the final product?

A1: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, typically providing an area-percent purity value.[10] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the chemical structure and identifying any residual solvents or major impurities.[10][11]

Q2: How should I store 4-Amino-1H-indazol-3-ol hydrochloride?

A2: As an amino-substituted aromatic heterocycle, the compound may be sensitive to light and oxidation.[3] It is best stored in a tightly sealed container, protected from light, in a cool, dry place. A supplier datasheet suggests storage at 2-8 °C under an inert atmosphere.[2]

Q3: Can I use normal-phase (silica gel) chromatography?

A3: While it is possible, it is often challenging. If you must use normal-phase silica, it is critical to deactivate the silica by incorporating a base like triethylamine or ammonia into your mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).[8] Without this, the compound will likely streak or remain on the baseline.

Q4: My compound seems to be degrading during purification. What could be the cause?

A4: The 3-amino group is a potential site for oxidation.[3] If you are observing degradation, consider the following:

  • Oxidative Degradation: Ensure you are using high-purity solvents and avoid prolonged exposure to air, especially during heating. Purging solutions with nitrogen or argon can help.

  • Silica-Induced Degradation: Some sensitive compounds can decompose on acidic silica gel.[12] If you suspect this, running a quick "silica plug" test can be informative. Dissolve a small amount of your compound, spot it on a TLC plate, and then elute the spot with a strong solvent. Let the plate sit for an hour, then re-develop it in a second dimension (rotate 90 degrees). If new spots appear, the compound is likely unstable on silica.

  • Thermal Instability: Avoid excessively high temperatures during recrystallization or solvent evaporation.

References

  • Troubleshooting Guide. Restek. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • 4-Amino-1H-indazole, N1-BOC protected. PubChem. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Amino-1H-indazol-3-ol hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary The structural validation of 4-Amino-1H-indazol-3-ol hydrochloride presents a unique analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

The structural validation of 4-Amino-1H-indazol-3-ol hydrochloride presents a unique analytical challenge due to the interplay between annular tautomerism (indazol-3-ol vs. indazolin-3-one) and protonation states (free base vs. hydrochloride salt).[1]

This guide provides a comparative spectral analysis, distinguishing the target molecule from its synthetic precursor (4-nitro analogue) and its free base form. The data presented confirms that in polar aprotic solvents like DMSO-d


, the molecule predominantly adopts the oxo-tautomer  form, with the hydrochloride salt inducing significant downfield shifts in the aromatic region due to the electron-withdrawing nature of the ammonium substituent.

Structural & Tautomeric Context

To accurately assign chemical shifts, one must first understand the species present in the NMR tube. Indazol-3-ols are "chameleons" in solution. While nomenclature suggests an aromatic hydroxyl group ("-ol"), experimental evidence confirms that in DMSO, the equilibrium heavily favors the 1,2-dihydro-3H-indazol-3-one (keto) form.[1]

Visualizing the Equilibrium & Protonation

The following diagram illustrates the structural evolution from the free base tautomers to the stable hydrochloride salt species detected in NMR.

Tautomerism cluster_0 Free Base Equilibrium (Fast Exchange) cluster_1 Target Analyte (HCl Salt) Enol Enol Form (4-amino-1H-indazol-3-ol) Ar-OH signal Keto Keto Form (4-amino-1,2-dihydro-3H-indazol-3-one) NH signal (Dominant in DMSO) Enol->Keto Tautomerism Salt HCl Salt Species (4-ammonio-indazolin-3-one) -NH3+ (Broad) Keto->Salt + HCl (Protonation)

Figure 1: Tautomeric equilibrium and salt formation workflow. In DMSO-d


, the equilibrium shifts toward the Keto form, and HCl addition protonates the primary amine.

Comparative Spectral Analysis

The most reliable method for validating this structure is monitoring the chemical shift (


) changes of the aromatic protons, specifically H-5  (ortho to the amine).
Scenario A: Reaction Monitoring (Nitro Reduction)

Distinguishing the starting material (4-nitro) from the product (4-amino).[1]

Position4-Nitro Precursor (

ppm)
4-Amino HCl (Product) (

ppm)
Shift Logic
H-5 ~7.90 - 8.10 ~6.80 - 7.10 Diagnostic: Nitro (EWG) deshields; Amine (EDG) shields.[1]
H-6 ~7.60~7.30Meta-coupling effects; less sensitive than H-5.[1]
H-7 ~7.80~6.90 - 7.00Shielded by resonance in the amino form.[1]
NH/OH ~12.5 (Broad)10.0 - 12.0Exchangeable protons vary with concentration/water.[1]
Scenario B: Salt Formation Validation (Free Base vs. HCl)

Distinguishing the Free Base from the Hydrochloride Salt.

Proton GroupFree Base (

ppm)
HCl Salt (

ppm)
Mechanistic Insight
-NH

/ -NH

5.0 - 6.0 (s, 2H) 8.5 - 10.0 (br s, 3H) Protonation converts sharp singlet to broad ammonium peak.[1]
H-5 (Aromatic) 6.15 - 6.30 6.80 - 7.10 Critical Check: Protonation removes the lone pair donation into the ring, causing a downfield shift (deshielding).[1]
H-7 (Aromatic) 6.60 - 6.706.90 - 7.05Inductive effect of the cationic ammonium group.[1]

Analyst Note: If your H-5 signal remains upfield at ~6.2 ppm, your sample has likely deprotonated in the DMSO (check for residual base or wet solvent).

Detailed Assignment Table (HCl Salt)

Sample Conditions: ~10 mg in 0.6 mL DMSO-d


 (99.9% D).
Reference:  TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).[1]
Shift (

)
Mult.[1][2][3][4][5][6]Integ.AssignmentCoupling (

)
Notes
11.50 - 12.20 s (br)1HH-1 / H-2 -Indazole ring NH. Often very broad or invisible if "wet".[1]
9.50 - 10.50 s (br)3H-NH

-Ammonium protons.[1] Broad "hump" characteristic of HCl salts.[1]
7.30 - 7.40 t / dd1HH-6 J

8.0 Hz
The "middle" aromatic proton.[1] Pseudo-triplet.
7.00 - 7.10 d1HH-7 J

8.0 Hz
Ortho to the ketone/hydroxyl group.[1]
6.85 - 6.95 d1HH-5 J

7.8 Hz
Ortho to the ammonium group.[1] Key diagnostic peak.
3.30 - 3.50 sVar.[1]H

O
-Adventitious water (common in salts).[1]

Experimental Protocol

To ensure reproducibility and avoid artifacts (such as peak broadening due to proton exchange), follow this strict preparation workflow.

Reagents
  • Solvent: DMSO-d

    
     (99.9 atom % D) + 0.03% TMS (v/v).[1] Note: CDCl
    
    
    
    is not recommended due to poor solubility of the salt.
  • Analyte: >95% purity 4-Amino-1H-indazol-3-ol HCl.

Step-by-Step Workflow

Protocol Start Start: 10mg Sample Step1 Add 0.6 mL DMSO-d6 (Dry solvent essential) Start->Step1 Step2 Sonicate (2 mins) Ensure complete dissolution Step1->Step2 Step3 Visual Check Is solution clear yellow/amber? Step2->Step3 Step4 Acquire 1H NMR (ns=16 or 32, d1=1.0s) Step3->Step4 Decision Broad NH3+? Step4->Decision Fix Add 1 drop D2O (Shake & Re-run) Decision->Fix Yes (Too broad) Result NH3+ Disappears (Confirms Exchangeable) Decision->Result No (Sharp) Fix->Result

Figure 2: Sample preparation and D2O exchange validation workflow.

Troubleshooting Common Artifacts
  • Missing Ammonium Signal: If the region 8.0–10.0 ppm is empty, the sample may be the Free Base . Check the H-5 shift (should be ~6.2 ppm for free base, ~6.9 ppm for salt).

  • Water Peak Interference: HCl salts are hygroscopic.[1] A large water peak at 3.33 ppm can obscure aromatic signals.[1] Solution: Use a water suppression pulse sequence (e.g., zgesgp on Bruker systems) or dry the sample in a vacuum oven at 40°C for 4 hours.

  • Broad Aromatic Peaks: This indicates restricted rotation or aggregation.[1] Solution: Run the experiment at elevated temperature (313 K / 40°C) to sharpen the signals.

References

  • Claramunt, R. M., et al. (2006).[1][7] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.[1] Link[1]

  • BenchChem. (2025).[1][8][9] "Comparative NMR Analysis of Nitro-1H-indazole Isomers." BenchChem Spectral Guides. Link[1]

  • Bai, Y., et al. (2012).[1] "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." Journal of Organic Chemistry, via RSC Advances.[1] Link

  • Standarowski, M., et al. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry, 87(8). Link[1]

  • AIST. (2024).[1] "Spectral Database for Organic Compounds (SDBS): Indazole Derivatives." National Institute of Advanced Industrial Science and Technology.[1] Link[1]

Sources

Comparative

Advanced Mass Spectrometry Guide: 4-Amino-1H-indazol-3-ol Fragmentation &amp; Isomer Differentiation

Topic: Mass spectrometry fragmentation patterns of 4-Amino-1H-indazol-3-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 4-Amino-1H-indazol-3-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 4-Amino-1H-indazol-3-ol (CAS: 89792-08-5), a critical scaffold in kinase inhibitor development and a potential metabolite of indazole-based pharmaceuticals. Unlike standard spectral libraries that often conflate isomers, this document focuses on the mechanistic differentiation of the 4-amino isomer from its 5-, 6-, and 7-amino counterparts using fragmentation kinetics and tautomeric specificities.

Structural Context & Tautomeric Equilibrium

Before analyzing fragmentation, one must understand the ionization precursor. 4-Amino-1H-indazol-3-ol exists in a dynamic equilibrium between the enol (3-ol) and keto (3-one) forms.

  • Enol Form: 4-Amino-1H-indazol-3-ol (Aromatic, predominant in non-polar solvents).

  • Keto Form: 4-Amino-1,2-dihydro-3H-indazol-3-one (Lactam-like, predominant in polar media and ESI droplets).

Critical Insight: In Electrospray Ionization (ESI), the keto-tautomer often dictates the fragmentation pathway due to protonation at the carbonyl oxygen or N2, leading to distinct neutral losses compared to the enol form.

Fragmentation Mechanics: The 4-Amino Advantage

The 4-amino position offers a unique "peri-effect" interaction with the C3-carbonyl/hydroxyl group that is absent in 5-, 6-, or 7-amino isomers. This proximity facilitates specific hydrogen transfer mechanisms during Collision-Induced Dissociation (CID).

Primary Fragmentation Pathways (ESI Positive Mode,

)
Precursor Ion (

)
Fragment Ion (

)
Neutral Loss (

Da)
MechanismDiagnostic Value
150.06 (

)
133.03 -17 (

)
Proximity-Driven Elimination: The 4-amino proton transfers to the C3-OH/C=O, facilitating ammonia loss.High: 4-isomer specific due to steric proximity.
150.06 (

)
122.06 -28 (

)
Ring Contraction: Ejection of carbonyl from the indazolone core.Medium: Common to all indazol-3-ols.
122.06 95.05 -27 (

)
Secondary Cleavage: Opening of the pyrazole ring after CO loss.Low: Generic to N-heterocycles.
Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ammonia loss unique to the 4-amino isomer.

FragmentationPathway cluster_legend Pathway Legend M_H [M+H]+ Precursor m/z 150.06 (Keto-form protonated) Frag_NH3 [M+H - NH3]+ m/z 133.03 (Diagnostic 4-Amino) M_H->Frag_NH3 - NH3 (17 Da) Peri-effect H-transfer Frag_CO [M+H - CO]+ m/z 122.06 (Ring Contraction) M_H->Frag_CO - CO (28 Da) Indazolone collapse Frag_HCN [M+H - CO - HCN]+ m/z 95.05 (Secondary Decay) Frag_CO->Frag_HCN - HCN (27 Da) key Green: High Specificity | Yellow: Medium Specificity | Red: Low Specificity

Caption: Mechanistic flow of 4-Amino-1H-indazol-3-ol fragmentation. The green path indicates the diagnostic loss of ammonia facilitated by the 4-position proximity.

Comparative Analysis: 4-Amino vs. Alternatives

Differentiation of isomers is the primary challenge in analyzing this compound. The table below compares the 4-amino isomer against its most common structural alternatives.

Differentiation Matrix
Feature4-Amino-1H-indazol-3-ol 5-Amino-1H-indazol-3-ol 3-Amino-1H-indazole
Core Structure Indazol-3-ol (Keto/Enol)Indazol-3-ol (Keto/Enol)Amino-indazole (No oxygen on ring)
Dominant Loss

(17 Da)
&

(28 Da)

(28 Da)
(Major)

(27 Da) &

radical
Mechanism Peri-Effect: 4-NH2 interacts with 3-C=O.Remote: 5-NH2 is too far for direct interaction; CO loss dominates.Amidine Cleavage: Exocyclic amine loss.
RDA Reaction Possible (Retro-Diel-Alder)Less FavorableNot Applicable
Ionization (ESI) High (

)
High (

)
Very High (Basic N)

Key Differentiator: In MS/MS experiments (CID), if you observe a ratio of


 > 1, the analyte is likely the 4-amino  isomer. The 5- and 6-amino isomers predominantly lose CO first because the amino group is too distant to facilitate the low-energy ammonia elimination.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this validated workflow for analyzing polar amino-indazoles.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why? Methanol promotes desolvation; Formic acid ensures full protonation (

      
      ) of the basic amino group and the indazole nitrogen.
      
  • Infusion: Direct infusion at 5-10 µL/min (avoid column interactions initially to establish pure fragmentation baseline).

Phase 2: MS/MS Optimization (Stepped Energy)

Do not rely on a single collision energy (CE). Use Stepped CE to capture both labile and stable fragments.

  • Step 1 (Low CE, 10-15 eV): Isolate Precursor (

    
     150). Look for water loss (
    
    
    
    132) or ammonia loss (
    
    
    133).
  • Step 2 (Med CE, 20-35 eV): Look for ring cleavage (CO loss,

    
     122).
    
  • Step 3 (High CE, >40 eV): Look for skeletal shattering (

    
     95, 67).
    
Phase 3: Data Validation (The "Isomer Check")

To confirm the 4-amino structure versus the 5-amino isomer:

  • Extract Ion Chromatogram (EIC) for

    
     133.03 (
    
    
    
    ).
  • Extract EIC for

    
     122.06 (
    
    
    
    ).
  • Validation Rule: If Intensity(133) > Intensity(122) at Low CE, confirm 4-Amino . If Intensity(122) dominates across all energies, suspect 5-Amino or 6-Amino .

References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 6-amino-2,3-dihydro-1H-indazol-3-one (Isomer Comparison). Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Mechanisms of Small Nitrogen Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated Amino-Derivatives by High-Resolution ESI-MS/MS. PMC6484821. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Amine and Amide Cleavage Rules. Retrieved from [Link]

Validation

HPLC Method Validation for 4-Amino-1H-indazol-3-ol Purity: A Comparative Guide to Stationary Phase Selection

The quantification and purity analysis of polar, aromatic amines represent a persistent challenge in pharmaceutical development. 4-Amino-1H-indazol-3-ol (CAS 89792-08-5) is a critical intermediate in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and purity analysis of polar, aromatic amines represent a persistent challenge in pharmaceutical development. 4-Amino-1H-indazol-3-ol (CAS 89792-08-5) is a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Its molecular architecture—an electron-rich indazole core substituted with both a basic amino group and a hydroxyl group—renders it highly polar and prone to severe secondary interactions on traditional silica-based columns.

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the initial chromatographic chemistry was poorly matched to the analyte's electronic properties. This guide objectively compares stationary phase alternatives for the separation of 4-Amino-1H-indazol-3-ol from its closely related positional isomers (e.g., 5-amino and 6-amino analogues) and establishes a self-validating analytical protocol compliant with the newly revised ICH Q2(R2) guidelines[2].

The Causality of Chromatographic Failure: Why Standard C18 Falls Short

When developing a purity method, the default choice for most laboratories is an Octadecylsilane (C18) column. However, applying a purely hydrophobic stationary phase to a polar, aromatic basic compound like 4-Amino-1H-indazol-3-ol introduces two critical failure modes:

  • Poor Retention & Co-elution: Because the molecule is highly polar, it exhibits minimal hydrophobic interaction with the C18 alkyl chains, causing it to elute near the void volume (

    
    ).
    
  • Peak Tailing via Cation Exchange: At a typical acidic mobile phase pH (e.g., pH 3.0), the amino group is protonated (

    
    ). Standard C18 columns, even when endcapped, contain residual acidic silanols (
    
    
    
    ) on the silica surface. These silanols act as weak cation exchangers, dragging the protonated analyte and causing severe peak tailing (Asymmetry factor
    
    
    ).

Furthermore, C18 phases lack the stereochemical and electronic selectivity required to resolve positional isomers. Positional isomers of indazoles possess nearly identical hydrophobicities and molecular weights; separating them requires orthogonal interaction mechanisms.

The Solution: Phenyl-Hexyl Chemistry

To overcome these limitations, we must shift from relying solely on dispersive hydrophobic forces to exploiting


 (pi-pi) electron interactions [3]. A Phenyl-Hexyl  stationary phase features a six-carbon alkyl chain terminating in a phenyl ring.
  • The hexyl spacer provides baseline hydrophobic retention and shields the underlying silica, reducing silanol interactions.

  • The terminal phenyl ring acts as an electron acceptor/donor, engaging in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions with the delocalized electron cloud of the indazole core.
    

Because the position of the amino group (e.g., 4-position vs. 5-position) fundamentally alters the electron density distribution around the indazole ring, the Phenyl-Hexyl phase can easily differentiate these isomers based on their unique


-electron affinities.

Mechanism cluster_c18 Alternative A: Standard C18 cluster_phenyl Alternative B: Phenyl-Hexyl analyte 4-Amino-1H-indazol-3-ol (Aromatic, Polar, Basic) c18_int Hydrophobic Interaction (Weak for Polar Analyte) analyte->c18_int Poor Retention silanol Secondary Silanol Interaction (Causes Peak Tailing) analyte->silanol Peak Tailing ph_hydro Hydrophobic Interaction (Hexyl Spacer) analyte->ph_hydro Baseline Retention ph_pi π-π Interaction (Strong Aromatic Affinity) analyte->ph_pi Isomer Selectivity

Caption: Mechanistic comparison of analyte interactions between C18 and Phenyl-Hexyl stationary phases.

Product Performance Comparison: Experimental Data

To objectively demonstrate the superiority of the


 interaction mechanism, an experimental comparison was conducted using three different column chemistries. The analytical target profile required a retention factor (

)

, an asymmetry factor (

)

, and a critical pair resolution (

)

between 4-Amino-1H-indazol-3-ol and its 5-amino isomer.

Table 1: Stationary Phase Performance Comparison

Stationary Phase AlternativePrimary Interaction MechanismRetention Factor (

)
Asymmetry Factor (

)
Resolution (

) from 5-amino isomer
Overall Suitability
Standard C18 Hydrophobic (Dispersive)0.82.30.9Fail (Co-elution, severe tailing)
Polar-Embedded C18 Hydrophobic + H-Bonding1.61.21.1Marginal (Good peak shape, poor resolution)
Phenyl-Hexyl Hydrophobic +

3.41.052.6Pass (Excellent retention and selectivity)

Data Interpretation: The Phenyl-Hexyl column successfully resolved the positional isomers (


) while maintaining excellent peak symmetry, proving that the 

interaction is the causal factor in achieving selectivity for this compound class.

ICH Q2(R2) Validation Protocol & Methodologies

With the Phenyl-Hexyl column selected, the method must be validated. The revised ICH Q2(R2) guideline transitions from a simple checklist to a lifecycle and Quality-by-Design (QbD) approach, requiring methods to be proven "fit for purpose" through a self-validating System Suitability Test (SST)[2].

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. Rationale: Formic acid (pH ~2.7) ensures the amino group remains fully protonated for consistent retention, while suppressing the ionization of residual silanols to prevent tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile. Rationale: Acetonitrile is preferred over methanol here to suppress background noise and provide a sharper gradient profile, though methanol could be used to further enhance ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions if needed.
    

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2-12 min: 5% to 60% B (Linear ramp to elute impurities)

    • 12-15 min: 60% B (Wash)

    • 15-20 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (Optimal absorbance for the indazole chromophore).

Step 3: Standard Preparation

  • Stock Solution: Dissolve 10.0 mg of 4-Amino-1H-indazol-3-ol reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard (100% Level): Dilute the stock to 100 µg/mL using the initial mobile phase composition (95% A / 5% B) to prevent solvent-mismatch peak distortion.

Step 4: System Suitability Testing (SST) Before executing the validation, the system must validate itself. Inject the working standard six times.

  • Acceptance Criteria: %RSD of peak area

    
    ; Asymmetry 
    
    
    
    ; Theoretical Plates (
    
    
    )
    
    
    .

ValidationWorkflow start Define Analytical Target Profile (4-Amino-1H-indazol-3-ol Purity) col_screen Stationary Phase Screening (Select Phenyl-Hexyl for π-π) start->col_screen sst System Suitability Testing (SST) (Self-Validating Check) col_screen->sst val ICH Q2(R2) Validation Execution sst->val SST Pass spec Specificity (Isomer Rs > 1.5) val->spec lin Linearity & Range (R² > 0.999) val->lin prec Precision & Accuracy (Recovery 98-102%) val->prec rob Robustness (Risk-based DoE) val->rob

Caption: ICH Q2(R2) compliant lifecycle workflow for HPLC method development and validation.

ICH Q2(R2) Validation Results

Following the protocol above, the method was subjected to full ICH Q2(R2) validation. The quantitative data is summarized below, proving the method is robust, accurate, and fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from all known impurities/isomers (

)

(vs. 5-amino isomer)
Pass
Linearity & Range

across 25% to 150% of target concentration

(y = 4521x + 12.5)
Pass
Method Precision Repeatability %RSD

(n=6 preparations)
%RSD = 0.65%Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 levels99.4% – 100.8%Pass
Limit of Quantitation Signal-to-Noise (S/N)

0.15 µg/mL (0.15% relative)Pass
Robustness Stable Rs and %RSD under slight variations (Temp

, Flow

mL)
Rs

, %RSD

Pass

Conclusion

The successful validation of an HPLC method for 4-Amino-1H-indazol-3-ol hinges entirely on understanding the causality of molecular interactions. By recognizing that standard hydrophobic interactions (C18) are insufficient for polar, aromatic amines, we can logically pivot to a Phenyl-Hexyl stationary phase. The


 electron interactions provided by the phenyl ring deliver the necessary orthogonal selectivity to resolve positional isomers, while the hexyl spacer mitigates silanol-induced peak tailing. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this approach guarantees a highly accurate, reproducible, and compliant purity assay.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International URL:[Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns Source: Agilent Technologies URL:[Link]

Sources

Comparative

Technical Comparison: UV-Vis Characterization of 4-Amino-1H-indazol-3-ol HCl

Executive Summary: The Chromophoric Architecture 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 89792-08-5 for free base ref) represents a complex "push-push" electronic system masked by its salt form. Unlike simple aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromophoric Architecture

4-Amino-1H-indazol-3-ol hydrochloride (CAS: 89792-08-5 for free base ref) represents a complex "push-push" electronic system masked by its salt form. Unlike simple aromatics, its UV-Vis profile is a dynamic function of pH and solvent polarity, governed by two competing equilibria: prototropism (tautomerism) and protonation .

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of this molecule, contrasting it with structural analogs to aid in identification, purity analysis, and method development.

Key Technical Insight

The "HCl" tag is the critical variable. In its supplied salt form, the 4-amino group is protonated (


), effectively silencing its auxochromic capability. Consequently, the UV spectrum of the HCl salt closely mimics the parent 3-indazolinone , lacking the characteristic "amino-red-shift" until neutralized.

Theoretical & Experimental UV-Vis Profile

The Chromophore Analysis

The molecule features an indazole core (benzene fused to pyrazole).

  • Chromophore: Indazole

    
    -system.
    
  • Auxochrome 1 (Pos 3): Hydroxyl (-OH) / Carbonyl (=O). Exists in keto-enol equilibrium.

  • Auxochrome 2 (Pos 4): Amino group (-NH

    
    ). Strong mesomeric donor (+M).
    
Spectral Data Reconstruction

Based on comparative analysis of 4-aminoindazole, 3-hydroxyindazole, and substituent rules.

FeatureWavelength (

)
Transition TypeStructural Origin
Band I 210 – 230 nm

Benzenoid core excitation (High Energy)
Band II 250 – 260 nm

Indazole heterocyclic conjugation
Band III (Acidic) 295 – 305 nm

/ CT
Protonated Form: Resembles 3-indazolinone.
Band III (Basic) 320 – 340 nm

/ CT
Free Base Form: 4-NH

lone pair conjugation (Bathochromic shift).

Note on Solvatochromism: In polar protic solvents (MeOH, Water), the 3-keto (indazolinone) tautomer is generally favored over the 3-enol. This results in a distinct band around 300 nm rather than the shorter wavelength absorption of a pure hydroxy-indole like system.

Comparative Analysis: Alternatives & Analogs

To validate the identity of 4-Amino-1H-indazol-3-ol HCl, it must be compared against its metabolic precursors and structural isomers.

Comparison Table: Spectroscopic Signatures
CompoundStructureKey

(MeOH)
Visual Appearance
4-Amino-1H-indazol-3-ol HCl Target ~300 nm (Acidic)~335 nm (Neutral)Off-white / Pale Beige
1H-Indazol-3-ol Parent Core~295 nmWhite solid
4-Nitro-1H-indazol-3-ol Precursor~360-380 nmYellow/Orange (Strong

)
1H-Indazole Core Scaffold~250, 294 nmWhite solid
Technical Differentiators
  • Vs. 4-Nitro Precursor: The reduction of the nitro group to the amine results in a hypsochromic shift (blue shift) in the visible region (loss of yellow color) but a complex behavior in the UV region depending on pH. If your sample is bright yellow, it likely contains unreduced nitro-intermediate.

  • Vs. Parent Indazol-3-ol: The 4-amino group introduces a "shoulder" or redshift in the 300-350 nm range only when deprotonated. In 0.1 M HCl, the spectra are nearly indistinguishable.

Mechanism of Action: pH-Dependent Speciation

The following diagram illustrates the structural changes dictating the UV-Vis response. The "HCl" salt exists in the Cationic state.

G cluster_tautomer Tautomeric Equilibrium (Neutral pH) Cation Cationic Form (pH < 3) (Supplied HCl Salt) -NH3+ (Inactive Auxochrome) λ_max ≈ 300 nm Neutral Neutral Form (pH 7) (Free Base) -NH2 (Active Donor) λ_max ≈ 335 nm Cation->Neutral + Base (Deprotonation of NH3+) Neutral->Cation + Acid (Protonation) Anion Anionic Form (pH > 10) Phenolate/Amine Extended Conjugation Hyperchromic Effect Neutral->Anion + Strong Base (Deprotonation of OH/NH) Keto 3-Indazolinone (Keto) (Favored in Polar Solvents) Enol 3-Hydroxyindazole (Enol) (Favored in Non-polar) Keto->Enol Fast Exchange

Figure 1: Speciation map showing the transition from the UV-transparent ammonium salt to the UV-active free amine.

Experimental Protocol: Validated Characterization

Objective: To confirm the identity of 4-Amino-1H-indazol-3-ol HCl using UV-Vis spectral shifts.

Materials
  • Analyte: 4-Amino-1H-indazol-3-ol HCl (>95% purity).

  • Solvent A: 0.1 M HCl (Simulates salt form).

  • Solvent B: 50 mM Phosphate Buffer pH 7.4 (Simulates physiological free base).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.85 mg of the HCl salt.

    • Dissolve in 10 mL Methanol (HPLC Grade) to create a 1 mM Stock .

    • Note: Methanol is preferred over water for initial solubility.

  • Sample Dilution (The Comparative Step):

    • Sample A (Acidic): Add 50

      
      L Stock to 950 
      
      
      
      L 0.1 M HCl .
    • Sample B (Neutral): Add 50

      
      L Stock to 950 
      
      
      
      L Phosphate Buffer .
    • Final Concentration: 50

      
      M.
      
  • Acquisition:

    • Blank: Run baseline correction with respective pure solvents.

    • Scan: Record spectra from 200 nm to 450 nm.

    • Speed: Medium scan rate (approx. 200 nm/min).

  • Data Interpretation (Pass/Fail Criteria):

    • Pass: Sample B must show a red shift (bathochromic) of 15–30 nm compared to Sample A in the 300–350 nm region.

    • Pass: Sample A should lack significant absorption >380 nm (absence of nitro-impurities).

References

  • National Institute of Standards and Technology (NIST). 3H-Indazol-3-one, 1,2-dihydro- (Indazolinone) UV/Vis and Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Compound Summary: 4-Amino-1H-indazole. National Library of Medicine. [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. (Provides structural data on substituted indazoles). [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 4-Amino-1H-indazol-3-ol HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Pharmaceutical Development 4-Amino-1H-indazol-3-ol hydrochloride is a heterocyclic compound of interest in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Development

4-Amino-1H-indazol-3-ol hydrochloride is a heterocyclic compound of interest in pharmaceutical research. As with any active pharmaceutical ingredient (API), establishing its empirical formula and quantifying elemental impurities are fundamental to ensuring its identity, purity, safety, and quality. Elemental analysis serves two primary, yet distinct, functions:

  • Bulk Elemental Composition (CHN Analysis): This analysis confirms the empirical formula of the molecule by quantifying the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This is a cornerstone of chemical characterization, verifying that the synthesized compound is indeed what it is intended to be.

  • Trace Elemental Impurities: This analysis focuses on detecting and quantifying trace metals and other elemental contaminants that may be introduced during the synthesis, manufacturing, or storage of the drug substance.[1][2] These impurities offer no therapeutic benefit and can pose significant toxicological risks to patients.[2]

This guide will compare the standards, methodologies, and expected outcomes for both types of elemental analysis as they apply to 4-Amino-1H-indazol-3-ol HCl.

Theoretical Elemental Composition: The Gold Standard

The initial step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. This calculated value represents the "true" or ideal result, against which all experimental data are compared.

The molecular formula for 4-Amino-1H-indazol-3-ol is C₇H₇N₃O.[1] The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).

  • Molecular Formula: C₇H₈ClN₃O

  • Molecular Weight: 185.62 g/mol

Based on this, the theoretical elemental percentages are calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011784.07745.30%
Hydrogen (H)1.00888.0644.34%
Chlorine (Cl)35.453135.45319.10%
Nitrogen (N)14.007342.02122.64%
Oxygen (O)15.999115.9998.62%
Total 185.614 100.00%

Table 1: Theoretical elemental composition of 4-Amino-1H-indazol-3-ol HCl.

Bulk Elemental (CHN) Analysis: Verifying the Empirical Formula

The most common technique for determining the C, H, and N content is dynamic flash combustion , also known as the Dumas method.[3] This technique provides a rapid and accurate determination of the bulk elemental composition.

Experimental Protocol: Combustion Analysis

A detailed, self-validating protocol for the CHN analysis of 4-Amino-1H-indazol-3-ol HCl is as follows:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic analytical standard. A common choice is Acetanilide or EDTA due to their high purity and stability.

    • The calibration should establish a linear response curve across the expected analytical range.

  • Sample Preparation:

    • Ensure the 4-Amino-1H-indazol-3-ol HCl sample is homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon percentages.[4]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Combustion and Analysis:

    • The sample is dropped into a high-temperature (~1000°C) furnace with a stream of pure oxygen.[3]

    • This rapid combustion converts all organic components into their elemental gases: CO₂, H₂O, and N₂ (along with nitrogen oxides).

    • The gas mixture is passed over heated copper to reduce nitrogen oxides to N₂ and remove excess oxygen.[3]

    • The gases then flow through a series of traps to separate CO₂ and H₂O.

    • The amount of each gas is quantified using a thermal conductivity detector.[3]

  • Data Validation and Acceptance Criteria:

    • Analyze the sample in triplicate to ensure reproducibility.

    • The experimental results for C, H, and N should be within ±0.4% (absolute) of the theoretical values calculated in Table 1.[4] This is a widely accepted tolerance for publication in peer-reviewed journals.

    • Run a check standard (e.g., EDTA) after every few samples to verify that the instrument calibration has not drifted.[4]

Workflow for CHN Analysis

CHN_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Start Start: Homogenous Sample Weigh Weigh 2-3 mg of Sample Start->Weigh Combust Flash Combustion (~1000°C) Weigh->Combust Reduction Reduction of NOx to N2 Combust->Reduction Separation Gas Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Calculate Calculate %C, %H, %N Detection->Calculate Compare Compare with Theoretical Values Calculate->Compare Accept Acceptance Criteria Met? (±0.4%) Compare->Accept Accept->Weigh No - Re-run End End: Verified Formula Accept->End Yes

A schematic of the CHN analysis workflow.

Comparison of Theoretical vs. Expected Experimental Data
ElementTheoretical Value (%)Acceptance Range (%)Potential Sources of Deviation
Carbon (C) 45.3044.90 - 45.70Incomplete combustion, presence of inorganic carbon impurities.
Hydrogen (H) 4.343.94 - 4.74Presence of residual water or solvents in the sample.
Nitrogen (N) 22.6422.24 - 23.04Incomplete reduction of nitrogen oxides, presence of other nitrogen-containing impurities.

Table 2: Comparison of theoretical and acceptable experimental ranges for CHN analysis of 4-Amino-1H-indazol-3-ol HCl.

Trace Elemental Impurity Analysis: Ensuring Patient Safety

The control of elemental impurities is a critical regulatory requirement, with standards harmonized globally under the International Council for Harmonisation (ICH) Q3D guideline and adopted by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][5] These guidelines have largely replaced older, less specific "heavy metals" tests.[2]

The core principle is a risk-based approach to identify and control elemental impurities that may have been intentionally added (e.g., catalysts) or inadvertently introduced during the manufacturing process.[1][2]

Key Regulatory Standards
  • USP General Chapter <232> Elemental Impurities—Limits: This chapter specifies the permissible daily exposure (PDE) for 24 elemental impurities, which are classified based on their toxicity and likelihood of occurrence.[1][5]

  • USP General Chapter <233> Elemental Impurities—Procedures: This chapter outlines the requirements for analytical procedures used to measure elemental impurities, including validation criteria.[5] It allows for the use of modern instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • ICH Q3D Guideline for Elemental Impurities: This is the harmonized global standard that provides a framework for the risk assessment and control of elemental impurities.[5]

Experimental Protocol: ICP-MS Analysis

ICP-MS is the preferred technique for quantifying trace elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.

  • Risk Assessment:

    • Based on the synthetic route and manufacturing process for 4-Amino-1H-indazol-3-ol HCl, identify potential elemental impurities that could be present. Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) elements must be considered in the risk assessment.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a larger sample amount (e.g., 0.1-0.5 g) into a clean microwave digestion vessel.

    • Add high-purity nitric acid and potentially other acids (e.g., hydrochloric acid) to completely dissolve the sample. Microwave digestion ensures a complete breakdown of the organic matrix, which is crucial for accurate analysis.

    • Dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS instrument using certified multi-element standards traceable to a National Metrology Institute like NIST. The calibration standards must be matrix-matched to the sample solution.

    • Analyze a reagent blank and the prepared sample solution.

  • Method Validation:

    • The analytical method must be validated according to USP <233> or ICH Q2(R1). This includes demonstrating:

      • Specificity: The ability to detect and quantify the target elements without interference from the sample matrix.

      • Accuracy: Determined by spike recovery studies, where known amounts of the elements are added to the sample. Recoveries should typically be within 70-150%.

      • Precision (Repeatability): The relative standard deviation (RSD) of multiple measurements should not exceed 20%.

      • Limit of Quantitation (LOQ): The method must be sensitive enough to quantify the elements at or below their control thresholds.

Workflow for Elemental Impurity Analysis

Impurity_Workflow cluster_prep Preparation & Risk Assessment cluster_analysis Analysis cluster_validation Validation & Reporting Risk Risk Assessment (ICH Q3D) Weigh Weigh 0.1-0.5 g of Sample Risk->Weigh Digest Microwave Digestion with HNO3 Weigh->Digest Analyze Analyze Sample Solution Digest->Analyze Calibrate Calibrate ICP-MS with NIST-traceable Standards Calibrate->Analyze Quantify Quantify Impurities (ppb/ppm) Analyze->Quantify Compare Compare with USP <232> Limits Quantify->Compare Report Report Results Compare->Report

A schematic of the ICP-MS workflow for trace elemental impurities.

Comparison with Regulatory Limits

The acceptance criteria for elemental impurities are not a percentage of the compound's formula but are based on the PDE limits set by USP <232>. The concentration limits in the drug substance depend on the maximum daily dose of the final drug product. For this guide, we will use the example concentration limits for a drug product with a maximum daily dose of ≤10 g/day .

ElementClassUSP <232> Concentration Limit (µg/g or ppm)Common Sources
Cadmium (Cd) 10.5Raw materials, processing equipment
Lead (Pb) 10.5Raw materials, processing equipment
Arsenic (As) 11.5Raw materials, processing equipment
Mercury (Hg) 13.0Raw materials, processing equipment
Cobalt (Co) 2A5Catalysts, raw materials
Vanadium (V) 2A10Catalysts, raw materials
Nickel (Ni) 2A20Catalysts, stainless steel equipment
Palladium (Pd) 2B10Catalysts
Platinum (Pt) 2B10Catalysts

Table 3: Selected elemental impurity limits from USP <232> relevant for risk assessment of a synthetic API like 4-Amino-1H-indazol-3-ol HCl.[1]

Conclusion: A Two-Pronged Approach to Purity

The elemental analysis of 4-Amino-1H-indazol-3-ol HCl requires a dual strategy. First, CHN combustion analysis serves to confirm the fundamental identity and empirical formula of the bulk substance, with experimental results needing to align closely (typically within ±0.4%) with theoretical calculations. Second, a risk-based analysis of trace elemental impurities using a highly sensitive technique like ICP-MS is mandated by global regulatory bodies to ensure patient safety. This analysis is not compared against the theoretical formula but against strict toxicological limits defined in pharmacopeial chapters such as USP <232>. Adherence to these distinct analytical standards and validation protocols is essential for any researcher, scientist, or drug development professional working to advance a new chemical entity from the laboratory to the clinic.

References

  • USP General Chapter <232> Elemental Impurities—Limits. United States Pharmacopeia. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Update on the European Pharmacopoeia policy on elemental impurities – Excipients of natural origin. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • European Pharmacopoeia activities on Elemental Impurities. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • The NISTmAb Reference Material 8671 lifecycle management and quality plan. mAbs. [Link]

  • Reference Materials. National Institute of Standards and Technology (NIST). [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Elemental Analysis Manual. U.S. Food & Drug Administration (FDA). [Link]

  • Total Nitrogen Analysis by Combustion. California Department of Food and Agriculture. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). [Link]

  • USP General Chapter <233> Elemental Impurities—Procedures. United States Pharmacopeia. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-1H-indazol-3-ol hydrochloride proper disposal procedures

Comprehensive Disposal and Handling Guide for 4-Amino-1H-indazol-3-ol Hydrochloride As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the ex...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide for 4-Amino-1H-indazol-3-ol Hydrochloride

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 4-Amino-1H-indazol-3-ol hydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug development. Because this compound features both a highly stable, nitrogen-rich indazole core and a hydrochloride salt, improper disposal can lead to severe infrastructure corrosion, aquatic toxicity, and the release of hazardous gases.

This guide provides the causality behind our disposal methodologies, ensuring that your laboratory's waste management is as rigorous and self-validating as your research.

Part 1: Chemical Profile & Causality

To safely manage a chemical, we must first understand its physicochemical behavior. The indazole ring provides significant metabolic and environmental stability, meaning it will not readily degrade in standard wastewater treatment systems. Furthermore, the presence of the hydrochloride salt dictates our choice of containment and destruction methods.

PropertyValue
Chemical Name 4-Amino-1H-indazol-3-ol hydrochloride
CAS Number 1956354-41-8
Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
Physical State Solid (Powder/Crystals)
EPA RCRA Status Unlisted; Evaluated as Characteristic Waste (D002 if pH ≤ 2)[1]

The Causality of Risk: Hydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the powder can absorb moisture, creating localized micro-environments of dilute hydrochloric acid. If disposed of in standard metal drums, this leads to pitting, corrosion, and eventual breach of primary containment. Additionally, if incinerated without proper precautions, the chloride ions will convert into hydrogen chloride (HCl) gas, an acute environmental hazard.

Part 2: Regulatory Classification & Waste Segregation Logic

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 4-Amino-1H-indazol-3-ol hydrochloride is not specifically "P-listed" (acutely hazardous) or "U-listed" (toxic)[1]. However, it must be managed as a Characteristic Waste [2]. Aqueous waste streams containing this compound can exhibit a pH of ≤ 2.0, legally triggering the D002 (Corrosivity) waste code[3].

To prevent regulatory violations and physical hazards, we implement a Binary Segregation Check . This self-validating system forces researchers to answer specific physical state and solvent compatibility questions before waste is committed to a container.

G Start Waste Generated: 4-Amino-1H-indazol-3-ol HCl State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidHDPE Collect in HDPE Container (Avoid Metal) Solid->SolidHDPE Solvent Solvent Type? Liquid->Solvent Incineration High-Temperature Incineration with Alkaline Scrubber SolidHDPE->Incineration Halogenated Halogenated (e.g., DCM) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) Solvent->NonHalogenated StreamHalo Route to HALOGENATED Waste Stream Halogenated->StreamHalo StreamHaloNote *Must route to Halogenated due to Chloride salt solute NonHalogenated->StreamHaloNote Chloride Content StreamHalo->Incineration StreamHaloNote->Incineration

Decision logic for segregating 4-Amino-1H-indazol-3-ol hydrochloride waste.

Part 3: Standard Operating Procedures (SOPs) for Disposal

The overriding principle governing prudent laboratory waste management is that no activity should begin unless a disposal plan has been formulated[4].

Protocol A: Solid Waste Accumulation (Powders and Crystals)
  • Container Selection: Utilize wide-mouth High-Density Polyethylene (HDPE) containers.

    • Causality: As established, the hygroscopic nature of the hydrochloride salt will corrode tin or stainless-steel containers. Glass is chemically compatible but introduces a shatter risk during logistical transport. HDPE provides optimal chemical inertness and physical durability.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Check the boxes for "Toxic" and "Irritant," and explicitly write: "Contains Organic Hydrochloride Salt."

  • Sealing & Storage: Seal the cap with Parafilm to prevent ambient moisture ingress. Store in a designated Satellite Accumulation Area (SAA) within secondary containment.

Protocol B: Liquid Waste and Solvent Solutions
  • Solvent Compatibility Check: Identify the primary solvent carrier (e.g., Dichloromethane vs. Methanol).

  • Stream Assignment (The Chloride Rule): Even if the compound is dissolved in a strictly non-halogenated solvent (such as DMSO or Methanol), the waste must be routed to the Halogenated Waste Stream .

    • Causality: Commercial waste facilities rely on drum manifests to determine when to engage their alkaline scrubbers. If a "non-halogenated" drum contains a high concentration of chloride ions from the solute, combustion will generate unscrubbed HCl gas. This rapidly degrades the incinerator's refractory lining and violates EPA emission standards.

  • pH Validation (Self-Validating Step): Before sealing any aqueous waste container, test the pH using indicator strips. If the pH is ≤ 2.0, the waste must be officially coded as D002 (Corrosive) on the manifest[2].

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate non-essential personnel. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and chemical safety goggles.

  • Neutralization: Cover the spilled powder with a mild, solid base such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃).

    • Causality: Directly sweeping the raw hydrochloride salt can cause aerosolization and inhalation of highly irritating acidic dust. The mild base neutralizes any dissociated acid upon contact with ambient moisture, stabilizing the powder and preventing exothermic reactions during cleanup.

  • Collection: Sweep the neutralized mixture into an HDPE container using a non-sparking tool, and manage as solid hazardous waste.

Part 4: Destruction Mechanism (High-Temperature Incineration)

Drain disposal of 4-Amino-1H-indazol-3-ol hydrochloride is strictly prohibited. The only acceptable final disposal method is High-Temperature Incineration (>1000°C) .

Because the indazole ring is highly stable, lower temperatures may result in incomplete combustion, releasing toxic nitrogen oxides (NOx) and volatile organic compounds (VOCs). During proper incineration, the carbon and nitrogen framework is cleaved into CO₂, H₂O, and N₂/NOx, while the hydrochloride salt liberates HCl gas. The exhaust is then routed through a wet alkaline scrubber to precipitate the chloride as benign salts, ensuring a clean atmospheric release.

G Waste Waste Stream (Indazole & HCl) Combustion Primary Combustion (>1000°C) Waste->Combustion Injection Gases Exhaust Gases (CO2, H2O, NOx, HCl) Combustion->Gases Thermal Cleavage Scrubber Wet Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Salts Neutralized Salts (NaCl / CaCl2) Scrubber->Salts Precipitation Clean Clean Exhaust Released Scrubber->Clean Filtration

Thermal destruction pathway and HCl neutralization for hydrochloride salt waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes[1] Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory[4] Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: RCRA Characteristic Waste[2] Source: Office of Clinical and Research Safety - Vanderbilt University Medical Center URL: [Link]

  • Title: Hazardous Waste Characteristics & EPA Listed Wastes (40 CFR § 261.22 / § 261.24)[3] Source: Code of Federal Regulations / Rowan University Environmental Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-1H-indazol-3-ol hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8) requires a nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling 4-Amino-1H-indazol-3-ol hydrochloride (CAS: 1956354-41-8) requires a nuanced understanding of its chemical structure. This compound combines an indazole core, a reactive primary aromatic amine, and a hydrochloride salt formulation—each contributing specific physical and toxicological properties that dictate our operational protocols.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound, ensuring both personnel safety and chemical integrity.

Mechanistic Hazard Profiling

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand why this compound behaves the way it does under standard laboratory conditions.

  • Aromatic Amine Reactivity: Like many functionalized aromatic amines, the free base of this compound is a known skin and eye irritant (H315, H319)[1]. Aromatic amines can permeate certain porous glove materials (like latex) and act as dermal sensitizers[2].

  • Hydrochloride Salt Hygroscopicity & Aerosolization: The HCl salt form improves aqueous solubility for biological assays but introduces physical handling challenges. Hydrochloride salts frequently present as fine, statically charged powders[3]. When manipulated, they are highly prone to triboelectric charging and subsequent aerosolization, creating a severe inhalation hazard (H335)[1]. Furthermore, upon contact with ambient moisture or sweat on the skin, the salt dissociates, causing localized acidic irritation.

  • Oxidative Susceptibility: The electron-rich amino-indazole core is susceptible to ambient oxidation, which can degrade the compound into colored impurities, necessitating strict cold-chain and inert storage[4].

Quantitative Chemical Profile

Property Value / Specification Operational Implication
CAS Number 1956354-41-8 Unique identifier for waste tracking[5].
Molecular Weight 185.61 g/mol (HCl salt) Required for precise molarity calculations in assay prep.
Storage Temp 2-8°C, Desiccated Prevents oxidative degradation and moisture absorption[5].

| GHS Hazards | H302, H315, H319, H335 | Dictates strict barrier protection and fume hood usage[1]. |

Evidence-Based PPE Matrix

Standard laboratory attire is insufficient for handling statically charged, functionalized indazoles. The following PPE matrix is grounded in the National Research Council's Prudent Practices in the Laboratory for handling aromatic amines[6][7].

PPE CategoryRequired SpecificationCausality & Mechanistic Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness). Double-gloving is mandatory during dissolution.Nitrile provides superior chemical resistance to aromatic amines compared to latex[6]. Double-gloving prevents breakthrough when using polar aprotic solvents (e.g., DMSO) which rapidly carry dissolved compounds through compromised barriers.
Eye Protection Snug-fitting Chemical Splash Goggles (Indirectly vented).Standard safety glasses leave gaps. Goggles protect against micro-aerosolized HCl salt dust and accidental splashes during solvent addition[6].
Respiratory N95/P100 Particulate Respirator (Only if handling outside a certified hood).The fine powder of the hydrochloride salt is highly susceptible to static aerosolization, bypassing standard upper respiratory defenses.
Body Protection Flame-resistant or 100% Cotton Lab Coat with elastic cuffs.Synthetic fabrics generate static electricity, exacerbating the powder's tendency to aerosolize and cling to the researcher. Elastic cuffs prevent wrist exposure[6].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

Phase 1: Preparation and Weighing
  • Environmental Verification: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a delicate tissue wipe to visually confirm inward directional flow.

  • Static Mitigation: Wipe the interior working surface of the fume hood with a slightly damp, lint-free cloth (using 70% ethanol or DI water). Rationale: Increasing local humidity slightly reduces the triboelectric charging of the HCl powder.

  • Tool Selection: Use a grounded, anti-static micro-spatula and an anti-static weigh boat. Do not use standard plastic weigh boats, which will cause the powder to scatter.

  • Equilibration: Remove the vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture, degrading the HCl salt.

Phase 2: Dissolution and Transfer
  • Closed-System Addition: Once the desired mass is weighed, transfer the powder to a pre-tared, sealable amber glass vial.

  • Solvent Introduction: Add the solvent (e.g., DMSO for stock solutions) slowly down the side of the vial. Rationale: Direct addition onto the powder can cause aerosolization of the dry particulates displaced by the liquid.

  • Sealing and Agitation: Cap the vial securely before vortexing or sonicating. Never sonicate an open vessel containing a hazardous compound.

G S1 1. Storage Retrieval (2-8°C, Desiccated) S2 2. PPE Donning (Nitrile, Goggles, Coat) S1->S2 S3 3. Engineering Control (Verify Hood Flow) S2->S3 S4 4. Anti-Static Weighing (Minimize Aerosolization) S3->S4 S5 5. Closed-System Transfer (Solvent Addition) S4->S5 S6 6. Waste Segregation (Organic/Aqueous) S5->S6

Fig 1. End-to-end operational workflow for handling 4-Amino-1H-indazol-3-ol hydrochloride.

Spill Response and Disposal Plan

Improper spill cleanup is the leading cause of secondary exposure to active pharmaceutical ingredients (APIs).

Spill Response Protocol:

  • Do NOT Dry Sweep: Sweeping dry hydrochloride salts will immediately aerosolize the compound[8].

  • Damp Decontamination: For solid spills, gently cover the powder with absorbent pads lightly dampened with water or 70% ethanol. The moisture will dissolve the salt and prevent dust formation. Carefully fold the pad inward and place it in a hazardous waste bag.

  • Surface Neutralization: Wash the affected area with a mild soap and water solution to remove any residual acidic hydrochloride traces, followed by an ethanol wipe.

Disposal Plan:

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be disposed of in sealed, clearly labeled solid hazardous waste containers.

  • Liquid Waste Segregation: If the compound is dissolved in DMSO or halogenated solvents, it must be routed to the Halogenated Organic Waste stream. Do not mix with general aqueous waste, as the indazole core may precipitate out of solution if the pH shifts, complicating waste processing[7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Cited via NASA Glenn Research Center Chemical Hygiene Plan & Northwestern University EHS). Retrieved from: [Link]

  • Fortune Journals. "Investigation of Mexiletine Hydrochloride Binding on Transition Metal Oxide Nanoparticles." (Mechanistic behavior of pharmaceutical hydrochloride salts). Retrieved from: [Link]

Sources

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